Azd-peg2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27) |
InChI Key |
ISVXAOFJPGUMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azd-peg2-acid: A Heterobifunctional Linker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azd-peg2-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its chemical properties, mechanism of action in bioconjugation, and potential applications. This document includes structured data, representative experimental protocols, and visualizations to facilitate a thorough understanding of this versatile chemical tool.
Core Concepts: Introduction to this compound
This compound, systematically named 3-(2-(2-(azetidin-1-yl)ethoxy)ethoxy)propanoic acid, is a valuable tool in the field of bioconjugation and drug delivery.[1] It is a PEG linker that features two distinct functional groups at its termini: a reactive azetidine ring and a carboxylic acid.[2][3] The presence of a short, hydrophilic diethylene glycol (PEG2) spacer enhances its solubility in aqueous media, a critical attribute for biological applications.[2][4]
The defining characteristic of this compound is its heterobifunctional nature, which allows for the sequential or orthogonal conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers unique reactivity due to its ring strain, making it amenable to nucleophilic ring-opening reactions. This dual functionality makes this compound a versatile linker for creating complex biomolecular constructs.
It is crucial to distinguish this compound from "Azido-peg2-acid." The former contains an azetidine ring, while the latter possesses an azide group (-N3). Azido-peg2-acid is primarily used in "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This guide focuses exclusively on the azetidine-containing compound, this compound.
Physicochemical and Structural Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-(2-(azetidin-1-yl)ethoxy)ethoxy)propanoic acid | |
| CAS Number | 1807518-70-2 | |
| Molecular Formula | C20H26N2O7 | |
| Molecular Weight | 406.4 g/mol | |
| Appearance | Pale yellow crystalline powder | |
| Purity | Typically ≥95% or ≥98% | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in water, DMSO, DCM, DMF | |
| Canonical SMILES | C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O | |
| InChIKey | ISVXAOFJPGUMDS-UHFFFAOYSA-N |
Mechanism of Action in Bioconjugation
The utility of this compound as a linker stems from the distinct reactivity of its two functional groups, enabling a controlled, stepwise approach to conjugation.
Carboxylic Acid Reactivity
The terminal carboxylic acid group of this compound can be readily conjugated to primary amines. This is typically achieved through activation with a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive intermediate. This activated ester then reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) to yield a stable amide bond. This reaction is a cornerstone of bioconjugation chemistry.
Azetidine Ring Reactivity
The azetidine ring is a strained four-membered heterocycle, which makes it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is more controlled than that of the highly strained three-membered aziridine ring. The nitrogen atom in the azetidine ring is nucleophilic and can participate in N-alkylation and N-acylation reactions. Furthermore, under acidic conditions or in the presence of strong electrophiles, the azetidine ring can be opened by nucleophiles. This provides a unique handle for conjugation that is orthogonal to the carboxylic acid chemistry.
The logical workflow for utilizing this compound in a bioconjugation strategy is depicted in the following diagram.
Caption: A logical workflow for the sequential bioconjugation using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research and pharmaceutical development.
Antibody-Drug Conjugates (ADCs)
This compound can be employed as a linker in the synthesis of ADCs. In this context, the carboxylic acid can be used to attach a cytotoxic drug, while the azetidine moiety can be reacted with a functional group on a monoclonal antibody. The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic profile of the resulting ADC.
PROTACs and Targeted Protein Degradation
In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential for connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. While azetidine-containing linkers are used in PROTAC synthesis, the specific use of this compound would depend on the desired linker length and chemical handles.
PEGylation of Proteins and Peptides
PEGylation is a widely used strategy to enhance the therapeutic properties of proteins and peptides by increasing their serum half-life, stability, and solubility, while reducing their immunogenicity. This compound can be used for site-specific PEGylation, where the carboxylic acid is first conjugated to the biomolecule, and the azetidine ring is then used for further modification or to attach another molecule.
The general signaling pathway modification through the use of an this compound-based therapeutic conjugate is illustrated below.
Caption: A simplified signaling pathway modulated by a therapeutic conjugate using this compound.
Experimental Protocols
The following are representative protocols for the use of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol for Conjugation of this compound to a Protein via its Carboxylic Acid
Objective: To conjugate the carboxylic acid moiety of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 100 mM MES, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.
-
In a reaction tube, add the protein solution.
-
Add a molar excess of this compound to the protein solution.
-
Add a molar excess of EDC and NHS to the reaction mixture. The final concentration of DMSO should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution.
-
Purify the protein-Azd-peg2-acid conjugate using size-exclusion chromatography to remove unreacted linker and reagents.
-
Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry).
General Considerations for Azetidine Ring Reactions
The reaction conditions for modifying the azetidine ring will depend on the nature of the second molecule to be conjugated.
-
For nucleophilic ring-opening: The this compound conjugate can be reacted with a nucleophile under acidic conditions. The choice of acid and solvent will need to be optimized to facilitate the reaction without damaging the biomolecule.
-
For N-acylation/N-alkylation: The azetidine nitrogen can react with electrophiles such as acyl chlorides or alkyl halides. These reactions are typically carried out in an organic solvent, which may require prior modification or protection of the biomolecule.
Data Presentation
The following table provides a comparative overview of this compound with other common bifunctional linkers to aid in the selection of the most appropriate tool for a given application.
| Linker | Functional Group 1 | Functional Group 2 | Spacer | Key Features |
| This compound | Azetidine | Carboxylic Acid | PEG2 | Heterobifunctional with unique azetidine reactivity; hydrophilic spacer. |
| Azido-peg2-acid | Azide | Carboxylic Acid | PEG2 | Suitable for click chemistry; hydrophilic. |
| SMCC | Maleimide | NHS ester | Cyclohexane | Commonly used for conjugating thiols and amines; hydrophobic. |
| SPDP | Pyridyl disulfide | NHS ester | Alkyl chain | Allows for reversible thiol conjugation through disulfide exchange. |
Conclusion
This compound is a specialized heterobifunctional linker with significant potential in bioconjugation, drug delivery, and the development of targeted therapeutics. Its unique combination of an azetidine ring and a carboxylic acid, separated by a hydrophilic PEG spacer, provides a versatile platform for the precise construction of complex biomolecular architectures. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in research and development. This guide has provided a foundational overview to aid scientists and researchers in leveraging the capabilities of this compound in their work. Further investigation into specific reaction conditions and applications will undoubtedly expand the utility of this valuable chemical tool.
References
An In-depth Technical Guide to Azd-peg2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azd-peg2-acid is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique structure, featuring a terminal azide group and a carboxylic acid connected by a polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its role in constructing complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for its key reactions and visualizations of its structure and function are included to facilitate its practical application in a research setting.
Chemical Structure and Identification
This compound, systematically named 3-(2-(2-azidoethoxy)ethoxy)propanoic acid, possesses a well-defined structure that imparts its versatile functionality. The molecule consists of a short polyethylene glycol chain (two ethylene glycol units), which enhances hydrophilicity and provides a flexible spacer.[1] One terminus is functionalized with an azide group (-N3), a key reactant in bioorthogonal "click chemistry". The other end features a carboxylic acid (-COOH) group, which is readily used for forming stable amide bonds with primary amines.
The chemical structure of this compound can be represented by the following diagram:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing bioconjugation strategies, as they influence the molecule's solubility, reactivity, and stability under various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C7H13N3O4 | [2] |
| Molecular Weight | 203.2 g/mol | [2] |
| IUPAC Name | 3-(2-(2-azidoethoxy)ethoxy)propanoic acid | [3] |
| Canonical SMILES | C(C(=O)O)COCCOCCN=[N+]=[N-] | [3] |
| InChIKey | ISVXAOFJPGUMDS-UHFFFAOYSA-N | |
| Boiling Point (Predicted) | 701.6 ± 60.0 °C | |
| pKa (Predicted) | 4.28 ± 0.10 | |
| Appearance | Solid or oil | |
| Solubility | Soluble in aqueous media, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
This compound's utility stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can be coupled with primary amines, while the azide group can participate in "click chemistry" reactions.
Amide Bond Formation via EDC/NHS Coupling
The carboxylic acid moiety of this compound can be activated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable amine-reactive NHS ester. This intermediate then readily reacts with primary amines on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a molar excess of EDC and NHS (typically 2-5 equivalents each) to the this compound solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
Coupling to the Amine-Containing Molecule: a. Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Coupling Buffer. b. Immediately add the amine-containing molecule to the reaction mixture. The molar ratio will depend on the desired degree of labeling. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding a quenching solution to consume any unreacted NHS esters. b. Purify the resulting conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can undergo a highly efficient and specific reaction with a terminal alkyne in the presence of a copper(I) catalyst. This "click chemistry" reaction forms a stable triazole linkage.
Materials:
-
Azide-functionalized molecule (prepared using this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA, THPTA)
-
Reaction buffer (e.g., PBS, Tris buffer)
-
Degassed solvents
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of the azide- and alkyne-containing molecules in a suitable solvent. b. Prepare a stock solution of CuSO4. c. Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate). d. If using a ligand, prepare a stock solution of the ligand.
-
Click Reaction: a. In a reaction vessel, combine the azide- and alkyne-containing molecules in the desired molar ratio in the reaction buffer. b. Add the copper(II) sulfate and the ligand (if used). c. Initiate the reaction by adding the reducing agent. d. Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purification: a. Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted starting materials.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.
PROTACs
In the context of PROTACs, this compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexibility and hydrophilicity of the PEG spacer in this compound can be critical for achieving the optimal orientation and spacing between the two ligands to facilitate the formation of a stable and productive ternary complex.
References
The Azetidine Moiety in PEG Linkers: A Technical Guide to Enhancing Bioconjugate Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems into linker technologies has emerged as a powerful tool in the design of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among these, the four-membered azetidine ring offers a unique combination of structural rigidity, metabolic stability, and controlled reactivity. When integrated into polyethylene glycol (PEG) linkers, the azetidine group can significantly influence the physicochemical and pharmacokinetic properties of the resulting bioconjugate, leading to improved therapeutic outcomes. This technical guide provides an in-depth exploration of the function of the azetidine group in PEG linkers, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid in the rational design of next-generation biotherapeutics.
Core Functions of the Azetidine Group in PEG Linkers
The azetidine ring, a nitrogen-containing saturated heterocycle, imparts several desirable characteristics to PEG linkers, primarily driven by its inherent ring strain and defined stereochemistry.
-
Conformational Rigidity and Spatial Control: Unlike flexible alkyl chains, the puckered, non-planar structure of the azetidine ring introduces a degree of conformational constraint to the PEG linker.[1] This rigidity helps to control the spatial relationship between the conjugated biomolecule (e.g., an antibody) and the payload (e.g., a cytotoxic drug or a small molecule inhibitor), which can be crucial for optimal target engagement and biological activity.[1] By limiting the conformational flexibility, the entropy loss upon binding to the target can be minimized, potentially leading to higher binding affinity.[1]
-
Enhanced Metabolic Stability: The azetidine ring is generally stable under physiological conditions, exhibiting greater stability than the more strained three-membered aziridine ring.[2] This stability can protect the linker from premature degradation by plasma enzymes, contributing to a longer circulation half-life of the bioconjugate and ensuring that the payload remains attached until it reaches the target site.[3]
-
Modulation of Physicochemical Properties: The inclusion of the polar nitrogen atom within the azetidine ring can influence the overall polarity and solubility of the PEG linker. While PEG itself is highly hydrophilic, the azetidine moiety can be functionalized to fine-tune the linker's properties, balancing hydrophilicity and lipophilicity to optimize the bioconjugate's pharmacokinetic profile.
-
Controlled Reactivity: The ring strain of azetidine (approximately 25.4 kcal/mol) makes it more reactive than larger, unstrained rings like pyrrolidine or piperidine. This inherent reactivity can be harnessed for specific chemical transformations. For instance, the azetidine ring can be activated to undergo nucleophilic ring-opening reactions under specific conditions, providing a potential mechanism for payload release. However, in the context of non-cleavable linkers, the N-substituent is crucial for maintaining stability.
Data Presentation: Comparative Analysis of Linker Properties
While direct head-to-head quantitative data for azetidine-PEG linkers versus other linker types in a single, comprehensive study is limited in publicly available literature, we can compile and compare key performance indicators from various studies on ADCs and PROTACs. The following tables summarize typical data, with some values for azetidine-containing linkers being projected based on established medicinal chemistry principles and data from structurally related compounds.
Table 1: Comparative In Vivo Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Characteristics |
| Azetidine-based (Non-cleavable) | Proteolytic degradation of the antibody | > 200 hours (projected) | High stability, relies on lysosomal degradation for payload release. |
| Valine-Citrulline (VC) | Cathepsin B cleavage | ~144 - 230 hours | High plasma stability, efficient intracellular cleavage in tumor cells. |
| Hydrazone | pH-sensitive (acidic) | ~36 - 48 hours | Labile in the acidic environment of endosomes/lysosomes. |
| Disulfide | Reduction (Glutathione) | Variable, can be unstable | Cleaved in the reducing intracellular environment. |
| Thioether (e.g., SMCC) | Non-cleavable | High (>200 hours) | Very stable, similar mechanism to azetidine-based non-cleavable linkers. |
Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers
Data is compiled from various sources and represents typical ranges observed in preclinical or clinical studies. Direct comparison is challenging due to variations in antibodies, payloads, and experimental models.
| Linker Type | Clearance (mL/day/kg) | Volume of Distribution (Vss, L/kg) | Terminal Half-life (t½, days) |
| Stable (Non-cleavable, e.g., Thioether, Azetidine-projected) | Low | Low (~ plasma volume) | Long (similar to parent mAb) |
| Cleavable (e.g., VC, Disulfide) | Generally higher than stable linkers | Similar to stable linkers | Can be shorter than parent mAb due to payload deconjugation |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative azetidine-PEG linker, its conjugation to an antibody, and the characterization of the resulting ADC.
Synthesis of an Azetidine-PEG-Maleimide Linker
This protocol outlines the synthesis of a heterobifunctional azetidine-PEG linker functionalized with a maleimide group for thiol-specific conjugation.
Step 1: Synthesis of N-Boc-azetidin-3-ol
-
Reaction: Commercially available 1-Boc-3-azetidinone is reduced to the corresponding alcohol.
-
Procedure:
-
Dissolve 1-Boc-3-azetidinone (1 equivalent) in methanol in a round-bottom flask at 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidin-3-ol.
-
Step 2: PEGylation of N-Boc-azetidin-3-ol
-
Reaction: The hydroxyl group of N-Boc-azetidin-3-ol is reacted with a heterobifunctional PEG derivative, for example, a mono-tosylated PEG with a terminal protected amine.
-
Procedure:
-
To a solution of N-Boc-azetidin-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of mono-tosyl-PEG-NHFmoc (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain N-Boc-azetidin-3-O-PEG-NHFmoc.
-
Step 3: Deprotection and Maleimide Functionalization
-
Reaction: The Fmoc and Boc protecting groups are removed, followed by reaction with a maleimide-NHS ester.
-
Procedure:
-
Dissolve the product from Step 2 in a 20% solution of piperidine in dimethylformamide (DMF) and stir for 1 hour to remove the Fmoc group. After reaction completion, remove the solvent under vacuum.
-
Dissolve the resulting amine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group. Stir for 1 hour and then concentrate under reduced pressure.
-
Dissolve the deprotected azetidine-PEG-amine in DMF and add N,N-diisopropylethylamine (DIPEA) to neutralize the salt.
-
Add maleimido-propionic acid N-hydroxysuccinimide ester (1.2 equivalents) and stir the reaction mixture overnight at room temperature.
-
Purify the final product, azetidine-PEG-maleimide, by preparative HPLC.
-
Conjugation of Azetidine-PEG-Maleimide to a Thiol-Containing Antibody
This protocol describes the conjugation of the synthesized linker to a monoclonal antibody (mAb) with available cysteine residues.
-
Materials:
-
Thiol-containing mAb (e.g., a cysteine-engineered mAb or a mAb with reduced interchain disulfides).
-
Azetidine-PEG-maleimide linker.
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2, with EDTA).
-
Reducing agent (if necessary, e.g., TCEP).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
-
-
Procedure:
-
If necessary, partially reduce the mAb to expose free thiol groups. Incubate the mAb with a controlled molar excess of TCEP for 1-2 hours at 37 °C.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add the azetidine-PEG-maleimide linker (typically a 5-10 fold molar excess over available thiols) to the reduced mAb solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker and other small molecules.
-
Characterization of the Azetidine-PEG-ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug-linker moieties. HIC separates species with different DARs.
-
Procedure:
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Elute with a decreasing salt gradient (e.g., ammonium sulfate) and a shallow increasing organic solvent gradient.
-
The unconjugated antibody elutes first, followed by species with increasing DARs (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR from the peak areas of the different species.
-
-
-
Mass Spectrometry (MS) Analysis:
-
Method: LC-MS analysis of the intact or reduced ADC.
-
Principle: Provides the molecular weight of the ADC species, confirming successful conjugation and allowing for DAR determination.
-
Procedure:
-
For intact mass analysis, desalt the ADC sample and analyze by ESI-QTOF MS.
-
For analysis of reduced chains, treat the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains, then analyze by LC-MS.
-
Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded chains and calculate the DAR.
-
-
-
In Vitro Stability Assay:
-
Method: Incubation in plasma followed by LC-MS or ELISA-based quantification.
-
Procedure:
-
Incubate the ADC in human or mouse plasma at 37 °C.
-
At various time points, take aliquots and analyze for the presence of intact ADC and any released payload or metabolites by LC-MS.
-
Alternatively, use an ELISA-based method to quantify the concentration of intact ADC over time.
-
-
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in the development and application of bioconjugates utilizing azetidine-PEG linkers.
Caption: Workflow for the development and evaluation of an ADC with an azetidine-PEG linker.
Caption: Iterative workflow for the optimization of azetidine-PEG linkers in PROTACs.
References
The Role of PEG2 Spacers in Enhancing Conjugate Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, the efficacy of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is critically dependent on their molecular design. A key component in this design is the linker, which bridges the functional moieties of the conjugate. The incorporation of polyethylene glycol (PEG) spacers within these linkers has become a cornerstone strategy to modulate the physicochemical properties of the final molecule. This technical guide provides an in-depth exploration of the role of short PEG spacers, specifically the PEG2 unit (two ethylene glycol repeats), in enhancing conjugate solubility. While longer PEG chains are widely recognized for their impact on pharmacokinetics, even short, discrete PEG spacers play a pivotal role in overcoming solubility challenges associated with hydrophobic payloads, thereby improving manufacturability, stability, and overall therapeutic potential.
Core Concept: The Hydrophilicity of PEG Spacers
The primary advantage of incorporating a PEG2 spacer is the enhancement of hydrophilicity.[1][2] Many potent cytotoxic drugs used in ADCs and the complex organic molecules that constitute PROTACs are inherently hydrophobic.[1][3] This hydrophobicity can lead to aggregation in aqueous environments, posing significant challenges during manufacturing and formulation, and can result in rapid clearance from circulation.[1]
The ether oxygen atoms in the PEG backbone are capable of forming hydrogen bonds with water molecules, creating a hydration shell around the conjugate. This localized increase in hydrophilicity helps to mitigate the hydrophobic nature of the payload, thereby improving the overall solubility of the conjugate and preventing aggregation.
Quantitative Impact of Short PEG Spacers on Conjugate Properties
The decision to incorporate a PEG spacer is often driven by quantifiable improvements in a conjugate's properties. The following tables summarize key data from studies investigating the impact of short PEG spacer length on various parameters of bioconjugates.
Case Study 1: Bombesin Antagonist Radiopharmaceuticals
A study by Varasteh et al. (evaluating the work of van Dongen et al.) investigated the effect of mini-PEG spacer length (n=2, 3, 4, and 6) on the properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin (RM26). The data demonstrates how even subtle changes in the length of a short PEG spacer can influence the hydrophilicity and binding affinity of a peptide conjugate.
Table 1: Impact of Mini-PEG Spacer Length on Hydrophilicity and Receptor Binding Affinity of natGa-NOTA-PEGn-RM26
| Spacer | LogD Value | IC50 (nM) |
| PEG2 | -2.27 ± 0.07 | 3.1 ± 0.2 |
| PEG3 | -2.35 (approx.) | 3.9 ± 0.3 |
| PEG4 | -2.42 (approx.) | 5.4 ± 0.4 |
| PEG6 | -2.50 ± 0.09 | 5.8 ± 0.3 |
LogD is a measure of lipophilicity; a more negative value indicates greater hydrophilicity.
Case Study 2: Antibody-Drug Conjugates with Glucuronide-MMAE Linker
Research focused on optimizing a glucuronide-MMAE linker for ADCs demonstrated a clear correlation between PEG spacer length and the pharmacokinetic profile of the conjugate. As the number of PEG units increased, the clearance of the ADC decreased, and its overall exposure (Area Under the Curve - AUC) improved, with a plateau observed around eight PEG units.
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Spacer Lengths
| Linker | PEG Units | Clearance (mL/day/kg) | AUC (µg*h/mL) |
| Control (IgG) | N/A | 5.3 | 12,000 |
| ADC with PEG2 Linker | 2 | 330 | 3,500 |
| ADC with PEG4 Linker | 4 | 100 | 5,600 |
| ADC with PEG8 Linker | 8 | 160 | 9,800 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 |
| ADC with PEG24 Linker | 24 | 280 | 10,000 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation strategies. Below are protocols for common conjugation chemistries and solubility assessment.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an amine-reactive PEG2 linker (e.g., NHS-PEG2-payload) to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer)
-
NHS-PEG2-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column or dialysis.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-PEG2-payload in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester solution required to achieve a desired molar excess over the antibody (a 20-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or using desalting columns.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Groups
This protocol outlines the conjugation of a maleimide-activated PEG2 linker to sulfhydryl groups (e.g., from reduced cysteine residues) on a protein.
Materials:
-
Thiol-containing protein solution in a thiol-free buffer
-
Maleimide-PEG2-payload
-
Reaction Buffer: PBS, pH 7.0, or other thiol-free buffer
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., SEC system, dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein is in a thiol-free buffer. If the protein's cysteines are in disulfide bonds, they will need to be reduced prior to conjugation using a reducing agent like TCEP and subsequently purified to remove the reducing agent.
-
Maleimide-PEG Solution Preparation: Dissolve the Maleimide-PEG2-payload in DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted Maleimide-PEG linker.
Protocol 3: Assessment of Conjugate Solubility by Kinetic Solubility Assay
This protocol describes a high-throughput method to assess the kinetic solubility of a conjugate.
Materials:
-
Conjugate stock solution in DMSO
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the conjugate's DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the Assay Buffer to each well to achieve the desired final conjugate concentration.
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles or aggregates.
-
UV/Vis Spectroscopy: For a direct measurement, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at a wavelength corresponding to the protein or payload's absorbance maximum. A lower absorbance compared to a fully soluble control indicates lower solubility.
-
Visualizing the Role of PEG2 Spacers
Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows related to PEG2 spacers in bioconjugation.
References
In-Depth Technical Guide: AZD-PEG2-Acid (CAS 1807518-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-PEG2-Acid, with the CAS number 1807518-70-2, is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action in conjugation chemistries, and its applications, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems. The document outlines the synthetic pathways involving its azide and carboxylic acid functionalities and presents available data in a structured format for clarity. Experimental workflows and logical relationships are visualized to facilitate a deeper understanding of its utility in creating advanced therapeutic and diagnostic agents.
Introduction
This compound is a polyethylene glycol (PEG) derivative that serves as a molecular bridge, connecting two different molecules with high specificity and efficiency. It is characterized by the presence of two distinct reactive moieties at its termini: an azide (-N₃) group and a carboxylic acid (-COOH) group. This dual functionality allows for orthogonal conjugation strategies, where each end of the linker can be reacted independently under different chemical conditions. The short PEG spacer, consisting of two ethylene glycol units, enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules. These properties make this compound a valuable tool in the design of complex biomolecules with tailored pharmacokinetic and pharmacodynamic profiles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 1807518-70-2 |
| Molecular Formula | C₂₀H₂₆N₂O₇ |
| Molecular Weight | 406.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage | Recommended storage at -20°C |
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions, enabling the sequential and controlled linkage of different molecular entities.
Azide Group Reactivity: Click Chemistry
The azide moiety is primarily utilized in "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group of this compound reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. A strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that proceeds without a cytotoxic copper catalyst, making it suitable for reactions in living systems. This bioorthogonal reaction is widely used for labeling biomolecules and attaching drug payloads.
Carboxylic Acid Group Reactivity: Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on proteins or antibodies, to form a stable amide bond. This reaction is typically mediated by carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to enhance efficiency and reduce side reactions.
The Heterobifunctional Nature of Azido-PEG2-acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount. The linker, a seemingly simple bridge between a targeting moiety and a payload or an E3 ligase ligand, critically influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the entire construct. Azido-PEG2-acid has emerged as a versatile and widely utilized heterobifunctional linker, offering a strategic combination of reactivity and physicochemical properties. This technical guide provides an in-depth exploration of the core attributes of Azido-PEG2-acid, complete with quantitative data, detailed experimental protocols, and visualizations to support its application in advanced therapeutic design.
Core Attributes of Azido-PEG2-acid
Azido-PEG2-acid is a heterobifunctional molecule characterized by two distinct reactive functional groups at either end of a discrete polyethylene glycol (PEG) spacer.[1][2][3] Its structure consists of:
-
An azide group (-N₃) : This moiety serves as a reactive handle for bioorthogonal "click chemistry" reactions.[3]
-
A carboxylic acid group (-COOH) : This functional group is readily reactive towards primary amines.[3]
-
A PEG2 spacer : Comprising two ethylene glycol units, this hydrophilic spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
This dual functionality allows for a controlled, sequential approach to the synthesis of complex biomolecular conjugates, a critical advantage in the multi-step assembly of ADCs and PROTACs.
Data Presentation: The Impact of PEG Linkers in Advanced Therapeutics
The length and composition of the PEG linker are critical design parameters that must be optimized for each specific application. While data directly comparing Azido-PEG2-acid with a comprehensive set of other linkers in a single system is not always available, the following tables summarize representative quantitative data from various studies. This data illustrates the impact of PEG linker length on the performance of both PROTACs and ADCs, providing a valuable framework for rational linker design.
Table 1: Influence of PEG Linker Length on PROTAC Efficiency for BRD4 Degradation
| PROTAC Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| 0 PEG units | < 0.5 µM | Not Specified | |
| 1-2 PEG units | > 5 µM | Not Specified | |
| 4-5 PEG units | < 0.5 µM | Not Specified | |
| PEG3 | 55 | 85 | |
| PEG4 | 20 | 95 | |
| PEG5 | 15 | >98 | |
| PEG6 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This table synthesizes data from studies on BRD4-targeting PROTACs to illustrate the non-linear relationship between PEG linker length and degradation efficiency. An optimal linker length, in this case around PEG4-PEG5, can lead to enhanced ternary complex formation and more potent degradation.
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0x | |
| PEG2 | ~6.0 | 1.4x Slower | |
| PEG4 | ~4.5 | 1.9x Slower | |
| PEG8 | ~2.5 | 3.4x Slower | |
| PEG12 | ~2.0 | 4.3x Slower | |
| PEG24 | ~1.8 | 4.7x Slower |
This table compiles data from studies on ADCs, demonstrating that increasing the PEG linker length generally leads to slower clearance rates and a longer plasma half-life. This is attributed to the increased hydrophilicity and hydrodynamic radius imparted by the PEG chain.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and mechanisms involving Azido-PEG2-acid.
Caption: Sequential conjugation workflow using Azido-PEG2-acid.
Caption: PROTAC mechanism of action facilitated by a linker.
Experimental Protocols
The successful application of Azido-PEG2-acid relies on robust and well-defined experimental protocols for the conjugation of its two functional ends.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This two-step protocol is designed for the conjugation of the carboxylic acid moiety of Azido-PEG2-acid to a primary amine-containing molecule, such as a protein.
Materials:
-
Azido-PEG2-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Amine-containing protein or molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation : Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh activation buffer immediately prior to use, as EDC is susceptible to hydrolysis.
-
Activation of Azido-PEG2-acid :
-
Dissolve Azido-PEG2-acid in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the Azido-PEG2-acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the semi-stable Sulfo-NHS ester.
-
-
Conjugation to Amine-containing Molecule :
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated linker can be purified using a desalting column equilibrated with Coupling Buffer.
-
Add the amine-containing protein to the activated Azido-PEG2-Sulfo-NHS ester solution at a desired molar ratio (e.g., 10 to 20-fold molar excess of the linker).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching :
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts by purifying the protein conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization :
-
Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the Azido-PEG2-acid conjugate and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from Protocol 1)
-
Alkyne-functionalized molecule (e.g., a cytotoxic drug or a targeting ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0, degassed
-
DMSO for dissolving reagents
Procedure:
-
Reagent Preparation :
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve the azide- and alkyne-containing molecules in the Reaction Buffer. A small amount of a co-solvent like DMSO (up to 10% v/v) can be used if solubility is an issue.
-
-
Catalyst Premix : In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio. Allow it to stand for a few minutes to form the complex.
-
Conjugation Reaction :
-
In the main reaction vessel, combine the azide- and alkyne-functionalized molecules. A typical molar ratio is 1:1.5 to 1:5 of the limiting reagent.
-
Add the premixed CuSO₄/THPTA catalyst to the reaction mixture. A final copper concentration of 0.1 to 1 mM is common.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.
-
-
Incubation :
-
Incubate the reaction at room temperature for 1 to 4 hours, or overnight at 4°C. Protect the reaction from light.
-
The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification :
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or affinity chromatography to remove the catalyst and excess reagents.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems where the cytotoxicity of copper is a concern. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.4 (ensure it does not contain sodium azide)
Procedure:
-
Reagent Preparation :
-
Dissolve the azide- and DBCO-functionalized molecules in the Reaction Buffer. Use a minimal amount of a co-solvent like DMSO if necessary to aid solubility.
-
-
Conjugation Reaction :
-
Mix the azide- and DBCO-functionalized molecules in the Reaction Buffer. A slight molar excess (1.2 to 3 equivalents) of one component is often used to drive the reaction to completion.
-
-
Incubation :
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be required.
-
Monitor the reaction progress by LC-MS or other suitable analytical methods.
-
-
Purification :
-
Purify the final conjugate using a suitable chromatographic technique (e.g., SEC, IEX, or HIC) to remove any unreacted starting materials.
-
Conclusion
Azido-PEG2-acid stands out as a highly valuable heterobifunctional linker in the toolbox of drug development professionals. Its orthogonal reactive ends—the carboxylic acid for robust amide bond formation and the azide for versatile click chemistry—provide a controlled and efficient platform for the synthesis of complex therapeutic constructs. The integrated PEG2 spacer further enhances the drug-like properties of the final molecule by improving solubility and pharmacokinetic profiles. By understanding the quantitative impact of PEG linker length and applying the detailed experimental protocols provided in this guide, researchers can rationally design and synthesize next-generation ADCs and PROTACs with optimized performance and therapeutic potential.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Physicochemical Properties of Azd-peg2-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg2-acid is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems.[1][2] Its structure, featuring an azetidine ring, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules, thereby enhancing their therapeutic efficacy and pharmacokinetic profiles.[1][3] This guide delineates the core physicochemical properties of this compound, offers detailed experimental protocols for their determination, and illustrates its utility in biomedical research.
The hydrophilic nature of the PEG spacer significantly increases the aqueous solubility of conjugated molecules.[3] The azetidine and carboxylic acid moieties offer orthogonal reactivity, enabling sequential conjugation strategies crucial in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some data are derived from experimental observations, others, such as pKa, are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C20H26N2O7 | |
| Molecular Weight | 406.43 g/mol | |
| CAS Number | 1807518-70-2 | |
| Predicted pKa | 4.28 | N/A |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, DMSO, DMF |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of linkers like this compound are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid moiety can be determined experimentally using potentiometric titration.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place the this compound solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized 0.1 M NaOH solution from a buret.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Determination of Aqueous Solubility
The solubility of this compound in an aqueous buffer can be determined using the shake-flask method.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes to ensure initial dispersion.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard calibration curve.
-
The calculated concentration represents the aqueous solubility of this compound under the specified conditions.
Characterization by Spectroscopy
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
Protocol:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d6 or D2O).
-
Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts, integration values, and coupling constants to confirm the presence of the azetidine, PEG, and carboxylic acid moieties and to verify the overall structure.
b) Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode.
-
The exact mass measurement of the molecular ion ([M+H]+ or [M-H]-) is used to confirm the molecular formula.
c) Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare a sample of this compound, either as a thin film on a salt plate (from a volatile solvent) or as a KBr pellet.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Characteristic absorption bands for the azide (N3) group (around 2100 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be identifiable.
Applications in Drug Development
This compound is a critical tool in modern drug development, primarily utilized as a heterobifunctional linker. Its unique structure allows for the precise and stable conjugation of different molecular entities, which is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs).
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, this compound serves as a bridge between a monoclonal antibody and a potent cytotoxic drug. The carboxylic acid end can be activated to form a stable amide bond with an amine group on the antibody, while the azide group can undergo a "click chemistry" reaction with an alkyne-modified drug. This orthogonal ligation strategy allows for controlled and site-specific conjugation.
The inclusion of the hydrophilic PEG spacer enhances the overall water solubility of the ADC, which can prevent aggregation, a common issue with hydrophobic drug payloads. This improved solubility and the defined length of the PEG chain can also favorably impact the pharmacokinetics of the ADC, potentially leading to a longer circulation half-life and improved therapeutic index.
Caption: Structure of an Antibody-Drug Conjugate using this compound.
General Bioconjugation Workflow
The use of this compound in a typical bioconjugation workflow involves two main steps: activation and conjugation.
Caption: General workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone technology for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] PEG linkers, the molecular bridges that facilitate this conjugation, are critical components that significantly influence the stability, solubility, and in vivo performance of a wide range of therapeutics, from proteins and peptides to small molecules and antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of PEG linkers, their diverse applications, and the methodologies employed in their use and characterization, with a focus on providing researchers and drug development professionals with the foundational knowledge to leverage this powerful tool.
The Core Principles of PEGylation
PEGylation addresses several inherent challenges in drug delivery, primarily by increasing the hydrodynamic radius of the conjugated molecule.[1][4] This increased size leads to several key benefits:
-
Extended Plasma Half-Life: The larger size of the PEGylated molecule reduces its rate of renal clearance, thereby prolonging its circulation time in the bloodstream.
-
Reduced Immunogenicity: The flexible PEG chains can "shield" the therapeutic molecule from the host's immune system, reducing the likelihood of an antigenic response.
-
Enhanced Solubility and Stability: PEG is a hydrophilic polymer, and its conjugation can significantly improve the solubility of hydrophobic drugs. Furthermore, the PEG chains can protect the drug from enzymatic degradation.
-
Improved Pharmacokinetics: By altering the absorption, distribution, metabolism, and excretion (ADME) profile, PEGylation can lead to more predictable and sustained therapeutic effects.
Types of PEG Linkers
The versatility of PEGylation stems from the diverse array of available PEG linkers, which can be broadly categorized based on their structure and functionality.
Structural Classification
-
Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can provide enhanced shielding and a greater increase in hydrodynamic volume compared to linear PEGs of the same molecular weight.
Functional Classification
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules.
-
Heterobifunctional PEG Linkers: Featuring two different reactive end groups, these linkers are ideal for conjugating two distinct molecules, a common requirement in targeted drug delivery and ADC development.
-
Cleavable PEG Linkers: Engineered with a labile bond, these linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes like cathepsins in lysosomes. This targeted release mechanism is crucial for minimizing off-target toxicity.
-
Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the drug and the carrier molecule. The drug is typically released upon the complete degradation of the carrier, such as an antibody in an ADC.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation are quantifiable and can be tailored by selecting the appropriate PEG linker. The following tables summarize the impact of PEGylation on key drug properties.
Table 1: Enhancement of Plasma Half-Life
| Drug | Native Half-Life | PEGylated Half-Life | Fold Increase | PEG Linker Type & Size | Reference(s) |
| Interferon alfa-2a | 2.3 hours (absorption) | 50 hours (absorption) | ~22x | Branched, 40 kDa | |
| Interferon alfa-2b | 2.3 hours (absorption) | 4.6 hours (absorption) | ~2x | Linear, 12 kDa | |
| Filgrastim (G-CSF) | ~3.5 hours | ~80 hours | ~23x | Linear, 20 kDa | |
| Adenosine Deaminase (ADA) | Minutes | 3 to >6 days | Significant | Not Specified | |
| Paclitaxel (in liposomes) | 5.05 hours | 17.8 hours | ~3.5x | Not Specified | |
| Recombinant Human TIMP-1 | 1.1 hours | 28 hours | ~25x | 20 kDa |
Table 2: Impact of PEGylation on Solubility
| Drug | Native Solubility | PEGylated Solubility | Fold Increase | PEG Linker Type & Size | Reference(s) |
| Paclitaxel | Low aqueous solubility | >666 g/L | >165,260x | 2'-PEG ester | |
| Paclitaxel (in liposomes) | Poor | Improved in hydration media | N/A | DSPE-PEG2000 |
Table 3: Influence of PEGylation on In Vitro Stability
| Protein | Condition | Stability of Native Protein | Stability of PEGylated Protein | Observation | Reference(s) |
| Uricase | pH 5.8 (isoelectric point) | Ceases to function | Maintains catalytic activity | PEGylation enhances pH stability by inhibiting subunit dissociation. | |
| Uricase | Thermal Stability | Stable up to a certain temperature | Stable up to 70°C | PEGylated uricase exhibits elevated thermal stability. | |
| Therapeutic Proteins | Thermal Denaturation | Prone to aggregation | Increased ability to refold properly | PEGylation increased thermal stability. | |
| Lysozyme | Melt Processing | Loss of activity and aggregation | Almost full retention of pre-processed activity | PEGylation enhances stability during melt processing. |
Experimental Protocols
The successful implementation of PEGylation requires robust experimental protocols for both the conjugation reaction and the characterization of the resulting PEGylated product.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, Western Blot, and mass spectrometry to determine the degree of PEGylation and confirm its identity.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This protocol details the conjugation of a maleimide-activated PEG to a protein containing a free thiol group (e.g., cysteine residue).
Materials:
-
Thiol-containing protein
-
Maleimide-activated PEG
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent before adding the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-maleimide in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide using size-exclusion chromatography.
-
Characterization: Characterize the purified product by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE and Western Blot
SDS-PAGE:
-
Sample Preparation: Mix the PEGylated protein sample with a non-reducing Laemmli sample buffer. Boiling the sample is generally not recommended as it can cause aggregation.
-
Electrophoresis: Run the samples on a suitable percentage polyacrylamide gel (e.g., 4-20% gradient gel) at a constant voltage. The PEGylated protein will migrate slower than the non-PEGylated counterpart due to its increased molecular weight.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.
Western Blot:
-
Transfer: After SDS-PAGE, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the protein of interest or an anti-PEG antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Protocol 4: Analysis of PEGylated Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the exact mass of the PEGylated protein and identifying the sites of PEGylation.
-
Sample Preparation: The sample can be analyzed intact or after proteolytic digestion. For intact mass analysis, the sample is typically desalted. For peptide mapping to identify PEGylation sites, the protein is digested with an enzyme like trypsin.
-
LC-MS/MS Analysis: The sample is introduced into the mass spectrometer via liquid chromatography. For intact analysis, a reversed-phase or size-exclusion column can be used. For peptide mapping, a reversed-phase column is typically employed.
-
Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight of the intact PEGylated protein or to identify the PEGylated peptides from the digest. Deconvolution software is often used for intact mass analysis to interpret the complex charge state envelope.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in drug development and the mechanism of action of PEGylated drugs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways.
ADC Development Workflow with PEG Linkers
Caption: A generalized workflow for the development of Antibody-Drug Conjugates (ADCs) utilizing PEG linkers.
Cathepsin B-Mediated Cleavage of an ADC Linker in a Cancer Cell
Caption: Signaling pathway illustrating the targeted delivery and intracellular release of a cytotoxic payload from an ADC via a cathepsin B-cleavable PEG linker.
Conclusion
PEG linkers are indispensable tools in modern drug development, offering a versatile platform to significantly improve the therapeutic potential of a wide array of molecules. By understanding the fundamental principles of PEGylation, the diverse types of available linkers, and the quantitative impact on drug properties, researchers can strategically design and develop more effective and safer therapeutics. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical and biotechnology industries, enabling them to harness the full potential of PEG linker technology in their drug development endeavors.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
Introduction to Poly(ethylene glycol) (PEG) Linkers
An In-depth Technical Guide to the Hydrophilicity of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1] They have become indispensable tools in biotechnology and drug development, serving as flexible spacers to connect molecules such as drugs, proteins, or nanoparticles.[2] The defining characteristic of PEG linkers is their profound hydrophilicity, which imparts numerous benefits to the molecules they are conjugated with, a process known as PEGylation.[3]
These benefits include enhanced water solubility, reduced immunogenicity, improved stability against enzymatic degradation, and prolonged circulation half-life in the bloodstream.[3][4] Consequently, PEG linkers are integral components in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and PEGylated protein drugs. This guide provides a technical overview of the structural basis of PEG's hydrophilicity, methods for its quantitative assessment, and its impact on modern drug development.
The Structural Basis of Hydrophilicity
The remarkable water solubility of PEG is a direct result of its molecular structure. The repeating ethylene oxide units contain ether oxygen atoms that are capable of forming hydrogen bonds with water molecules. This interaction allows PEG chains to create a hydration shell around themselves, effectively making the polymer highly soluble in aqueous environments. This "stealth" property also helps to shield the conjugated molecule from the host's immune system and proteolytic enzymes, reducing immunogenicity and increasing stability.
The key structural features influencing the hydrophilicity of PEG linkers include:
-
Chain Length: Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius, which reduces renal clearance.
-
Architecture: PEG linkers can be linear or branched. Branched PEGs can offer a superior shielding effect and a higher capacity for drug loading compared to linear PEGs of the same molecular weight.
-
Dispersity: PEG linkers can be polydisperse, with a range of molecular weights, or monodisperse (discrete), with a precise, single molecular weight. Monodisperse PEGs are often preferred in therapeutic applications to ensure homogeneity and consistent performance.
Quantitative Assessment of Hydrophilicity
The hydrophilicity of PEG linkers and their conjugates can be quantified using several experimental parameters. Understanding these metrics is crucial for optimizing the design of bioconjugates.
Key Hydrophilicity Parameters
-
Water Solubility: This is a fundamental measure of how readily a substance dissolves in water. PEGylation dramatically improves the water solubility of hydrophobic drugs, which is essential for intravenous administration.
-
Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity versus its hydrophilicity. A lower LogP value indicates greater hydrophilicity. Hydrophilic drugs typically have low LogP values and are found primarily in aqueous regions of the body, like blood serum.
-
Contact Angle: This measurement quantifies the wettability of a solid surface by a liquid. A water contact angle of less than 90° indicates a hydrophilic surface, where the water droplet tends to spread out.
Data on PEG Linker Properties
The following tables summarize the impact of PEG linker properties on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
|---|---|---|
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~6.2 | 0.73x |
| PEG8 | ~4.5 | 0.53x |
| PEG12 | ~3.1 | 0.36x |
| PEG24 | ~2.0 | 0.24x |
(Data is illustrative, based on general findings reported in literature such as)
Table 2: Physicochemical Properties Influenced by PEGylation
| Property | Impact of Increasing PEG Length/Density | Rationale |
|---|---|---|
| Water Solubility | Increases | Enhanced hydrogen bonding with water molecules. |
| Hydrodynamic Radius | Increases | Larger molecular size in solution. |
| Renal Clearance | Decreases | Increased size prevents rapid filtration by the kidneys. |
| Immunogenicity | Decreases | "Stealth" effect masks the conjugate from the immune system. |
| Enzymatic Degradation | Decreases | Steric hindrance protects the biomolecule from proteases. |
Impact on Drug Development and Bioconjugation
The hydrophilic nature of PEG linkers is leveraged to overcome significant challenges in drug delivery.
-
Antibody-Drug Conjugates (ADCs): Many potent cytotoxic drugs used in ADCs are hydrophobic. Incorporating a PEG linker increases the overall water solubility of the ADC, preventing aggregation and ensuring it remains stable in the bloodstream. This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.
-
PROTACs: In Proteolysis-Targeting Chimeras, PEG linkers enhance the water solubility of the entire molecule, which is critical for cell permeability and overall efficacy. The length of the PEG linker can be systematically adjusted to optimize the degradation efficiency of the target protein.
-
Protein and Peptide Drugs: PEGylation is a clinically validated strategy to extend the half-life of protein and peptide therapeutics. By increasing the molecule's size, PEGylation prevents rapid renal clearance and protects it from enzymatic breakdown.
The following diagram illustrates the general mechanism of action for a PEGylated Antibody-Drug Conjugate.
Experimental Protocols
Protocol: Site-Specific Antibody PEGylation via Reduced Disulfides
This protocol describes the conjugation of a maleimide-functionalized PEG linker to thiol groups generated by reducing interchain disulfide bonds on an antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEGn-Linker
-
Phosphate-buffered saline (PBS), pH 7.2
-
Desalting column or tangential flow filtration system
-
N-acetyl cysteine (for quenching, optional)
Methodology:
-
Antibody Reduction: Dissolve the mAb in PBS. Add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate the solution at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into fresh PBS (pH 7.2) using a desalting column or a similar method. This step is critical to prevent TCEP from reacting with the maleimide linker.
-
Conjugation: Immediately add a 10-20 fold molar excess of the Maleimide-PEGn-linker solution to the reduced antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To cap any unreacted maleimide groups, add a molar excess of a thiol-containing molecule like N-acetyl cysteine.
-
Purification: Remove excess PEG linker and other small molecules from the final PEGylated antibody conjugate using size-exclusion chromatography (SEC).
The following diagram outlines this experimental workflow.
Protocol: Measuring Hydrophilicity via Static Contact Angle
The static contact angle is determined using a goniometer by placing a droplet of liquid on a solid surface and measuring the angle at the three-phase boundary.
Materials:
-
Polymer-coated substrate (e.g., PEG-functionalized silicon wafer)
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity water
Methodology:
-
Sample Preparation: Ensure the polymer-coated surface is clean, dry, and free of contaminants. Place the sample on the measurement stage of the goniometer.
-
Droplet Deposition: Fill the syringe with high-purity water. Carefully dispense a small droplet (typically 2-10 µL) onto the sample surface. The process should be gentle to minimize kinetic effects.
-
Image Capture: As soon as the droplet is stable on the surface, use the goniometer's camera to capture a high-resolution side-profile image of the droplet.
-
Angle Measurement: Use the instrument's software to analyze the image. The software fits a mathematical model (e.g., Young-Laplace) to the droplet's shape to calculate the angle formed between the liquid-solid interface and the liquid-vapor tangent.
-
Replication: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value. A contact angle below 90° signifies a hydrophilic surface.
Protocol: Determining the Partition Coefficient (Shake-Flask Method)
The shake-flask method is a classic technique to experimentally determine the octanol-water partition coefficient (LogP).
Materials:
-
PEGylated compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Methodology:
-
Phase Preparation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them vigorously and allowing the phases to separate. This minimizes volume changes during the experiment.
-
Partitioning: Accurately weigh the PEGylated compound and dissolve it in one of the phases (usually water). Add a known volume of this solution and a known volume of the other phase to a separatory funnel.
-
Equilibration: Shake the funnel vigorously for several minutes to facilitate the partitioning of the solute between the two immiscible phases. Then, allow the mixture to stand undisturbed until the two phases have completely separated.
-
Phase Separation: Carefully separate the aqueous and octanol layers.
-
Concentration Analysis: Determine the concentration of the PEGylated compound in each phase using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Synthesis and Characterization
The synthesis of PEG linkers typically involves either the polymerization of ethylene oxide or the stepwise addition of ethylene glycol units to create monodisperse structures. These chains are then functionalized with reactive groups (e.g., NHS esters, maleimides, azides, alkynes) to enable conjugation to biomolecules.
Characterization is essential to confirm the successful synthesis of the PEG linker and the final bioconjugate.
Common Characterization Techniques:
-
Size-Exclusion Chromatography (SEC): Used to separate molecules based on their hydrodynamic size, allowing for the purification of PEGylated proteins and the assessment of product purity.
-
Mass Spectrometry (MALDI-TOF, ESI-MS): Determines the precise molecular weight of monodisperse PEGs and confirms the number of PEG chains attached to a protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the PEG linker and can be used to confirm functionalization.
Conclusion
The inherent hydrophilicity of PEG linkers is a cornerstone of their utility in modern medicine and biotechnology. By forming a hydration shell, PEG chains enhance the aqueous solubility, stability, and pharmacokinetic profiles of conjugated molecules. This property is critical for the development of effective and safe therapeutics, from long-acting protein drugs to sophisticated ADCs and PROTACs. A thorough understanding of the relationship between PEG's structure and its hydrophilic properties, combined with robust experimental methods for its characterization, enables researchers to rationally design and optimize bioconjugates for a wide range of applications.
References
Azd-peg2-acid as a Building Block for Drug Conjugates: An In-depth Technical Guide
This guide provides a comprehensive technical overview of Azd-peg2-acid, a heterobifunctional linker, and its application in the development of advanced drug conjugates. Tailored for researchers, scientists, and professionals in the field of drug development, this document details the linker's chemical properties, its crucial role in enhancing drug conjugate performance, and generalized protocols for its use.
Introduction to this compound and PEGylated Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy tissue.[1] The efficacy and safety of an ADC are critically dependent on its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them.[2]
This compound is a heterobifunctional linker featuring an azide group (N₃) and a terminal carboxylic acid (-COOH), separated by a two-unit polyethylene glycol (PEG) spacer.[3] This structure is designed for orthogonal conjugation strategies, where the two functional groups can react with different chemical partners in a sequential and controlled manner.[4] The integrated PEG chain is not merely a spacer; it is a critical component that imparts favorable physicochemical and pharmacological properties to the entire conjugate.[5] These properties include increased water solubility, reduced aggregation, and improved pharmacokinetic profiles.
Chemical Properties and Structure
This compound, also known as Azido-PEG2-carboxylic acid, is a hydrophilic molecule well-suited for the synthesis of water-soluble bioconjugates. Its distinct functional ends allow for versatile and specific conjugation chemistries.
Caption: Structure of Azido-PEG2-Carboxylic Acid.
The key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |
| CAS Number | 1312309-63-9 | |
| Molecular Formula | C₇H₁₃N₃O₄ | |
| Molecular Weight | 203.20 g/mol | |
| Appearance | Yellow liquid | |
| Solubility | Good in water and most organic solvents | |
| Functional Groups | Azide (-N₃), Carboxylic Acid (-COOH) | |
| Purity | Typically ≥95-98% |
The Role of the PEG Spacer in Drug Conjugates
The inclusion of a PEG spacer in linker design addresses several challenges associated with developing effective and safe ADCs, particularly when dealing with hydrophobic payloads.
-
Enhanced Solubility and Stability: Many potent cytotoxic drugs are hydrophobic and can cause the ADC to aggregate in aqueous environments. The hydrophilic PEG chain acts as a protective shield, improving the overall water solubility of the conjugate and preventing aggregation.
-
Improved Pharmacokinetics (PK): The PEG linker creates a hydrophilic cloud around the ADC, which can shield it from recognition by the immune system and reduce clearance by the kidneys. This results in a longer circulation half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC), allowing more time for the ADC to reach its target.
-
Reduced Immunogenicity: By masking the conjugate from the immune system, PEGylation can lower the potential for an immune response against the therapeutic agent.
-
Higher Drug-to-Antibody Ratio (DAR): Hydrophobic linkers often limit the number of drug molecules that can be attached to an antibody (typically 3-4) before aggregation becomes an issue. Hydrophilic PEG linkers can overcome this limitation, enabling a higher DAR and potentially delivering a more potent therapeutic punch to target cells.
Mechanism of Action in Bioconjugation
The power of this compound lies in its orthogonal reactive ends, which allow for a two-step conjugation process. This ensures that the payload and the antibody (or other biomolecule) are linked specifically and efficiently.
Caption: Orthogonal conjugation workflow using this compound.
-
Carboxylic Acid Coupling: The terminal carboxylic acid is activated to react with primary amines, such as the ε-amino group of lysine residues on an antibody or a payload modified with an amine. This reaction is typically mediated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.
-
Azide Reactivity (Click Chemistry): The azide group is highly stable and selectively reacts with alkyne-containing molecules in a bioorthogonal manner, meaning it does not interfere with native biological functional groups. This "click chemistry" reaction can be performed via:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes like DBCO or BCN.
-
Quantitative Data on PEG Linker Performance
While specific data for this compound is often proprietary, studies on analogous PEG linkers in ADCs provide valuable insights into their impact on pharmacokinetics and efficacy.
Table 5.1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) This table illustrates how varying the PEG spacer length can influence the efficiency of drug conjugation to an antibody.
| Linker-Payload Conjugate | PEG Spacer Length (x units) | Average DAR | Reference |
| maleimide–PEGₓ–MMAD | 4 | 2.5 | |
| maleimide–PEGₓ–MMAD | 6 | 5.0 | |
| maleimide–PEGₓ–MMAD | 8 | 4.8 | |
| maleimide–PEGₓ–MMAD | 12 | 3.7 | |
| maleimide–PEGₓ–MMAD | 24 | 3.0 | |
| Data derived from a study conjugating to reduced cysteine residues on trastuzumab. |
Table 5.2: Impact of PEG Linker Length on In Vitro Cytotoxicity This table shows the trade-off between improved PK and in vitro potency that can occur with longer PEG chains.
| Conjugate | PEG Linker Size | Cytotoxicity Reduction (vs. no PEG) | Reference |
| Affibody-MMAE Conjugate | 4 kDa | 6.5-fold | |
| Affibody-MMAE Conjugate | 10 kDa | 22.5-fold | |
| Data from a study on miniaturized affibody-based drug conjugates. Despite reduced in vitro cytotoxicity, the 10 kDa PEG conjugate showed the most ideal tumor therapeutic ability in vivo due to a significantly prolonged circulation half-life. |
Experimental Protocols
The following are generalized methodologies for the key conjugation and analysis steps. Researchers must optimize these protocols for their specific antibody, payload, and experimental conditions.
6.1 Protocol: Amide Coupling (Carboxylic Acid to Amine)
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Dissolve the amine-containing payload molecule in a compatible buffer or solvent.
-
Prepare fresh solutions of EDC and an activator enhancer such as N-hydroxysuccinimide (NHS) or HATU.
-
-
Activation of Carboxylic Acid:
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or 1.2 equivalents of HATU) to the this compound solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the active ester intermediate.
-
-
Conjugation:
-
Add the activated linker solution to the amine-containing payload solution. The recommended molar ratio is typically between 1:1 and 1:5 (payload:linker), but this must be optimized.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting payload-linker intermediate using reverse-phase HPLC or another suitable chromatographic technique.
-
6.2 Protocol: Click Chemistry (Azide to Alkyne)
-
Reagent Preparation:
-
Dissolve the purified azide-functionalized payload-linker intermediate in an aqueous buffer system (e.g., PBS).
-
Dissolve the alkyne-modified antibody in a compatible buffer.
-
-
Conjugation (CuAAC Method):
-
To the antibody solution, add the payload-linker intermediate at a desired molar excess.
-
Add the copper(I) catalyst. This can be pre-mixed CuSO₄ with a reducing agent like sodium ascorbate, along with a stabilizing ligand like TBTA.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protecting it from light if using fluorescent components.
-
-
Conjugation (SPAAC Method):
-
This method is simpler as it requires no catalyst.
-
To the antibody (modified with a strained alkyne like DBCO), add the payload-linker intermediate.
-
Incubate for 4-12 hours at room temperature or 37°C.
-
-
Purification:
-
Remove unreacted payload-linker and other reagents from the final ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the final conjugate for DAR, purity, and aggregation.
-
6.3 Protocol: General Pharmacokinetic Analysis
-
Study Design:
-
Administer the ADC intravenously to a cohort of research animals (e.g., mice) at a specified dose.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.
-
Process the blood to separate the plasma.
-
-
Quantification:
-
Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated ELISA method.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine key pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.
-
Caption: General workflow for pharmacokinetic analysis of an ADC.
Conclusion
This compound is a versatile and powerful building block for the construction of advanced drug conjugates. Its heterobifunctional nature enables controlled, sequential conjugation, while the integrated PEG spacer provides significant advantages in terms of solubility, stability, and pharmacokinetics. By mitigating issues of aggregation and rapid clearance common with hydrophobic payloads, PEGylated linkers like this compound allow for the development of more homogeneous, potent, and safer targeted therapeutics. A thorough understanding of the underlying conjugation chemistry and careful optimization of reaction protocols are paramount to harnessing the full potential of this linker in the design of next-generation drug conjugates.
References
Methodological & Application
Application Notes and Protocols for Azd-peg2-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of Azd-peg2-acid to primary amines on biomolecules such as proteins, antibodies, and peptides. The protocols detailed below utilize the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker containing an azetidinone (AZD) moiety and a terminal carboxylic acid connected by a two-unit polyethylene glycol (PEG) spacer.[1] The carboxylic acid group can be activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide linkage. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous buffers.[1] The azetidinone ring is a four-membered lactam that can be explored for further functionalities or as a stable component of the linker.
The conjugation process is a two-step reaction. First, the carboxylic acid of this compound is activated using EDC in the presence of NHS to form a more stable NHS ester. This intermediate is then reacted with the primary amine-containing biomolecule to yield the final conjugate.
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule with primary amines (e.g., antibody, protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5[3]
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment
-
Analytical Instruments: UV-Vis Spectrophotometer, MALDI-TOF Mass Spectrometer, HPLC system.
Protocol for this compound Conjugation to a Protein
This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Prepare the protein solution in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is not soluble in the Activation Buffer, dissolve it in the Conjugation Buffer and adjust the pH to 6.0.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution.
-
Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. For optimal results, a molar ratio of 1:2:5 (Protein:EDC:NHS) can be a starting point, though this may require optimization.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. The activation of the carboxylic acid is most efficient at a pH between 4.5 and 7.2.
Step 3: Conjugation to the Primary Amine
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7-8.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove unreacted this compound, EDC, NHS, and quenching reagents by either dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
Data Presentation
Quantitative data from conjugation experiments should be systematically recorded to ensure reproducibility and for optimization purposes.
| Parameter | Typical Range/Value | Purpose |
| Molar Ratio (Protein:Linker) | 1:1 to 1:20 | To control the degree of labeling (DOL). Higher ratios lead to a higher DOL. |
| Molar Ratio (Linker:EDC:NHS) | 1:2:5 (Starting Point) | To ensure efficient activation of the carboxylic acid and formation of the stable NHS ester. |
| Activation pH | 5.5 - 6.5 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the NHS ester with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Conjugation) | 2 hours at RT or Overnight at 4°C | To allow for complete conjugation to the primary amines. |
| Quenching Time | 15 - 30 minutes | To ensure all unreacted NHS esters are hydrolyzed. |
| Expected Yield | Variable (dependent on protein and reaction conditions) | The final amount of purified conjugate obtained. |
| Degree of Labeling (DOL) | Variable (determined experimentally) | The average number of this compound molecules conjugated per protein molecule. |
Characterization of the Conjugate
4.1. UV-Vis Spectroscopy
-
Purpose: To determine the protein concentration and estimate the degree of labeling (if the linker has a chromophore).
-
Method: Measure the absorbance of the conjugate at 280 nm for the protein and at the specific wavelength for the linker's chromophore (if applicable). The protein concentration can be calculated using the Beer-Lambert law with the protein's extinction coefficient.
4.2. MALDI-TOF Mass Spectrometry
-
Purpose: To confirm the covalent attachment of the this compound linker and to determine the distribution of conjugated species.
-
Method: A sample of the purified conjugate is co-crystallized with a suitable matrix and analyzed. The resulting mass spectrum will show a mass shift corresponding to the number of attached linkers.
4.3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the conjugate and separate different conjugated species.
-
Method:
-
Size-Exclusion HPLC (SEC-HPLC): Separates molecules based on size and can be used to identify and quantify any aggregation of the conjugate.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The conjugation of the PEG linker will alter the retention time of the protein, allowing for the separation of unconjugated protein from the conjugate.
-
Mandatory Visualizations
Diagram of the Conjugation Workflow
Caption: Workflow for this compound conjugation to primary amines.
Diagram of the Chemical Reaction
Caption: Chemical reaction pathway for EDC/NHS mediated amide bond formation.
References
Application Notes and Protocols for the Use of Azd-peg2-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to cancer cells. The linker molecule, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Azd-peg2-acid is a bifunctional linker that incorporates a short polyethylene glycol (PEG) spacer, an azetidine ring, and a terminal carboxylic acid.
This document provides detailed application notes and protocols for the synthesis of ADCs using this compound. The protocols focus on a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody. While specific experimental data for this compound is not extensively available in published literature, the methodologies provided are based on well-established principles of lysine conjugation using PEG-acid linkers and EDC/NHS chemistry.
Key Features of this compound Linker:
-
PEG Spacer: The hydrophilic diethylene glycol (peg2) moiety enhances the solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby helping to prevent aggregation.
-
Carboxylic Acid Group: This functional group allows for a two-step conjugation process. It is first activated to a more reactive form, which then couples with the primary amine groups of lysine residues on the antibody to form a stable amide bond.
-
Azetidine (Azd) Ring: The azetidine ring is a four-membered heterocycle. While its specific role in this linker is not explicitly detailed in the available literature, it is likely incorporated to provide conformational rigidity to the linker structure. This rigidity can influence the spatial orientation of the payload relative to the antibody and may impact its interaction with its cellular target upon release. It is considered a non-cleavable component of the linker, meaning the payload is released upon lysosomal degradation of the entire antibody.
Data Presentation
The following tables provide representative quantitative data for ADCs synthesized using lysine conjugation with short PEG linkers. These values should be considered as a general guide, and optimal results for a specific ADC will require empirical determination.
Table 1: Representative Reaction Parameters and Outcomes for ADC Synthesis
| Parameter | Representative Value/Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Drug-Linker to Antibody Molar Ratio | 5:1 - 10:1 | This ratio should be optimized to achieve the desired DAR. |
| EDC to Drug-Linker Molar Ratio | 1.5:1 - 3:1 | Excess EDC ensures efficient activation of the carboxylic acid. |
| Sulfo-NHS to Drug-Linker Molar Ratio | 1.5:1 - 3:1 | Sulfo-NHS stabilizes the activated intermediate. |
| Reaction Time | 2 - 4 hours | Can be optimized based on reaction monitoring. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Conjugation Yield | 60 - 80% | Highly dependent on the specific antibody and payload. |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | A DAR in this range is often optimal for efficacy and safety. |
| Final ADC Concentration | 1 - 5 mg/mL | Determined after purification. |
Table 2: Typical Characterization Results for a Lysine-Conjugated ADC
| Analytical Method | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) | Average DAR of 2-4, with a distribution of different drug-loaded species. |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation | >95% Monomer |
| UV-Vis Spectroscopy | Protein Concentration & DAR | Confirms protein concentration and provides an estimate of DAR. |
| Mass Spectrometry (LC-MS) | Molecular Weight | Confirms the mass of the conjugated antibody and different DAR species. |
| In Vitro Cell Viability Assay | Potency (IC50) | Varies depending on the payload and target cell line. |
| In Vivo Stability (Rodent Model) | Plasma Half-life | Typically >100 hours, influenced by the PEG linker. |
Experimental Protocols
Part 1: Synthesis of the Drug-Azd-peg2-acid Conjugate
This initial step involves coupling the cytotoxic payload to the this compound linker. The specific protocol will depend on the functional groups available on the payload molecule. The following is a general procedure assuming the payload has a primary amine available for conjugation to the this compound's carboxylic acid.
Materials:
-
Cytotoxic payload with a primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system: Reverse-phase HPLC
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of NHS (or Sulfo-NHS) and 1.5 equivalents of EDC.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add the payload solution to the activated this compound solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-Azd-peg2-acid conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Part 2: Conjugation of Drug-Azd-peg2-acid to the Antibody
This protocol describes the conjugation of the pre-formed drug-linker to the antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Azd-peg2-acid conjugate
-
Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
EDC
-
Sulfo-NHS
-
Quenching Buffer: 1 M Tris, pH 8.0
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Activation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-Azd-peg2-acid conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or TFF equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Part 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a typically hydrophobic drug-linker increases the overall hydrophobicity of the antibody. Different DAR species (e.g., DAR0, DAR2, DAR4) will have different retention times.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% A to 100% B.
-
Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[1][2][3] DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
2. Analysis of Aggregation by SEC-HPLC:
-
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.[4][5]
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0. For some ADCs, the addition of an organic modifier (e.g., isopropanol) may be necessary to reduce non-specific interactions.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Amide Bond Formation using Azd-peg2-acid with EDC/HATU Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of bioconjugation chemistry, essential for the synthesis of a wide array of therapeutic and diagnostic agents, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules. The choice of coupling reagents is critical to ensure high efficiency, yield, and purity of the final product. This document provides detailed protocols and application notes for the formation of a stable amide bond between the carboxylic acid moiety of Azd-peg2-acid and a primary amine-containing molecule, utilizing two common activation methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an N-hydroxysuccinimide (NHS) ester, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
This compound is a heterobifunctional linker containing a short polyethylene glycol (PEG) spacer, which enhances solubility and provides spatial separation, an azetidine (Azd) moiety for potential further functionalization, and a terminal carboxylic acid for conjugation. The protocols outlined below are designed to be robust and adaptable for a variety of primary amine-containing substrates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways for amide bond formation and a general experimental workflow.
Data Presentation
The following tables summarize representative quantitative data for amide bond formation under different conditions. These values are based on typical yields for similar coupling reactions and should be used as a guideline for optimization.[1]
Table 1: EDC/NHS Mediated Amide Coupling
| Entry | Molar Ratio (Acid:EDC:NHS:Amine) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | 1 : 1.1 : 1.1 : 1.0 | DMF | 25 | 4 | 75 |
| 2 | 1 : 1.5 : 1.5 : 1.0 | DCM | 25 | 4 | 80 |
| 3 | 1 : 1.2 : 1.2 : 1.2 | DMF | 0 to 25 | 12 | 85 |
| 4 | 1 : 2.0 : 2.0 : 1.0 | DMSO | 25 | 2 | 90 |
Table 2: HATU Mediated Amide Coupling
| Entry | Molar Ratio (Acid:HATU:Base:Amine) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | 1 : 1.1 : 2.0 : 1.0 | DIPEA | DMF | 25 | 2 | 88 |
| 2 | 1 : 1.2 : 2.5 : 1.0 | DIPEA | NMP | 25 | 1 | 92 |
| 3 | 1 : 1.0 : 2.0 : 1.2 | TEA | DCM | 0 to 25 | 4 | 85 |
| 4 | 1 : 1.5 : 3.0 : 1.0 | DIPEA | DMF | 25 | 1 | 95 |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Thin Layer Chromatography (TLC) plates
-
LC-MS system for reaction monitoring
Protocol 1: Amide Bond Formation using EDC/NHS Activation [2]
This protocol is suitable for a wide range of primary amines. The use of NHS or its water-soluble analog, sulfo-NHS, increases the stability of the active intermediate, leading to higher coupling efficiencies.[3]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Activation: Add NHS (1.1 equiv) followed by EDC-HCl (1.1 equiv) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the primary amine-containing molecule (1.0-1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated this compound mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Bond Formation using HATU Activation [4]
HATU is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for sterically hindered or electron-deficient amines.[1]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 - 0.5 M).
-
Activation: Add HATU (1.1 equiv) to the solution, followed by the addition of DIPEA (2.0 equiv). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color, indicating the formation of the active ester.
-
Coupling: Add the primary amine-containing molecule (1.0 equiv), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stability of the Azetidine Moiety
The azetidine ring in this compound is generally stable under the described reaction conditions. While highly strained, it is significantly more stable than an aziridine ring. It can withstand mildly acidic and basic conditions for the duration of the workup. However, prolonged exposure to strong acids or bases should be avoided to prevent potential ring-opening.
Purification of PEGylated Conjugates
The purification of the resulting PEGylated conjugate is a critical step. Due to the presence of the PEG linker, the product may have different solubility and chromatographic behavior compared to the starting materials.
-
Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a DCM or ethyl acetate mobile phase), is often effective.
-
Size-Exclusion Chromatography (SEC): For larger biomolecule conjugates, SEC can be employed to separate the PEGylated product from unreacted small molecules based on size.
-
Ion-Exchange Chromatography (IEX): If the conjugated molecule has charged groups, IEX can be a powerful purification technique.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, preparative RP-HPLC is a suitable method.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Increase the equivalents of the coupling reagent and/or the activation time. |
| Deactivated amine. | Ensure the amine is not in a salt form (e.g., HCl salt). If it is, neutralize it with a suitable base before addition. | |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature or time. | |
| Formation of side products | N-acylurea formation with EDC. | Add NHS or HOBt to the reaction to suppress this side reaction. |
| Racemization of chiral centers. | Perform the reaction at a lower temperature (e.g., 0°C). Use additives like HOBt or HOAt. | |
| Difficulty in purification | Co-elution of product and byproducts. | Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). |
| Product is highly water-soluble. | Use reverse-phase chromatography or lyophilization for purification. |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. echobiosystems.com [echobiosystems.com]
- 4. growingscience.com [growingscience.com]
Application Notes and Protocols for Peptide Labeling with Azd-peg2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg2-acid is a heterobifunctional linker designed for the versatile modification of peptides and other biomolecules. It features a carboxylic acid group for covalent attachment to primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) and an azide group for subsequent conjugation via click chemistry. The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the labeled molecule, which can improve solubility and reduce aggregation.[1] This application note provides a detailed, step-by-step guide for the labeling of peptides with this compound, including protocols for the coupling reaction, purification of the conjugate, and its characterization.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₇ | [2] |
| Molecular Weight | 406.4 g/mol | [2] |
| Reactive Groups | Carboxylic Acid (-COOH), Azide (-N₃) | [2] |
Experimental Protocols
Protocol 1: Peptide Labeling with this compound via EDC/NHS Chemistry
This protocol describes the covalent conjugation of the carboxylic acid group of this compound to a primary amine on a peptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer for analysis
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
This compound Activation:
-
Immediately before use, prepare a 100 mM solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 500 mM) and NHS (e.g., 500 mM) in the Activation Buffer. A common starting molar ratio is 1:1.5:1.5 for this compound:EDC:NHS.[3]
-
To activate the this compound, mix the this compound solution with the EDC/NHS solution. For example, use a 10-fold molar excess of the activated linker relative to the peptide.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Peptide:
-
Add the activated this compound solution to the peptide solution.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring or agitation. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the this compound labeled peptide from unreacted reagents and byproducts using RP-HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the labeled peptide peak.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. A successful conjugation will result in a mass increase of 389.4 Da (the mass of this compound minus the mass of H₂O).
-
Lyophilize the pure, labeled peptide fractions for storage.
-
Hypothetical Labeling Efficiency Data
The following table presents hypothetical data for the labeling of a model peptide (e.g., a 10-amino acid peptide with a single primary amine available for conjugation) with this compound, demonstrating expected outcomes under varying molar excess of the labeling reagent.
| Molar Ratio (Peptide:this compound) | Labeling Efficiency (%) | Unlabeled Peptide (%) |
| 1:1 | 65 | 35 |
| 1:5 | 85 | 15 |
| 1:10 | 95 | 5 |
| 1:20 | >98 | <2 |
Note: Labeling efficiency is determined by comparing the peak areas of the labeled and unlabeled peptide in the RP-HPLC chromatogram.
Visualizations
Experimental Workflow for Peptide Labeling
Caption: Workflow for peptide labeling with this compound.
Signaling Pathway: GPCR Activation by a PEGylated Peptide Ligand
Peptides labeled with PEG linkers can be used to modulate the activity of G protein-coupled receptors (GPCRs). The PEG chain can improve the pharmacokinetic properties of the peptide ligand, leading to prolonged receptor activation or inhibition. The following diagram illustrates a generic GPCR signaling cascade initiated by the binding of a PEGylated peptide.
Caption: GPCR signaling initiated by a PEGylated peptide.
References
Application Notes and Protocols for Azd-peg2-acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Azd-peg2-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed protocols for the synthesis and evaluation of PROTACs utilizing this linker, with a specific case study on the degradation of soluble epoxide hydrolase (sEH).
Introduction to this compound in PROTACs
This compound is a bifunctional linker that incorporates a short polyethylene glycol (PEG) chain. The PEG nature of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][2] It features a terminal azide group and a carboxylic acid group. The carboxylic acid allows for straightforward amide bond formation with an amine-functional E3 ligase ligand, such as pomalidomide, often facilitated by coupling agents like HATU.[3] The azide group enables efficient and specific conjugation to a target protein ligand containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][5] This modular synthetic approach allows for the rapid assembly of PROTAC libraries with varying components.
Case Study: sEH-Targeting PROTACs
A notable application of a PEG2-based linker is in the development of PROTACs targeting soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation-related diseases. In a recent study, researchers designed and synthesized a series of sEH-targeting PROTACs by coupling an alkyne-functionalized sEH inhibitor with an azide-functionalized pomalidomide derivative via a PEG2 linker. These PROTACs effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase to the sEH protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data for sEH-Targeting PROTACs
The degradation efficiency of these PROTACs was quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The data for two such PROTACs, here designated as P3 and P4 for clarity based on a follow-up study, are summarized in the table below.
| PROTAC | Target Protein | E3 Ligase | Linker | pDC50 | DC50 (nM) | Dmax (%) | Cell Line |
| P3 | sEH | CRBN | Azd-peg2 | 9.17 ± 0.06 | ~0.68 | 91 ± 2 | HEK293T |
| P4 | sEH | CRBN | Azd-peg2 | 10.3 ± 0.2 | ~0.05 | 96 ± 1 | HEK293T |
Experimental Protocols
Protocol 1: Synthesis of an sEH-Targeting PROTAC with this compound
This protocol describes a two-step process for the synthesis of an sEH-targeting PROTAC. First, this compound is coupled to the E3 ligase ligand pomalidomide. Second, the resulting azide-functionalized ligand is conjugated to an alkyne-bearing sEH inhibitor via a CuAAC reaction.
Step 1: Amide Coupling of this compound and Pomalidomide
-
Reagents and Materials:
-
Pomalidomide (amine-functionalized)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized pomalidomide-PEG2 linker.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
Azide-functionalized pomalidomide-PEG2 linker (from Step 1)
-
Alkyne-functionalized sEH inhibitor
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the azide-functionalized pomalidomide-PEG2 linker (1.0 eq) and the alkyne-functionalized sEH inhibitor (1.1 eq) in the chosen solvent.
-
Prepare fresh aqueous stock solutions of CuSO4·5H2O (e.g., 100 mM) and sodium ascorbate (e.g., 100 mM).
-
Add sodium ascorbate (typically 10 mol%) to the reaction mixture, followed by the addition of THPTA (typically 5 mol%) and then CuSO4·5H2O (typically 1-5 mol%).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the pure sEH-targeting PROTAC.
-
Protocol 2: HiBiT-Based Cellular Degradation Assay
This protocol details the use of the Nano-Glo® HiBiT Lytic Detection System to quantify the degradation of a target protein in cells treated with a PROTAC. This method relies on cells engineered to express the target protein with a small, 11-amino-acid HiBiT tag.
-
Reagents and Materials:
-
HEK293T cells endogenously expressing HiBiT-tagged sEH
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, 96-well clear-bottom cell culture plates
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HiBiT-sEH HEK293T cells in fresh culture medium.
-
Seed the cells in a white, 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the sEH-targeting PROTAC in cell culture medium. A typical concentration range would be from 1 µM down to sub-nanomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 18 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions by mixing the lytic buffer and the substrate.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Add 100 µL of the prepared detection reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the PROTAC-treated wells to the vehicle-treated control wells to determine the percentage of remaining sEH protein.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Degradation Assay Workflow.
References
Application Notes and Protocols for Azd-peg2-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azd-peg2-acid, a heterobifunctional linker, in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of this compound, detailed experimental protocols for its application, and representative data for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a versatile linker molecule featuring an azide (N₃) group at one end and a carboxylic acid (-COOH) group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1] This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]
The azide group facilitates "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to alkyne- or strained alkyne-modified molecules, respectively.[3][4] The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or other molecules.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. This approach enables the targeted delivery of the cytotoxic payload to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
-
PROTACs: In the context of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Data Presentation
The following tables summarize representative quantitative data obtained during the synthesis and characterization of targeted drug delivery systems utilizing azide-PEG linkers.
Table 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
| Parameter | Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), LC-MS |
| Conjugation Efficiency | >95% | SDS-PAGE, UV-Vis Spectroscopy |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Half-life) | ~144 hours (mouse), ~230 hours (cynomolgus monkey) | ELISA, LC-MS |
Table 2: In Vitro Cytotoxicity of an ADC in HER2-Positive Cancer Cell Lines
| Cell Line | Target Antigen | IC₅₀ (nM) | Assay Method |
| NCI-N87 | HER2 | <10 | CellTiter-Glo® Luminescent Cell Viability Assay |
| BT-474 | HER2 | <10 | CellTiter-Glo® Luminescent Cell Viability Assay |
| MCF-7 (HER2-negative control) | HER2 (low) | >1000 | CellTiter-Glo® Luminescent Cell Viability Assay |
Table 3: Degradation Efficacy of a PROTAC
| Parameter | Value | Method of Determination |
| DC₅₀ (Concentration for 50% degradation) | Dependent on target and cell line | Western Blot, ELISA |
| Dₘₐₓ (Maximum degradation) | Dependent on target and cell line | Western Blot, ELISA |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a two-step process for the site-specific conjugation of a drug to an antibody using this compound.
Step 1: Antibody Modification with this compound
-
Activation of this compound:
-
Dissolve this compound (1.5 eq) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) and N-hydroxysuccinimide (NHS) (1.5 eq).
-
Stir the reaction at room temperature for 4 hours to form the NHS ester of this compound.
-
-
Antibody Conjugation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound NHS ester to the antibody solution. The molar ratio of linker to antibody should be optimized (e.g., 5:1 to 20:1).
-
Incubate the reaction at 4°C overnight with gentle stirring.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterize the azide-modified antibody by UV-Vis spectroscopy and LC-MS to determine the linker-to-antibody ratio (LAR).
-
Step 2: Conjugation of the Azide-Modified Antibody with a DBCO-Functionalized Drug
-
Reaction Setup:
-
Dissolve the DBCO-functionalized drug in a compatible organic solvent (e.g., DMSO).
-
Add the DBCO-drug solution to the azide-modified antibody in PBS. A molar excess of the drug is typically used (e.g., 3-5 equivalents per azide).
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-16 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted drug and other small molecules.
-
-
Characterization:
-
Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using HIC and/or LC-MS.
-
Assess the purity and aggregation state by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC.
-
Cell Seeding:
-
Seed target antigen-positive and -negative cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium.
-
Remove the old medium from the cells and add the prepared dilutions.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Normalize the data to the untreated control and plot the dose-response curves.
-
Calculate the IC₅₀ values using a non-linear regression model.
-
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: General mechanism of ADC action.
Experimental Workflow: ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis.
Logical Relationship: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Surface Functionalization with Azd-peg2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface functionalization of various substrates using Azd-peg2-acid, a heterobifunctional linker. This molecule possesses a terminal azide group and a carboxylic acid, separated by a diethylene glycol (PEG2) spacer. This configuration allows for a two-step, orthogonal approach to surface modification, enabling the covalent attachment of biomolecules and other moieties for a wide range of applications in drug development, diagnostics, and fundamental biological research.
The protocols outlined below describe the two primary chemical strategies for utilizing this compound:
-
Amine-Reactive Coupling: The carboxylic acid group can be activated to react with primary amines on a surface or molecule through carbodiimide chemistry.
-
"Click" Chemistry: The azide group allows for the highly efficient and specific covalent attachment of alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Data Presentation
The effectiveness of surface functionalization with PEG linkers in reducing non-specific protein adsorption is a critical parameter. The following table summarizes representative quantitative data from studies on various PEGylated surfaces, demonstrating the expected outcomes of successful surface modification.
| Surface Property | Method of Analysis | Value Before PEGylation | Value After PEGylation | Percent Reduction in Protein Adsorption | Reference |
| Fibrinogen Adsorption | X-ray Photoelectron Spectroscopy (XPS) | 250 ng/cm² | 25 ng/cm² | 90% | [1] |
| Lysozyme Adsorption | Optical Waveguide Lightmode Spectroscopy (OWLS) | 150 ng/cm² | 15 ng/cm² | 90% | [2] |
| BSA Adsorption on Gold Nanoparticles | Fluorescence Spectroscopy | 30 ± 10 molecules/NP | < 5 molecules/NP | >83% | [3] |
| Myoglobin Adsorption | X-ray Photoelectron Spectroscopy (XPS) | High | Low | Significant Reduction | [1] |
| PEG Surface Density | Nuclear Magnetic Resonance (NMR) | N/A | 0.5 PEG/nm² | N/A | [2] |
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
This protocol details the covalent attachment of this compound to a surface presenting primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated microplate)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Nitrogen or argon gas
-
Orbital shaker
Procedure:
-
Surface Preparation:
-
Clean the amine-functionalized substrate by sonicating in ethanol and then deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare a fresh solution of 100 mg/mL EDC and 100 mg/mL NHS (or Sulfo-NHS) in Activation Buffer.
-
To the this compound solution, add the EDC/NHS solution at a 1:2:2 molar ratio of this compound:EDC:NHS.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Surface Functionalization:
-
Dilute the activated this compound solution in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immerse the amine-functionalized substrate in the diluted activated this compound solution.
-
Incubate for 2 hours at room temperature with gentle agitation on an orbital shaker.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with Reaction Buffer (3 x 5 minutes).
-
Rinse with deionized water and dry under a stream of nitrogen or argon gas.
-
The surface is now functionalized with azide groups and is ready for subsequent "click" chemistry reactions.
-
Protocol 2: "Click" Chemistry Conjugation of an Alkyne-Modified Molecule to an Azide-Functionalized Surface
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently link an alkyne-containing molecule (e.g., a peptide, drug, or fluorescent probe) to the azide-functionalized surface prepared in Protocol 1.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS, pH 7.4
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
Nitrogen or argon gas
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
"Click" Reaction:
-
In a reaction vessel, add the Reaction Buffer.
-
Add the alkyne-modified molecule to the desired final concentration (typically 10-100 µM).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 5 mM.
-
Gently mix the solution.
-
Immerse the azide-functionalized substrate in the reaction solution.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
If the alkyne-modified molecule is not fully soluble in the aqueous buffer, an organic co-solvent (e.g., DMSO, DMF) can be added (up to 10% v/v).
-
Incubate the reaction for 1-4 hours at room temperature with gentle agitation. The reaction vessel should be sealed or purged with nitrogen/argon to minimize oxidation of the copper(I) catalyst.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate extensively with Reaction Buffer (3 x 5 minutes).
-
Rinse with deionized water and dry under a stream of nitrogen or argon gas.
-
The surface is now functionalized with the molecule of interest.
-
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: A typical cell signaling pathway initiated by a surface-bound ligand.
References
Application Notes and Protocols for Azd-peg2-acid in the Development of Novel Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted protein degraders has emerged as a transformative approach in cancer therapy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3]
Azd-peg2-acid is a versatile polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[4] It features an azetidine (AZD) ring and a terminal carboxylic acid. The hydrophilic PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.[5] The terminal carboxylic acid allows for the formation of a stable amide bond with amine-functionalized molecules, typically the E3 ligase ligand or the POI ligand, through standard coupling reactions. This modular design enables the systematic development and optimization of novel cancer therapies.
This document provides detailed application notes and protocols for the use of this compound in the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.
Mechanism of Action: PROTAC-mediated BRD4 Degradation
BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, such as c-MYC. By recruiting BRD4 to an E3 ligase, a PROTAC can trigger its degradation, leading to the suppression of oncogenic transcription and subsequent cancer cell death. The general mechanism is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of a BRD4-targeting PROTAC.
Data Presentation
The following tables summarize hypothetical quantitative data for a BRD4-targeting PROTAC synthesized using an this compound linker. This data is representative of what would be generated during the preclinical evaluation of such a compound.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Target Protein | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| MV-4-11 (Leukemia) | BRD4 | 7.36 | >98 | 15 |
| MM.1S (Multiple Myeloma) | BRD4 | 25 | >95 | 40 |
| HCT116 (Colon Cancer) | BRD4 | 102 | >90 | 2200 |
¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of protein degradation. ³IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Comparison with a Small Molecule Inhibitor
| Compound | Mechanism | Target | MV-4-11 IC50 (nM) |
| BRD4 PROTAC (hypothetical) | Degradation | BRD4 | 15 |
| JQ1 (BRD4 Inhibitor) | Inhibition | BRD4 | 50 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC (referred to as BRD4-AzdPeg-CRBN) using this compound.
Protocol 1: Synthesis of BRD4-AzdPeg-CRBN
This protocol describes the coupling of a BRD4 ligand (e.g., a JQ1 derivative with an amine handle) to this compound, followed by coupling to an E3 ligase ligand (e.g., pomalidomide with an amine handle).
Step 1: Amide Coupling of JQ1-amine with this compound
-
Reagents and Materials:
-
JQ1-amine (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add JQ1-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield JQ1-AzdPeg-acid.
-
Step 2: Amide Coupling of JQ1-AzdPeg-acid with Pomalidomide-amine
-
Reagents and Materials:
-
JQ1-AzdPeg-acid (1.0 eq)
-
Pomalidomide-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve JQ1-AzdPeg-acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add Pomalidomide-amine to the mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
Work up the reaction as described in Step 1.6 and 1.7.
-
Purify the final PROTAC, BRD4-AzdPeg-CRBN, by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 2: Western Blot for BRD4 Degradation
-
Materials:
-
MV-4-11 cells
-
BRD4-AzdPeg-CRBN
-
DMSO (vehicle control)
-
Complete growth medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed MV-4-11 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of BRD4-AzdPeg-CRBN (e.g., 1 nM to 1000 nM) or DMSO for 24 hours.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the percentage of BRD4 degradation relative to the GAPDH loading control.
-
Protocol 3: Cell Viability Assay
-
Materials:
-
MV-4-11 cells
-
BRD4-AzdPeg-CRBN
-
DMSO (vehicle control)
-
Complete growth medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
-
Procedure:
-
Seed MV-4-11 cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of BRD4-AzdPeg-CRBN or DMSO.
-
Incubate the plates for 72 hours.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value by plotting a dose-response curve.
-
Caption: Workflow for the biological evaluation of a PROTAC.
Conclusion
This compound is a valuable building block for the construction of PROTACs for cancer therapy. Its defined length, hydrophilicity, and bifunctional nature allow for the systematic synthesis and optimization of protein degraders. The protocols and data presented here provide a framework for researchers to utilize this compound in the development of novel targeted cancer therapies, from initial chemical synthesis to in vitro biological characterization. The modularity of PROTAC design, facilitated by linkers like this compound, will continue to drive the discovery of new treatments for a wide range of malignancies.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD-PEG2-acid_TargetMol [targetmol.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes and Protocols for PEGylation Techniques in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, such as proteins, peptides, and small drugs. This process has been shown to significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. The primary benefits of PEGylation include an extended circulating half-life, reduced immunogenicity and antigenicity, increased drug stability, and enhanced solubility.[1][2][3][4][5] These advantages are primarily due to the increased hydrodynamic volume and the shielding effect of the PEG chains, which protect the drug from enzymatic degradation and renal clearance.
Core PEGylation Strategies
Several chemical strategies have been developed for PEGylating therapeutic molecules, each with its own set of advantages and considerations. The choice of strategy often depends on the available functional groups on the drug molecule and the desired characteristics of the final conjugate.
Amine-Specific PEGylation
This is one of the most common PEGylation strategies due to the abundance of lysine residues and the N-terminal amino group on the surface of most proteins.
-
Reactive PEG Derivatives: N-hydroxysuccinimide (NHS) esters, tresylates, aldehydes, and isothiocyanates are commonly used PEG derivatives that react with primary amines under mild conditions.
-
Reaction Conditions: The reaction is typically carried out at a neutral to slightly alkaline pH (7-9).
-
Linkage Formed: Stable amide or secondary amine bonds are formed.
Thiol-Specific PEGylation
This strategy targets free cysteine residues, which are often less abundant than lysine residues, allowing for more site-specific PEGylation.
-
Reactive PEG Derivatives: PEG-maleimide, PEG-vinylsulfone, and PEG-iodoacetamide are commonly used for thiol conjugation.
-
Reaction Conditions: The reaction conditions are generally mild.
-
Linkage Formed: Stable thioether or disulfide bonds are formed. The thioether linkage is generally more stable.
Site-Specific and Enzymatic PEGylation
To achieve a higher degree of homogeneity and preserve the biological activity of the therapeutic molecule, site-specific PEGylation techniques have been developed.
-
Engineered Cysteine Residues: Cysteine residues can be introduced at specific sites on the protein surface to direct PEGylation.
-
Enzymatic Methods: Enzymes such as transglutaminase can be used to catalyze the site-specific attachment of PEG to glutamine residues. Other enzymes like tubulin tyrosine ligase and N-myristoyltransferase have also been explored for bioconjugation.
Impact of PEGylation on Pharmacokinetics: Quantitative Data
The covalent attachment of PEG to a therapeutic agent can dramatically alter its pharmacokinetic profile. The following table summarizes the impact of PEGylation on key pharmacokinetic parameters for several therapeutic proteins.
| Therapeutic Protein | Unmodified Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | Reference |
| Recombinant Human TIMP-1 (rhTIMP-1) | 1.1 hours | 28 hours | ~25 | |
| Interferon alpha-2b | 3 to 8 hours | ~40 hours | ~5-13 |
Note: The fold increase in half-life can vary depending on the size and structure of the PEG chain, the degree of PEGylation, and the specific drug molecule.
Experimental Protocols
Protocol 1: General Procedure for Amine-Specific PEGylation of a Protein
This protocol outlines a general procedure for the PEGylation of a protein using an NHS-activated PEG derivative.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the mPEG-NHS ester to the protein solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 protein:PEG). The optimal ratio should be determined experimentally.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified time (e.g., 1-4 hours). Reaction time is a critical parameter to optimize.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG and native protein using an appropriate chromatography technique such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Characterize the purified PEGylated protein using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a fundamental technique used to separate molecules based on their hydrodynamic radius, making it ideal for separating PEGylated proteins from their unmodified counterparts and free PEG.
Materials:
-
SEC-HPLC system with a UV or charged aerosol detector (CAD)
-
SEC column suitable for the molecular weight range of the protein and its PEGylated forms.
-
Mobile phase (e.g., phosphate-buffered saline)
-
Purified PEGylated protein sample
-
Unmodified protein standard
-
Free PEG standard
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the purified PEGylated protein sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions.
-
Data Analysis: Analyze the resulting chromatogram. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic size. Unreacted PEG will typically elute later. The presence of multiple peaks in the PEGylated sample may indicate different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).
-
Quantification: The relative peak areas can be used to estimate the purity and the distribution of different PEGylated species.
Visualization of PEGylation Concepts
Logical Relationship of PEGylation Outcomes
The following diagram illustrates how the properties of the PEG polymer and the conjugation chemistry influence the final characteristics of the PEGylated drug.
Caption: Factors influencing the pharmacokinetic outcomes of PEGylation.
Experimental Workflow for PEGylation and Analysis
This diagram outlines the typical experimental workflow from the initial PEGylation reaction to the final characterization of the conjugate.
Caption: A typical experimental workflow for protein PEGylation.
Signaling Pathway Modulation by a PEGylated Drug (Hypothetical)
This diagram illustrates a hypothetical scenario where a PEGylated drug has a more sustained effect on a signaling pathway compared to its unmodified counterpart due to its longer half-life.
Caption: Sustained signaling by a PEGylated drug.
References
- 1. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugate Synthesis Using Azd-peg2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioconjugates using Azd-peg2-acid, a heterobifunctional linker. This versatile reagent, featuring a terminal azide and a carboxylic acid connected by a polyethylene glycol (PEG) spacer, enables the straightforward and efficient conjugation of biomolecules for applications in drug delivery, diagnostics, and proteomics.
Introduction to this compound
This compound is a valuable tool in bioconjugation due to its bifunctional nature, which allows for a two-step, orthogonal approach to linking molecules. The carboxylic acid group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), forming stable amide bonds. The azide group can then participate in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction with an alkyne-containing molecule. The PEG spacer enhances solubility and reduces steric hindrance of the resulting conjugate.
Key Applications and Protocols
This document outlines protocols for three primary applications of this compound:
-
Synthesis of Antibody-Drug Conjugates (ADCs): Creating targeted therapeutics by linking a cytotoxic drug to a monoclonal antibody.
-
Fluorescent Labeling of Proteins: Attaching fluorescent dyes to proteins for imaging and analytical applications.
-
Site-Specific PEGylation of Therapeutics: Modifying therapeutic proteins with PEG to improve their pharmacokinetic properties.
Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes the conjugation of a cytotoxic drug to an antibody in a two-step process. First, the this compound linker is attached to the antibody via its carboxylic acid group. Second, an alkyne-modified cytotoxic drug is "clicked" onto the azide-functionalized antibody.
Experimental Protocol
Stage 1: Antibody Modification with this compound
-
Materials:
-
Target antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
-
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
In a separate tube, dissolve this compound in DMSO to a stock concentration of 100 mM.
-
Activate the this compound by adding a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution in Activation Buffer. Incubate for 15 minutes at room temperature.
-
Add the activated this compound mixture to the antibody solution at a 10- to 20-fold molar excess. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the azide-modified antibody using a desalting column or dialysis to remove excess reagents.
-
Stage 2: Click Chemistry Conjugation of the Cytotoxic Drug
-
Materials:
-
Azide-modified antibody
-
Alkyne-modified cytotoxic drug (e.g., an auristatin derivative)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.0-8.0
-
-
Procedure:
-
Prepare a stock solution of the alkyne-modified drug in DMSO.
-
In a reaction tube, add the azide-modified antibody to the Reaction Buffer.
-
Add the alkyne-modified drug at a 5-fold molar excess over the antibody.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.
-
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes for ADC Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 10 mg/mL | 10 mg/mL |
| This compound:Ab Molar Ratio | 10:1 | 20:1 | 20:1 |
| Alkyne-Drug:Ab Molar Ratio | 3:1 | 5:1 | 5:1 |
| Reaction Time (Click) | 1 hour | 2 hours | 2 hours |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 4.1 | 4.0 |
| Conjugation Efficiency | >95% | >98% | >98% |
| Final Yield | 75% | 80% | 82% |
Characterization
The final ADC should be characterized to determine the Drug-to-Antibody Ratio (DAR), purity, and stability.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.
-
Size-Exclusion Chromatography (SEC): To assess the presence of aggregates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the average DAR.
Diagrams
Caption: Experimental workflow for ADC synthesis.
Fluorescent Labeling of a Protein
This protocol details the attachment of a fluorescent dye to a protein for use in applications such as fluorescence microscopy and flow cytometry. The protein is first modified with this compound, and then an alkyne-functionalized fluorescent dye is attached via click chemistry.
Experimental Protocol
Stage 1: Protein Modification with this compound
-
Materials:
-
Target protein (e.g., BSA) in an amine-free buffer.
-
This compound
-
EDC and NHS
-
Reaction buffers as described in the ADC protocol.
-
-
Procedure:
-
Follow the same procedure as Stage 1 of the ADC protocol to attach this compound to the primary amines of the target protein. The molar excess of the linker can be adjusted to control the degree of labeling.
-
Stage 2: Click Chemistry Conjugation of a Fluorescent Dye
-
Materials:
-
Azide-modified protein
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(I) catalyst system (CuSO₄, THPTA, Sodium Ascorbate)
-
-
Procedure:
-
Dissolve the alkyne-dye in DMSO to a 10 mM stock solution.
-
In a reaction tube, combine the azide-modified protein with the alkyne-dye in a 5- to 10-fold molar excess.
-
Add the copper catalyst system as described in Stage 2 of the ADC protocol.
-
Incubate for 1 hour at room temperature, protected from light.
-
Purify the fluorescently labeled protein using a desalting column or SEC to remove unreacted dye and catalyst.
-
Data Presentation
Table 2: Representative Data for Fluorescent Protein Labeling
| Parameter | Value |
| Protein Concentration | 2 mg/mL |
| This compound:Protein Molar Ratio | 15:1 |
| Alkyne-Dye:Protein Molar Ratio | 10:1 |
| Degree of Labeling (DOL) | 2-4 dyes/protein |
| Labeling Efficiency | >90% |
| Recovered Protein Yield | >85% |
Characterization
-
UV-Vis Spectroscopy: To determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax).
-
SDS-PAGE with Fluorescence Imaging: To confirm covalent attachment of the dye to the protein.
Diagrams
Caption: Chemical pathway for fluorescent labeling.
Site-Specific PEGylation of a Therapeutic Protein
This protocol describes the site-specific PEGylation of a therapeutic protein that has been engineered to contain a single, bio-orthogonal alkyne-bearing unnatural amino acid. This compound is first conjugated to a larger PEG molecule, and the resulting Azd-peg2-PEG is then attached to the protein via click chemistry.
Experimental Protocol
Stage 1: Preparation of Azd-peg2-PEG Reagent
-
Materials:
-
This compound
-
Amine-terminated PEG (e.g., NH₂-PEG₅₀₀₀)
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
-
Procedure:
-
Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-terminated PEG in a 1:1 molar ratio to the activated this compound.
-
Stir the reaction overnight at room temperature.
-
Purify the Azd-peg2-PEG product by dialysis against water followed by lyophilization.
-
Stage 2: Site-Specific PEGylation of the Protein
-
Materials:
-
Alkyne-containing therapeutic protein
-
Azd-peg2-PEG reagent
-
Copper(I) catalyst system
-
-
Procedure:
-
Dissolve the alkyne-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the Azd-peg2-PEG reagent in a 3- to 5-fold molar excess.
-
Add the copper catalyst system as previously described.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the PEGylated protein using SEC to remove excess PEG reagent and catalyst.
-
Data Presentation
Table 3: Representative Data for Site-Specific Protein PEGylation
| Parameter | Value |
| Protein Concentration | 1 mg/mL |
| Azd-peg2-PEG:Protein Molar Ratio | 5:1 |
| Reaction Time | 4 hours |
| PEGylation Efficiency | >95% |
| Purity of Mono-PEGylated Product | >98% |
| Recovered Yield | 70% |
Characterization
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering): To determine the molecular weight and confirm mono-PEGylation.
-
In vitro activity assay: To confirm that the biological activity of the protein is retained after PEGylation.
Diagrams
Caption: Workflow for site-specific protein PEGylation.
Application Note: Enhancing Drug Solubility with AZD-peg2-acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising small molecule drug candidates. A widely adopted strategy to overcome this limitation is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule. This process can enhance the hydrophilicity, stability, and pharmacokinetic profile of the conjugated drug.[1][2]
AZD-peg2-acid is a heterobifunctional PEG linker designed for this purpose. It features a terminal carboxylic acid and an azetidinone (AZD) group, connected by a hydrophilic di-ethylene glycol spacer.[3][4][5] The carboxylic acid allows for covalent attachment to amine-containing drug molecules through a stable amide bond, while the overall hydrophilic nature of the PEG spacer increases the water solubility of the resulting conjugate. This application note provides a detailed protocol for the experimental use of this compound to increase the solubility of a model hydrophobic drug and outlines methods for quantifying the improvement.
Principle
The hydrophilic PEG spacer of this compound shields the hydrophobic core of the conjugated drug molecule, disrupting its crystal lattice formation and improving its interaction with aqueous media. The carboxylic acid end of the linker is activated to react with a primary or secondary amine on the drug molecule, forming a stable amide linkage. The resulting drug-PEG conjugate exhibits enhanced aqueous solubility.
Materials and Reagents
-
This compound (e.g., from BroadPharm, TargetMol)
-
Model poorly soluble amine-containing drug (e.g., "Drug-X-amine")
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
-
Standard laboratory glassware and equipment
Experimental Protocols
Protocol 1: Conjugation of Drug-X-amine to this compound
This protocol describes the chemical conjugation of a model amine-containing drug ("Drug-X-amine") to the carboxylic acid group of this compound.
-
Activation of this compound:
-
Dissolve 1.2 equivalents of this compound in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Dissolve 1 equivalent of Drug-X-amine in a minimal amount of anhydrous DMF.
-
Slowly add the Drug-X-amine solution to the activated this compound mixture.
-
Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification of the Conjugate:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in a small amount of DCM.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash it multiple times with cold diethyl ether to remove unreacted starting materials and coupling reagents.
-
Dry the purified Drug-X-PEG conjugate under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the Drug-X-PEG conjugate using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Solubility Determination
This protocol outlines the procedure to quantify and compare the aqueous solubility of the unconjugated drug and the Drug-X-PEG conjugate.
-
Sample Preparation:
-
Prepare saturated solutions by adding an excess amount of Drug-X-amine and the Drug-X-PEG conjugate to separate vials containing a fixed volume of PBS (pH 7.4).
-
-
Equilibration:
-
Seal the vials and place them in a shaker water bath set at 25°C for 48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for both the unconjugated drug and the conjugate.
-
Quantify the concentration of the dissolved drug in the filtered supernatant using a validated HPLC method with a UV detector set at the appropriate wavelength for the drug's chromophore.
-
Calculate the solubility based on the standard curve.
-
Data Presentation
The following table summarizes hypothetical solubility data for a model drug ("Drug-X-amine") before and after conjugation with this compound.
| Compound | Molecular Weight ( g/mol ) | Solubility in PBS (pH 7.4) | Fold Increase in Solubility |
| Drug-X-amine | ~350 | 0.05 mg/mL | - |
| Drug-X-PEG Conjugate | ~756.4 | 2.5 mg/mL | 50x |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome of using this compound to enhance drug solubility.
Visualizations
Caption: Experimental workflow for drug conjugation.
Caption: Principle of solubility enhancement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Incomplete activation of this compound | Ensure anhydrous conditions; use fresh EDC/NHS. |
| Steric hindrance of the drug molecule | Increase reaction time or temperature; consider a longer PEG spacer. | |
| Difficulty in purification | Co-precipitation of starting materials | Optimize the solvent/anti-solvent system for precipitation. |
| Use column chromatography for purification if necessary. | ||
| Inconsistent solubility results | Incomplete equilibration | Ensure sufficient shaking time (at least 48 hours). |
| Degradation of the compound | Check the stability of the drug and conjugate in the buffer. |
Conclusion
This compound serves as an effective tool for increasing the aqueous solubility of poorly soluble amine-containing drugs. The straightforward conjugation chemistry and the hydrophilic nature of the PEG spacer make it a valuable linker in preclinical drug development. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of PEGylated drug candidates to address solubility challenges.
References
- 1. purepeg.com [purepeg.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD-PEG2 -acid, 1807518-70-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD-PEG2-acid_TargetMol [targetmol.com]
Application Note: Facile Formation of Stable Amide Bonds with Azd-peg2-acid in Aqueous Media for Bioconjugation
Introduction
Azd-peg2-acid is a heterobifunctional linker increasingly utilized in the fields of drug delivery, diagnostics, and proteomics.[1][2] It features a terminal carboxylic acid and an azide group, separated by a hydrophilic di-ethylene glycol (PEG2) spacer.[3] The PEG spacer enhances the aqueous solubility of the molecule and its conjugates. The carboxylic acid moiety allows for the formation of a stable amide bond with primary amines, such as the lysine residues found in proteins and peptides. This reaction, typically performed in aqueous media for biological applications, is crucial for developing advanced therapeutics like antibody-drug conjugates (ADCs) and for the PEGylation of biomolecules to improve their pharmacokinetic profiles.
The most common and effective method for forming this amide bond in an aqueous environment is through a carbodiimide-mediated coupling reaction, which utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process involves the initial activation of the carboxylic acid on this compound by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in water, which would regenerate the carboxylic acid. To enhance stability and coupling efficiency, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with a primary amine at a slightly basic pH to form a highly stable amide bond.
This document provides detailed protocols and technical data for the successful conjugation of this compound to amine-containing molecules in aqueous media.
Reaction Principle and Workflow
The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated using EDC and NHS at an acidic pH (4.5-6.0) to form a semi-stable NHS ester. Second, the amine-containing molecule is added, and the pH is raised to 7.2-8.0 to facilitate the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond.
Caption: General workflow for the two-step conjugation of this compound.
Caption: Reaction mechanism for carbodiimide-mediated amide bond formation.
Experimental Protocols
This section provides a detailed protocol for conjugating this compound to a generic amine-containing protein in an aqueous buffer system.
1. Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule (e.g., BSA, Lysozyme)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5. Do not use buffers containing primary amines like Tris or glycine.
-
Quenching Solution : 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification (e.g., Zeba™ Spin Desalting Columns).
2. Protocol for Amide Coupling
This protocol is based on a two-step procedure which generally yields higher efficiency and better control over the conjugation reaction.
Step 2.1: Preparation of Reagents
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS/Sulfo-NHS in ultrapure water or Activation Buffer. These solutions are not stable and should be used promptly.
-
Prepare the protein solution at a concentration of 2-10 mg/mL in Coupling Buffer.
Step 2.2: Activation of this compound
-
In a microcentrifuge tube, add the desired molar excess of this compound to an appropriate volume of Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over this compound to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive NHS ester.
Step 2.3: Conjugation to Amine-Containing Protein
-
Immediately add the activated this compound solution from Step 2.2 to the protein solution prepared in Step 2.1. The pH of the reaction should be between 7.2 and 8.0 for optimal coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 2.4: Quenching the Reaction (Optional)
-
To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
Step 2.5: Purification of the Conjugate
-
Remove excess, unreacted this compound and coupling reagents by size exclusion chromatography using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
Data Presentation
Table 1: Recommended Reaction Conditions for Amide Coupling
| Parameter | Step 1: Activation | Step 2: Conjugation | Rationale / Notes |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | Activation is most efficient at acidic pH; amine coupling is most efficient at slightly basic pH. |
| Buffer | MES or similar non-amine, non-carboxylate buffer | PBS, Borate, or Bicarbonate buffer | Avoid primary amine buffers (Tris, Glycine) as they compete in the reaction. |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C | Lower temperatures can be used to minimize protein degradation if necessary. |
| Duration | 15 - 30 minutes | 2 hours to overnight | Short activation time minimizes hydrolysis of the EDC-intermediate. |
| Molar Ratios | This compound:EDC:NHS = 1 : 2-5 : 2-5 | Activated this compound : Protein = 5-20 : 1 | Ratios should be optimized for the specific protein and desired degree of labeling. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of activated this compound. 2. Incorrect buffer pH. 3. Inactive reagents (EDC/NHS). 4. Competitive amine-containing species in buffer. | 1. Use the activated linker immediately; consider using Sulfo-NHS for better aqueous stability. 2. Verify the pH of both Activation and Coupling buffers before starting. 3. Use fresh, high-quality EDC and NHS; prepare stock solutions immediately before use. 4. Ensure buffers are free of Tris, glycine, or ammonium salts. |
| Protein Precipitation | 1. High concentration of organic solvent from linker stock. 2. High concentration of EDC. 3. Protein instability at reaction pH. | 1. Keep the volume of DMF/DMSO added to the aqueous protein solution below 10% (v/v). 2. Reduce the amount of EDC used during the activation step. 3. Confirm protein stability at the required pH range or perform the reaction at 4°C. |
| High Polydispersity / Aggregation | 1. Inter-protein cross-linking. 2. Non-specific reactions. | 1. Use a two-step protocol as described; this prevents EDC from directly cross-linking proteins. 2. Purify the activated this compound before adding it to the protein to remove excess EDC. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azd-peg2-acid Conjugation
Disclaimer: The term "Azd" is a common prefix for compounds developed by AstraZeneca and does not refer to a specific reactive moiety. This guide assumes that the "Azd" molecule possesses a primary or secondary amine (-NH₂) and the goal is to conjugate it to the terminal carboxylic acid of a PEG2 linker via a stable amide bond. The protocols and advice provided are based on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind Azd-peg2-acid conjugation?
A1: The most common method for conjugating a molecule with a carboxylic acid (peg2-acid) to a molecule with an amine (Azd-NH₂) is through amide bond formation.[1][2][3] This is typically not a direct reaction, as the acidic carboxylic acid and the basic amine will form a salt.[4][5] Instead, a two-step approach using coupling agents like EDC and NHS is employed.
-
Activation: EDC activates the carboxylic acid on the PEG linker, forming a highly reactive O-acylisourea intermediate.
-
Stabilization & Coupling: NHS reacts with this intermediate to form a more stable NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with the primary amine on the Azd molecule to form a stable amide bond.
Q2: Why is a two-step reaction with EDC and NHS recommended?
A2: The two-step process allows for better control over the reaction. The activation of the carboxylic acid with EDC is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is most efficient at a physiological to slightly basic pH (7.0-8.5). Separating these steps allows each reaction to proceed under its optimal pH, maximizing yield and minimizing side reactions like hydrolysis of the active intermediate.
Q3: What are the critical parameters to control for a successful conjugation?
A3: Several factors are crucial for successful conjugation:
-
pH: Maintaining the optimal pH for both the activation and coupling steps is critical.
-
Molar Ratios: The ratio of Azd-NH₂ : peg2-acid : EDC : NHS needs to be optimized. A molar excess of EDC and NHS is typically used.
-
Reagent Quality: EDC and NHS are moisture-sensitive. Using fresh, high-quality, and properly stored reagents is essential for high efficiency.
-
Buffer Choice: Use buffers that do not contain competing primary amines (like Tris or glycine) or carboxylates. MES buffer is recommended for the activation step, and Phosphate-Buffered Saline (PBS) or borate buffer for the coupling step.
Q4: How do I purify the final Azd-peg2 conjugate?
A4: Purification is necessary to remove unreacted starting materials, excess reagents, and byproducts. The choice of method depends on the properties of your conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller molecules like unreacted PEG-acid and EDC/NHS byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and is highly effective for purifying small molecule conjugates.
-
Dialysis / Ultrafiltration: Useful for removing small molecule impurities if the conjugate is significantly larger than the membrane's molecular weight cutoff (MWCO).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugate Yield | Inappropriate Reaction pH: Each step (activation and coupling) has a different optimal pH. | Use a two-step pH procedure. Perform activation with EDC/NHS in MES buffer at pH 5-6. Then, raise the pH to 7.2-7.5 with PBS or borate buffer before adding the amine-containing Azd molecule. |
| Degraded EDC or NHS: Reagents are moisture-sensitive and lose activity over time. | Use fresh, high-purity EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C. | |
| Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates compete in the reaction. | Perform a buffer exchange into a non-interfering buffer like MES for activation and PBS for coupling. | |
| Suboptimal Molar Ratios: Insufficient activation of the carboxylic acid or insufficient amine for coupling. | Start with a molar excess of coupling reagents. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the peg2-acid. Adjust ratios based on experimental results. | |
| Loss during Purification: The conjugate may be lost during the purification step. | Choose a purification method appropriate for your conjugate's size and properties. For small molecules, RP-HPLC is often preferred over SEC or dialysis. | |
| Precipitation During Reaction | Protein/Molecule Aggregation: Changes in pH or addition of reagents can cause the Azd molecule to precipitate. | Ensure the Azd molecule is soluble and stable in the chosen reaction buffers. Perform small-scale solubility tests first. |
| High EDC Concentration: Very high concentrations of EDC can sometimes cause precipitation. | If using a large excess of EDC, try reducing the concentration while monitoring the yield. | |
| Lack of Reproducibility | Inconsistent Reagent Handling: Variable activity of EDC/NHS due to moisture exposure. | Aliquot EDC and NHS into single-use vials upon receipt to minimize freeze-thaw cycles and moisture exposure. |
| Inaccessible Reactive Groups: The amine on the Azd molecule may be sterically hindered or inaccessible. | This is a challenge inherent to the molecule's structure. Consider alternative conjugation strategies or linker lengths if direct conjugation is inefficient. |
Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes recommended starting conditions for the conjugation. Optimization is often required for specific molecules.
| Parameter | Activation Step | Coupling Step | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | Maximizes EDC efficiency for carboxyl activation; optimal for amine reaction with NHS ester. |
| Buffer | MES Buffer | PBS or Borate Buffer | Non-interfering buffers that maintain stable pH in the optimal ranges. |
| Temperature | Room Temperature | Room Temperature | Standard condition; can be moved to 4°C (overnight) to slow hydrolysis and potentially improve yield for sensitive molecules. |
| Duration | 15 - 30 minutes | 2 hours to Overnight | Allows for sufficient activation of the acid; provides time for the amine coupling to proceed to completion. |
| Molar Ratios (Acid:EDC:NHS) | 1 : (2-10) : (2-5) | - | A molar excess of coupling agents drives the activation reaction forward. |
| Molar Ratio (Activated Acid:Amine) | - | 1 : (1-1.5) | A slight excess of the amine can help drive the reaction to completion. |
Detailed Protocol: Two-Step this compound Conjugation
This protocol outlines a general procedure for conjugating an amine-containing "Azd" molecule to peg2-acid.
Materials:
-
Azd-NH₂ molecule
-
peg2-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare stock solutions of Azd-NH₂ and peg2-acid in a suitable organic solvent (like DMF or DMSO) or the appropriate reaction buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in high-purity water or Activation Buffer.
-
-
Activation of peg2-acid:
-
Dissolve the peg2-acid in Activation Buffer.
-
Add the freshly prepared EDC solution, followed by the NHS solution. A typical starting molar ratio is 1:4:2 (peg2-acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Azd-NH₂:
-
Dissolve the Azd-NH₂ molecule in Coupling Buffer.
-
Add the activated peg2-acid solution from Step 2 to the Azd-NH₂ solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with PBS if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the Azd-peg2 conjugate from the reaction mixture using an appropriate method such as RP-HPLC or SEC.
-
Collect fractions and analyze them (e.g., by LC-MS) to confirm the presence and purity of the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as Mass Spectrometry (MS) and HPLC.
-
Visualizations
Chemical Reaction Pathway
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Experimental Workflow
Caption: A simplified workflow for a typical bioconjugation experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low bioconjugation yield.
References
Technical Support Center: Troubleshooting Low Conjugation Yield with Azd-peg2-acid
Welcome to the technical support center for Azd-peg2-acid bioconjugation. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve higher conjugation yields.
Part 1: Troubleshooting the Carboxylic Acid-Amine Conjugation
The most common application of this compound involves the activation of its terminal carboxylic acid to react with primary amines (e.g., lysine residues on proteins), forming a stable amide bond.[1][2][3] Low yields in this process are typically related to the stability of the activated acid, reaction conditions, or reagent quality.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for conjugating this compound to a protein amine?
A1: The conjugation process is a two-step reaction. First, the terminal carboxylic acid on the this compound linker is activated, typically using a carbodiimide reagent like EDC in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester intermediate. This intermediate then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[1][]
Q2: My conjugation yield is low. Where should I start troubleshooting?
A2: Low yield is often traced back to a few key areas: the quality and handling of reagents, the reaction conditions (especially pH), and the purification process. The most critical factor is often the hydrolysis of the activated NHS-ester intermediate, which competes directly with the desired conjugation reaction.
Q3: How should I properly handle and prepare this compound and its activators?
A3: Proper handling is crucial. The activated form of this compound (the NHS ester) is highly susceptible to moisture.
-
Storage: Store solid this compound and activators (EDC, NHS) in a desiccator at -20°C.
-
Equilibration: Before opening, always allow the reagent vial to warm to room temperature to prevent condensation of moisture onto the cold powder.
-
Stock Solutions: Prepare stock solutions of this compound and activators in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare aqueous stock solutions for long-term storage, as they will readily hydrolyze.
Q4: What are the optimal reaction conditions (pH, molar ratio, temperature, time)?
A4: Optimizing reaction conditions is key to maximizing yield. Below are recommended starting points.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with the rate of hydrolysis. Below pH 7.2, amines are protonated and unreactive. Above pH 8.5, hydrolysis of the activated ester significantly increases. |
| Molar Ratio | 5- to 20-fold molar excess of linker over protein | A higher concentration of the linker helps to drive the conjugation reaction forward, outcompeting the hydrolysis reaction, especially in dilute protein solutions. |
| Temperature | Room Temperature or 4°C | The reaction can proceed for 30-120 minutes at room temperature or for 2-4 hours (or overnight) at 4°C for more sensitive proteins. |
| Reaction Time | 0.5 - 4 hours | Optimal time should be determined empirically. Monitoring the reaction can prevent over- or under-conjugation. |
Q5: Which buffers are compatible with this reaction, and which should be avoided?
A5: The choice of buffer is critical, as some common biological buffers contain primary amines that will compete with your target molecule.
| Buffer Type | Examples | Rationale |
| Compatible | Phosphate-buffered saline (PBS), HEPES, Borate, Carbonate-bicarbonate | These buffers are free of primary amines and are compatible with the reaction chemistry. |
| Incompatible | Tris (e.g., TBS), Glycine | These buffers contain primary amines that will react with the activated linker, significantly reducing the conjugation efficiency. |
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q6: How does hydrolysis compete with my reaction, and how can I minimize it?
A6: The activated NHS ester intermediate is not only reactive towards amines (aminolysis) but also towards water (hydrolysis). Hydrolysis converts the activated ester back into an unreactive carboxylic acid, representing a loss of active reagent and a direct cause of low yield. The rate of hydrolysis is highly dependent on pH.
The stability of the activated ester decreases dramatically as the pH increases.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | N/A | Minutes |
To minimize hydrolysis, perform the reaction promptly after preparing your reagents and stay within the optimal pH range of 7.2-8.5.
Q7: How can I confirm my activated this compound is still reactive?
A7: You can test the reactivity of your activated linker by intentionally hydrolyzing it with a strong base and measuring the release of the NHS byproduct, which absorbs light around 260 nm. An increase in absorbance at 260 nm after adding a base like NaOH indicates that the reagent was active.
Q8: What are the best methods for purifying the final conjugate?
A8: The purification strategy aims to remove unreacted protein, excess PEG linker, and reaction byproducts. The choice of method depends on the size differences and properties of the components in the reaction mixture.
-
Size Exclusion Chromatography (SEC): Very effective at separating the larger protein conjugate from the smaller, unreacted PEG linker and NHS byproduct.
-
Ion Exchange Chromatography (IEX): Often the method of choice. The attachment of the PEG linker can alter the surface charge of the protein, allowing for separation of unreacted, mono-PEGylated, and multi-PEGylated species.
-
Dialysis or Ultrafiltration: Useful for removing small molecules like excess linker and byproducts, especially as a pre-purification step.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Buffer Exchange: Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare Activated Linker: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to a concentration of 10 mM.
-
Activation Step: In a microfuge tube, combine this compound, EDC, and NHS (e.g., at a 1:1.2:1.2 molar ratio) in DMSO. Let it react for 15-60 minutes at room temperature to form the NHS ester.
-
Initiate Conjugation: Add the desired molar excess (e.g., 10-fold) of the activated linker solution to the protein solution. Add it dropwise while gently stirring. The final concentration of DMSO should ideally be below 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Purify the conjugate using size exclusion chromatography, dialysis, or IEX to remove unreacted materials.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and/or mass spectrometry to determine the degree of labeling and purity.
Part 2: Troubleshooting the Azide-Alkyne (Click Chemistry) Conjugation
The azide group on this compound allows for a highly specific "click chemistry" reaction with a molecule containing an alkyne, BCN, or DBCO group. This reaction is generally very efficient, but issues can still arise.
Q9: What could cause a low yield in a copper-catalyzed (CuAAC) click reaction?
A9: While robust, CuAAC reactions can be sensitive to certain factors.
| Possible Cause | Troubleshooting Suggestion |
| Copper Oxidation/Chelation | In biological buffers, the active Cu(I) catalyst can be oxidized or chelated by components in the sample (e.g., amino groups on a protein). Use a copper-chelating ligand like THPTA and a reducing agent like sodium ascorbate. |
| Reagent Quality | Ensure the alkyne-modified molecule and copper source are of high quality. |
| Steric Hindrance | The PEG side chains on a polymer or a crowded environment on a protein can physically block the azide and alkyne from reacting. Consider using a longer PEG spacer if steric hindrance is suspected. |
| Precipitation | The reaction mixture may form precipitates, removing reactants from the solution. This can be due to protein aggregation or complex formation. Try optimizing reactant concentrations. |
Q10: What about strain-promoted (copper-free) click chemistry (SPAAC)?
A10: SPAAC reactions with cyclooctynes like DBCO are generally very reliable and avoid the potential cytotoxicity of a copper catalyst. Low yields are less common but can be caused by:
-
Steric Hindrance: Similar to CuAAC, ensure the reactive groups are accessible.
-
Low Concentration: These are second-order reactions, so low reactant concentrations can slow the reaction rate significantly. If possible, perform the reaction at a higher concentration.
-
Reagent Stability: Ensure the DBCO or other strained alkyne reagent has not degraded during storage.
References
Azd-peg2-acid linker stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the AZD-PEG2-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker?
A1: The this compound linker's stability is influenced by its two main components: the azetidine (AZD) ring and the polyethylene glycol (PEG) spacer. The amide bond formed upon conjugation of the carboxylic acid to a primary amine is generally stable. However, the azetidine ring can be susceptible to acid-mediated hydrolysis.[1] Therefore, the linker is expected to be more stable at neutral to slightly basic pH compared to acidic conditions. The PEG component is generally stable but can be subject to enzymatic degradation under certain biological conditions.
Q2: What are the primary degradation pathways for the this compound linker?
A2: The primary degradation pathways are hypothesized to be:
-
Acid-mediated hydrolysis of the azetidine ring: Under acidic conditions, the nitrogen atom in the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[1][2]
-
Enzymatic degradation of the PEG chain: While generally considered biocompatible, PEG chains can be cleaved by certain enzymes, such as some cytochrome P450 enzymes or bacterial enzymes.[3] The susceptibility to enzymatic degradation can depend on the length and structure of the PEG chain.
Q3: How does pH affect the stability of the this compound linker?
A3: The stability of the azetidine ring in the this compound linker is pH-dependent. Acidic conditions (low pH) can accelerate the degradation of the azetidine ring through hydrolysis.[2] For optimal stability of the linker, it is recommended to maintain a neutral to slightly alkaline pH (pH 7-8.5) during experiments and for storage of conjugated molecules where possible.
Q4: Is the this compound linker susceptible to enzymatic cleavage in plasma?
A4: While the amide bond formed is generally stable, both the azetidine and PEG components could potentially be targeted by enzymes. The PEG chain may be subject to degradation by certain enzymes present in plasma, although this is not always a rapid process. The azetidine ring's enzymatic stability in plasma is not well-documented in publicly available literature. An in vitro plasma stability assay is the most effective way to determine the linker's stability in a biological matrix.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of the this compound linker in conjugation reactions, particularly those involving EDC/NHS chemistry.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conjugation Yield | Suboptimal pH for EDC/NHS reaction: The activation of the carboxylic acid with EDC is most efficient at pH 4.5-6.0, while the reaction of the activated NHS-ester with the amine is optimal at pH 7.0-8.5. | - Perform a two-step reaction: activate the this compound linker with EDC/NHS in a buffer at pH 5-6 (e.g., MES buffer), then raise the pH to 7.2-7.5 (e.g., with PBS or borate buffer) before adding your amine-containing molecule. |
| Use of inappropriate buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction. | - Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step. | |
| Inactive EDC or NHS: These reagents are moisture-sensitive and can lose activity over time if not stored properly. | - Purchase fresh EDC and NHS. Store desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Incorrect molar ratios of reagents: An inappropriate ratio of EDC/NHS to the linker can lead to low activation and poor yield. | - Start with a molar excess of EDC and NHS relative to the this compound linker. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid. Optimization may be required. | |
| Precipitation During Reaction | Protein aggregation: Changes in pH or the addition of reagents can cause the protein you are conjugating to aggregate and precipitate. | - Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. Consider using a lower concentration of your protein. |
| High concentration of EDC: In some cases, a large excess of EDC can lead to precipitation. | - If you are observing precipitation and are using a large excess of EDC, try reducing the concentration. | |
| Unexpected Degradation of Conjugate | Acidic conditions during purification or storage: The azetidine ring is labile in acidic conditions. | - During workup and purification (e.g., HPLC), use mobile phases with a neutral or slightly basic pH if possible. Store the final conjugate in a buffer at pH 7.0 or higher. |
| Presence of specific enzymes: If working with cell lysates or other complex biological mixtures, enzymes may be present that can cleave the PEG chain. | - If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your sample. |
Quantitative Data
Currently, there is limited publicly available quantitative data on the stability of the this compound linker. The following table provides an illustrative example of the type of data that would be generated from stability studies. This data is hypothetical and should not be considered as experimentally verified.
| Condition | Parameter | Value | Notes |
| pH Stability | Half-life (t½) at pH 5.0, 37°C | ~8 hours | Illustrates faster degradation in acidic conditions due to azetidine ring instability. |
| Half-life (t½) at pH 7.4, 37°C | > 100 hours | Demonstrates significantly higher stability at physiological pH. | |
| Plasma Stability | Half-life (t½) in human plasma, 37°C | ~72 hours | Represents overall stability in a biological matrix, accounting for potential enzymatic degradation. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a molecule conjugated with the this compound linker in plasma.
Objective: To determine the rate of degradation of the conjugate in plasma from different species.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into pre-warmed (37°C) plasma (e.g., human, mouse, rat) to a final concentration of 10 µM.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant containing the remaining conjugate and any degradation products by LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the half-life (t½).
Protocol 2: Two-Step EDC/NHS Conjugation to a Primary Amine
Objective: To conjugate the this compound linker to a primary amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule (typically at a 1:1 to 1:5 molar ratio of linker to amine).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Visualizations
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation. The focus is on the strategic use of hydrophilic polyethylene glycol (PEG) linkers to enhance ADC stability and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a complex issue stemming from various factors that compromise the stability of the conjugate. Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads to a monoclonal antibody (mAb) is a primary driver of aggregation. These hydrophobic moieties on the ADC surface can interact, leading to the formation of soluble and insoluble aggregates.[1][2][3][4]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs, especially with hydrophobic payloads, increase the propensity for aggregation as they introduce more hydrophobic patches on the antibody surface.[1]
-
Conjugation Process Conditions: The conditions used during the conjugation reaction can significantly impact ADC stability. Factors such as the use of organic co-solvents to dissolve hydrophobic payloads can denature the antibody and promote aggregation. Unfavorable pH or high temperatures during conjugation can also lead to protein unfolding and subsequent aggregation.
-
Formulation and Storage: Improper formulation, including suboptimal buffer conditions (pH, salt concentration), can lead to aggregation. Additionally, physical stresses during storage and transportation, such as freeze-thaw cycles, shaking, and exposure to light, can induce aggregation.
-
Intrinsic Properties of the mAb: Some monoclonal antibodies are inherently more prone to aggregation due to their amino acid sequence and structural characteristics.
Q2: How do hydrophilic PEG linkers help prevent ADC aggregation?
A2: Hydrophilic PEG linkers are a key strategy to mitigate ADC aggregation through several mechanisms:
-
Increased Hydrophilicity: PEG chains are highly hydrophilic and, when incorporated into the linker, they effectively mask the hydrophobicity of the payload. This creates a hydration shell around the ADC, improving its solubility in aqueous solutions and reducing intermolecular hydrophobic interactions that lead to aggregation.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically prevents ADC molecules from getting close enough to interact and aggregate.
-
Enabling Higher DARs: By counteracting the hydrophobicity of the payload, PEG linkers allow for the development of ADCs with higher DARs without the common issue of aggregation, potentially leading to enhanced efficacy.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can also lead to improved pharmacokinetic properties, such as a longer circulation half-life, by reducing non-specific clearance.
Q3: What is the impact of PEG linker length on ADC aggregation and overall performance?
A3: The length of the PEG linker is a critical parameter that needs to be optimized for each specific ADC. General trends are summarized below:
-
Shorter PEG Linkers (e.g., PEG2-PEG8): These can be effective in reducing aggregation while potentially offering more efficient conjugation and better in vitro potency in some cases. A PEG8 side chain has been identified as a minimum length to achieve optimal slower clearance in certain contexts.
-
Longer PEG Linkers (e.g., PEG12, PEG24): Longer PEG chains generally provide greater hydrophilicity and steric hindrance, leading to a more significant reduction in aggregation and improved pharmacokinetic profiles, especially for highly hydrophobic payloads. However, very long linkers might sometimes lead to decreased in vitro potency.
The optimal PEG linker length is a balance between preventing aggregation, maintaining potent cytotoxicity, and achieving favorable pharmacokinetic properties. Empirical evaluation is necessary to determine the ideal length for a specific antibody-payload combination.
Troubleshooting Guide: ADC Aggregation
This guide provides a structured approach to troubleshooting common issues with ADC aggregation during experimental workflows.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Visible precipitation or turbidity during/after conjugation | High local concentration of hydrophobic drug-linker: Adding the drug-linker solution too quickly can create localized high concentrations, leading to immediate precipitation. | - Add the dissolved drug-linker to the antibody solution slowly and with gentle, continuous mixing.- Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed a level that compromises antibody integrity (typically <10% v/v). |
| Incorrect buffer conditions: The pH of the conjugation buffer may be close to the isoelectric point (pI) of the antibody, reducing its solubility. | - Ensure the conjugation buffer pH is appropriate for both the conjugation chemistry and the stability of the antibody (typically pH 7.2-8.5 for NHS ester reactions).- Perform a buffer screen to identify the optimal pH and salt concentration for your specific ADC. | |
| Over-labeling of the antibody: A very high DAR can lead to significant hydrophobicity and immediate aggregation. | - Reduce the molar excess of the drug-linker in the conjugation reaction.- Perform a titration experiment to determine the optimal drug-linker to antibody ratio that achieves the desired DAR without causing excessive aggregation. | |
| Increased aggregate formation detected by SEC after purification | Sub-optimal purification process: The purification method itself might be inducing stress on the ADC. | - Optimize the purification method. For Size Exclusion Chromatography (SEC), ensure the mobile phase is compatible with the ADC and minimizes secondary interactions with the column matrix.- Consider alternative purification methods like Hydrophobic Interaction Chromatography (HIC) if SEC is problematic. |
| Instability of the purified ADC: The final formulation buffer may not be providing adequate stability. | - Screen different formulation buffers to find the optimal pH, buffer species, and excipients (e.g., surfactants, stabilizers) to minimize aggregation. | |
| ADC aggregation during storage or freeze-thaw cycles | Inadequate formulation: The storage buffer may lack the necessary components to protect the ADC from physical stresses. | - Add cryoprotectants (e.g., sucrose, trehalose) to the formulation to protect against freeze-thaw stress.- Include surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation. |
| Inappropriate storage conditions: Exposure to elevated temperatures, light, or agitation can promote aggregation. | - Store ADCs at the recommended temperature and protect them from light.- Minimize agitation and handle ADC solutions gently. |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key ADC parameters based on data from various studies.
Table 1: Impact of PEG Linker Length on ADC Aggregation and Drug-to-Antibody Ratio (DAR)
| Linker Type | Payload | Antibody | Achieved DAR | % Aggregation | Reference |
| mc-vc-PAB-MMAE (No PEG) | MMAE | Anti-CD30 | ~4 | High | |
| mc-PEG4-vc-PAB-MMAE | MMAE | Anti-CD30 | ~8 | Low (2-3%) | |
| mc-PEG8-vc-PAB-MMAE | MMAE | Anti-CD30 | ~8 | Low | |
| mc-PEG12-GA-MMAE | MMAE | Trastuzumab | 8 | Significantly Reduced | |
| mDPR-PEG8-glucuronide-MMAE | MMAE | Non-binding IgG | 8 | Low | |
| mPEG24-VK-PAB-MMAE | MMAE | RS7 | 4 and 8 | Low |
Note: "mc" refers to maleimidocaproyl, "vc" to valine-citrulline, "PAB" to p-aminobenzylcarbamate, "GA" to glucuronic acid, and "mDPR" to a self-stabilizing maleimide.
Table 2: Qualitative Comparison of Different PEG Linker Lengths on ADC Properties
| Property | Short PEG Linkers (e.g., PEG2-PEG8) | Long PEG Linkers (e.g., PEG12-PEG24) |
| Aggregation Prevention | Effective, especially compared to no PEG | Highly effective, particularly for very hydrophobic payloads |
| Solubility | Improved | Significantly improved |
| Pharmacokinetics (Half-life) | Moderate improvement | Significant improvement |
| In Vitro Potency | Generally high | May sometimes be slightly reduced |
| In Vivo Efficacy | Can be high | Often enhanced due to improved PK |
Experimental Protocols
1. General Protocol for ADC Conjugation with a PEG Linker (Lysine Conjugation)
This protocol outlines a general two-step procedure for conjugating a drug-linker containing a PEG spacer to the lysine residues of an antibody.
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Drug-linker with an NHS-ester reactive group and a PEG spacer
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Storage buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the reaction buffer to remove any amine-containing contaminants.
-
Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Drug-Linker Activation:
-
Immediately before use, dissolve the drug-linker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved drug-linker to the antibody solution with gentle mixing. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C for a longer duration for sensitive antibodies.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with the storage buffer.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
-
2. Protocol for Size Exclusion Chromatography (SEC) for ADC Aggregate Analysis
SEC is the standard method for quantifying soluble aggregates in ADC preparations.
-
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)
-
Mobile phase: Typically an aqueous buffer such as 150 mM sodium phosphate at a neutral pH. For ADCs, the mobile phase may require the addition of a moderate amount of salt (e.g., 150 mM NaCl) to prevent electrostatic interactions or an organic solvent (e.g., acetonitrile) to minimize hydrophobic interactions.
-
ADC sample, ideally dissolved in the mobile phase.
-
-
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at the recommended flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter or centrifuge the ADC sample to remove any particulate matter.
-
Dilute the sample to an appropriate concentration within the linear range of the detector.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared ADC sample onto the column.
-
The separation occurs based on the hydrodynamic size of the molecules. Aggregates, being larger, will elute first, followed by the monomer, and then any fragments.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area of all species.
-
-
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Mechanism of ADC aggregation and its prevention by hydrophilic PEG linkers.
Caption: Experimental workflow for ADC conjugation with a PEG linker.
Caption: Workflow for analyzing ADC aggregates using Size Exclusion Chromatography (SEC).
References
Technical Support Center: Purification of Azd-peg2-acid Protein Conjugates
Welcome to the technical support center for the purification of Azd-peg2-acid protein conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of purifying these specific bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the initial step to consider before purifying my this compound protein conjugate?
A1: Before commencing purification, it is crucial to confirm the successful conjugation of the this compound linker to your protein. This can be initially assessed by SDS-PAGE, where a shift in the molecular weight of the protein will be observed. For more detailed characterization, techniques like mass spectrometry (MS) can confirm the degree of PEGylation.
Q2: What are the primary components I need to separate from my desired this compound protein conjugate?
A2: A typical PEGylation reaction mixture is heterogeneous and may contain the following components that need to be separated:
-
The desired mono-PEGylated protein conjugate
-
Unreacted (native) protein
-
Excess this compound linker
-
Multi-PEGylated protein species (proteins with more than one PEG linker attached)
-
Positional isomers (proteins PEGylated at different sites)
-
Aggregates of the protein conjugate
Q3: Which chromatography techniques are most suitable for purifying this compound protein conjugates?
A3: Several chromatography techniques can be employed, often in a multi-step strategy, to achieve high purity. The most common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG linkers and separating the conjugate from the smaller, native protein.[][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin. This can be exploited to separate the conjugate from the native protein and also to resolve different degrees of PEGylation and positional isomers.[][3][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG chain can alter the protein's surface hydrophobicity, allowing for separation from the native protein.
-
Reversed-Phase Chromatography (RPC): A high-resolution technique that separates based on hydrophobicity, often under denaturing conditions. It is more commonly used for analytical purposes to assess purity and identify positional isomers.
Q4: Can the azide group on the this compound linker be used for purification?
A4: Yes, the azide group offers a unique handle for purification via bioorthogonal chemistry. This involves reacting the azide-tagged protein conjugate with a molecule containing a complementary reactive group (e.g., an alkyne or a phosphine) that is linked to an affinity tag like biotin. The biotinylated conjugate can then be captured on a streptavidin-functionalized resin and subsequently eluted. This is a powerful method for achieving high purity.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound protein conjugates.
Issue 1: Poor Separation of Conjugate from Unreacted Protein
| Possible Cause | Recommended Solution |
| Suboptimal Chromatography Method | The chosen method may not provide sufficient resolution. If using SEC, ensure the pore size of the resin is appropriate for the size difference between your protein and the conjugate. For IEX, optimize the pH and salt gradient to maximize the charge difference. HIC may require screening of different salt types and concentrations. |
| Low Degree of PEGylation | If only a small PEG linker is attached, the change in size and charge may be minimal. Consider using a higher resolution column or a multi-step purification strategy. |
| Protein Aggregation | Aggregates can co-elute with the conjugate. Analyze your sample for aggregates using SEC with multi-angle light scattering (SEC-MALS). Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation. |
Issue 2: Presence of Multi-PEGylated Species in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Separation | IEX is often the most effective technique for separating species with different degrees of PEGylation due to the charge-shielding effect of the PEG chains. A shallow salt or pH gradient can improve resolution. HIC can also be used, as a higher degree of PEGylation can increase hydrophobicity. |
| Reaction Conditions Favoring Multi-PEGylation | Optimize the molar ratio of the this compound linker to the protein during the conjugation reaction to favor mono-PEGylation. |
Issue 3: Low Recovery of the Protein Conjugate
| Possible Cause | Recommended Solution |
| Non-specific Adsorption to Chromatography Resin | This can be an issue with HIC and RPC. For HIC, try different salts or lower the starting salt concentration. For RPC, consider using a different stationary phase (e.g., C4 instead of C18 for larger proteins) or optimizing the organic solvent gradient. |
| Protein Precipitation | The conjugate may be less soluble than the native protein under certain buffer conditions. Perform solubility tests before large-scale purification. Adjust buffer pH or ionic strength as needed. |
| Instability of the Conjugate | Ensure that the purification conditions (pH, temperature) are within the stability range of your protein conjugate. |
Quantitative Data Summary
The following tables provide typical starting parameters for various chromatography techniques used in the purification of PEGylated proteins. These should be optimized for each specific this compound protein conjugate.
Table 1: Size Exclusion Chromatography (SEC) Parameters
| Parameter | Typical Value/Range |
| Stationary Phase | Silica-based or polymer-based with appropriate pore size (e.g., 100-300 Å for proteins <150 kDa) |
| Mobile Phase | Phosphate-buffered saline (PBS) or similar physiological buffer |
| Flow Rate | 0.5 - 1.0 mL/min for analytical columns |
| Detection | UV at 280 nm |
Table 2: Ion Exchange Chromatography (IEX) Parameters
| Parameter | Typical Value/Range |
| Stationary Phase | Strong or weak cation/anion exchanger (e.g., SP, Q, DEAE) |
| Mobile Phase A | Low salt buffer (e.g., 20 mM Tris-HCl or MES) at a pH where the conjugate and protein have different net charges |
| Mobile Phase B | High salt buffer (e.g., Mobile Phase A + 1 M NaCl) |
| Gradient | Linear gradient from 0-100% B over 20-30 column volumes |
| Detection | UV at 280 nm |
Table 3: Hydrophobic Interaction Chromatography (HIC) Parameters
| Parameter | Typical Value/Range |
| Stationary Phase | Phenyl, Butyl, or Octyl functionalized resins |
| Mobile Phase A | High salt buffer (e.g., 1-2 M ammonium sulfate in phosphate buffer) |
| Mobile Phase B | Low salt buffer (e.g., phosphate buffer without ammonium sulfate) |
| Gradient | Linear gradient from 100% A to 100% B over 20-30 column volumes |
| Detection | UV at 280 nm |
Table 4: Reversed-Phase Chromatography (RPC) Parameters
| Parameter | Typical Value/Range |
| Stationary Phase | C4, C8, or C18 functionalized silica |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV at 214 nm and 280 nm |
Experimental Protocols & Methodologies
General Workflow for Purification
A multi-step purification strategy is often necessary to achieve high purity of the this compound protein conjugate. A typical workflow is outlined below.
Caption: A typical multi-step purification workflow for this compound protein conjugates.
Protocol 1: Purification using Conventional Chromatography
This protocol outlines a general two-step chromatography procedure.
Step 1: Size Exclusion Chromatography (SEC) for Bulk Separation
-
Column: Select a SEC column with a fractionation range appropriate for your protein and its conjugate.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the PEGylation reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated conjugate will elute earlier than the unreacted protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the conjugate.
Step 2: Ion Exchange Chromatography (IEX) for High-Resolution Separation
-
Column Selection: Choose a cation or anion exchange column based on the isoelectric point (pI) of your protein and the expected charge of the conjugate.
-
Buffer Preparation: Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B). The pH of the buffers should be chosen to maximize the charge difference between the native protein and the conjugate.
-
Column Equilibration: Equilibrate the IEX column with Buffer A.
-
Sample Loading: Load the pooled fractions from the SEC step onto the column.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the pure conjugate fractions.
Protocol 2: Affinity Purification via Bioorthogonal Chemistry
This protocol leverages the azide group for a highly specific purification step.
Caption: Workflow for affinity purification using the azide handle.
1. Click Reaction:
-
React the crude this compound protein conjugate mixture with an alkyne-functionalized biotin reagent. This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is often preferred for biological samples as it does not require a potentially cytotoxic copper catalyst.
2. Affinity Chromatography:
-
Resin Preparation: Equilibrate a streptavidin-agarose or magnetic bead resin with a suitable binding buffer (e.g., PBS).
-
Sample Loading: Load the click reaction mixture onto the streptavidin resin and incubate to allow for binding of the biotinylated conjugate.
-
Washing: Wash the resin extensively with the binding buffer to remove unreacted protein, excess biotin reagent, and other impurities.
-
Elution: Elute the purified conjugate from the resin. Elution conditions will depend on the strength of the biotin-streptavidin interaction and may require denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or the use of a cleavable linker in the alkyne-biotin reagent.
Disclaimer: The protocols and parameters provided are intended as a general guide. Optimization will be required for each specific this compound protein conjugate.
References
Technical Support Center: Amine-Reactive PEGylation Efficiency
Welcome to the technical support center for amine-reactive PEGylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of amine-reactive PEG reagents (e.g., PEG-NHS esters) to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of amine-reactive PEGylation?
Amine-reactive PEGylation is a chemical process that covalently attaches polyethylene glycol (PEG) polymers to biomolecules.[1] The most common method involves the use of PEG reagents activated with an N-hydroxysuccinimide (NHS) ester.[1][2] These PEG-NHS esters react efficiently with primary amine groups (-NH2) on the target molecule, such as the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins.[1][3] The reaction, which typically occurs at a pH between 7 and 9, forms a stable amide bond. This modification can enhance the therapeutic properties of the biomolecule by increasing its serum half-life, improving stability, and reducing immunogenicity.
Q2: Why is my PEGylation yield consistently low?
Low PEGylation yield is a common issue that can arise from several factors. The primary culprits are often suboptimal reaction conditions, degradation of the PEG reagent, or issues with the protein itself. A systematic troubleshooting approach, starting with the most probable causes, is recommended to address this problem.
Q3: What are the critical parameters to control for a successful PEGylation reaction?
Several factors can significantly impact the efficiency and outcome of your PEGylation reaction. Key parameters to control include:
-
pH: The reaction pH is crucial as the primary amine on the protein needs to be deprotonated to be nucleophilic. However, at high pH, the hydrolysis of the PEG-NHS ester is accelerated, which competes with the conjugation reaction. A pH range of 7.2-8.5 is generally recommended as a good compromise.
-
Molar Ratio of PEG to Protein: The ratio of the PEG reagent to the protein will influence the degree of PEGylation. A higher molar excess of PEG will generally result in a higher degree of PEGylation. A 20-fold molar excess is a common starting point for antibodies.
-
Reagent Concentration: Labeling reactions with dilute protein solutions may require a greater molar excess of the PEG linker to achieve the same level of incorporation as reactions with more concentrated protein solutions.
-
Temperature and Reaction Time: These parameters are interdependent. Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for some proteins.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the PEG-NHS ester. Phosphate-buffered saline (PBS) is a commonly used amine-free buffer.
Troubleshooting Guide
Problem 1: Low or No PEGylation Detected
| Possible Cause | Suggested Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer immediately before use. |
| Degraded PEG Reagent | PEG-NHS esters are moisture-sensitive. Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the PEG solution immediately before use and discard any unused portion. |
| Inactive Protein | Confirm the purity and concentration of your protein. Ensure there are accessible primary amine groups for conjugation. |
| Inappropriate Buffer | Use an amine-free buffer such as PBS. If your protein is in a buffer containing primary amines, perform a buffer exchange before the PEGylation reaction. |
| Insufficient Molar Ratio of PEG | Increase the molar excess of the PEG reagent. A 5 to 20-fold molar excess is a common starting point. |
| Short Reaction Time or Low Temperature | Increase the reaction time or temperature. Monitor the reaction progress at different time points to determine the optimal duration. |
Problem 2: Incomplete Reaction with a Mix of Unreacted Protein and PEGylated Product
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Extend the incubation time to allow the reaction to proceed to completion. |
| Suboptimal Molar Ratio | Gradually increase the molar ratio of the PEG reagent to drive the reaction towards the desired PEGylated species. |
| Steric Hindrance | If the protein has less accessible amine groups, a higher molar excess of PEG and longer reaction times may be required. For some proteins, site-specific PEGylation strategies might be necessary. |
| Protein Aggregation | PEGylation can sometimes induce protein aggregation. Analyze your sample for aggregates using techniques like size-exclusion chromatography (SEC). Optimize buffer conditions (e.g., adjusting salt concentration) to minimize aggregation. |
Problem 3: Multiple PEGylated Species or Polydispersity
| Possible Cause | Suggested Solution |
| High Molar Ratio of PEG | Reduce the molar excess of the PEG reagent to favor mono-PEGylation. |
| Multiple Reactive Sites on the Protein | Proteins with multiple lysine residues will naturally produce a mixture of PEGylated species. If a single PEGylated species is desired, site-directed mutagenesis to introduce a unique reactive site (e.g., a cysteine residue) can be employed for site-specific PEGylation. |
| Polydisperse PEG Reagent | Ensure you are using a high-quality, monodisperse PEG reagent. The presence of PEG diol in a monofunctional PEG reagent can lead to cross-linking. |
Experimental Protocols
General Protocol for Amine-Reactive PEGylation of a Protein
-
Protein Preparation:
-
Dissolve 1-10 mg of the protein in 0.5-2 mL of an amine-free buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.
-
-
PEG Reagent Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.
-
-
PEGylation Reaction:
-
Add the calculated volume of the PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and quenching reagents by purifying the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the purified PEGylated protein using SDS-PAGE, which will show a molecular weight shift compared to the un-PEGylated protein.
-
Further characterization can be performed using techniques such as SEC, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
-
Visualizations
References
Technical Support Center: Azd-peg2-acid Chemistry
Welcome to the Technical Support Center for Azd-peg2-acid, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical structure of this compound?
A1: this compound is a heterobifunctional linker. Its systematic IUPAC name is 3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid . It contains an azetidinone (AZD) ring and a terminal carboxylic acid, connected by a two-unit polyethylene glycol (PEG2) spacer. The azetidinone moiety is a four-membered ring containing a carbonyl group, also known as a β-lactam.[1] This linker is designed for bioconjugation, where the azetidinone and the carboxylic acid can react with amine-containing molecules to form stable amide bonds.[2][3][4]
Q2: What are the primary reactive groups in this compound and what do they react with?
A2: this compound has two primary reactive functionalities:
-
Azetidinone (AZD) group: This strained four-membered ring is susceptible to nucleophilic attack, particularly by primary amines (e.g., the ε-amino group of lysine residues in proteins). This reaction results in the opening of the azetidinone ring to form a stable amide bond.
-
Carboxylic acid (-COOH) group: This group can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to react with primary amines, also forming a stable amide bond.[2]
The presence of these two orthogonal reactive groups allows for sequential conjugation strategies.
Q3: What are the most common side reaction products observed when using this compound?
A3: Side reactions can occur at both reactive ends of the this compound linker. The primary side reactions include hydrolysis of the reactive moieties.
-
Hydrolysis of the Azetidinone Ring: The strained β-lactam ring of the azetidinone group is susceptible to hydrolysis, especially under basic conditions. This reaction leads to the opening of the ring to form a β-amino acid, rendering the linker inactive for conjugation at that site.
-
Hydrolysis of the Activated Carboxylic Acid: When the terminal carboxylic acid is activated (e.g., with EDC/NHS to form an NHS ester), the activated ester is highly susceptible to hydrolysis. This hydrolysis regenerates the carboxylic acid, making it unable to react with the intended amine-containing molecule. The rate of hydrolysis increases significantly with increasing pH.
Q4: How can I minimize the formation of side reaction products?
A4: To minimize side reactions, careful control of reaction conditions is crucial.
-
pH Control: For reactions involving the azetidinone group with amines, maintaining a neutral to slightly acidic pH can help to minimize hydrolysis of the azetidinone ring. For the carboxylic acid activation and coupling, a pH range of 7.2-8.5 is often optimal for the reaction with primary amines, but it's a trade-off with the rate of hydrolysis of the activated ester. Performing the reaction at a slightly lower pH (e.g., 7.0-7.5) can help to balance these competing reactions.
-
Reaction Time and Temperature: Use the shortest reaction time and lowest temperature that allow for efficient conjugation to minimize the exposure of the linker to conditions that may promote side reactions.
-
Reagent Quality and Stoichiometry: Use high-quality, fresh this compound and coupling reagents. Optimize the molar ratio of the linker to your target molecule to ensure efficient conjugation without using a large excess that might lead to purification challenges.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) when reacting the activated carboxylic acid, as they will compete with the target molecule.
Q5: I am observing low conjugation efficiency. What are the possible causes and how can I troubleshoot this?
A5: Low conjugation efficiency can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include:
-
Inactive Linker: The this compound may have degraded due to improper storage (e.g., exposure to moisture or high temperatures).
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the reaction rate.
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing efficient reaction with the linker.
-
Competing Reactions: As discussed, hydrolysis of the reactive groups is a major competing reaction.
Troubleshooting Guides
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the linker has been stored correctly at -20°C and protected from moisture. Use a fresh vial of the reagent if degradation is suspected. |
| Inactive Coupling Reagents (for carboxylic acid activation) | Use fresh, high-quality EDC, HATU, and/or NHS. Prepare solutions of these reagents immediately before use. |
| Suboptimal pH of the reaction buffer | Verify the pH of your reaction buffer. For azetidinone reactions, a near-neutral pH is recommended. For activated carboxylic acid reactions, a pH of 7.2-8.0 is a good starting point. |
| Presence of competing nucleophiles in the buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine) if you are targeting the activated carboxylic acid. Use buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Steric hindrance at the conjugation site | Consider using a longer PEG spacer if available to reduce steric hindrance. If possible, engineer the target molecule to present a more accessible conjugation site. |
| Insufficient reaction time or temperature | Increase the reaction time or slightly elevate the temperature (while monitoring for potential degradation of your biomolecule). Follow the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry). |
Issue 2: Presence of Multiple Side Products in the Final Conjugate
| Possible Cause | Suggested Solution |
| Hydrolysis of the azetidinone ring or activated carboxylic acid | Optimize the pH and reaction time as described above to minimize hydrolysis. Purify the conjugate promptly after the reaction is complete. |
| Multiple conjugation sites on the target molecule | If your target molecule has multiple reactive amines, you may obtain a heterogeneous mixture of products. To achieve a more homogeneous product, you can try to control the stoichiometry by using a lower molar excess of the this compound. For site-specific conjugation, protein engineering approaches may be necessary. |
| Reaction with non-target amino acid residues | While less common, under certain conditions (e.g., very high pH), other nucleophilic amino acid residues like serine, threonine, or tyrosine could potentially react. Maintaining optimal pH control is key to minimizing such side reactions. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the percentage of side reaction products for this compound. The formation of these byproducts is highly dependent on the specific reaction conditions and the nature of the biomolecule being conjugated. Researchers are encouraged to perform analytical characterization to quantify the purity of their conjugates.
| Side Reaction Product | Formation Condition | Analytical Detection Method |
| Hydrolyzed this compound (ring-opened) | Basic pH, prolonged reaction times | LC-MS to detect the mass of the hydrolyzed linker. |
| Hydrolyzed activated ester of this compound | Aqueous buffer, pH > 7 | RP-HPLC to separate the unreacted linker from the conjugate; LC-MS to confirm the mass. |
Experimental Protocols
Key Experiment: General Protocol for Conjugation of this compound to a Protein via the Carboxylic Acid Group
This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature is recommended for each specific application.
Materials:
-
This compound
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 100 mM).
-
In a separate tube, add a 1.5-fold molar excess of EDC and NHS to the required amount of this compound stock solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography or another suitable purification method (e.g., dialysis).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of labeling.
-
RP-HPLC can be used to assess the purity of the conjugate.
-
Visualizations
Caption: Desired conjugation pathway of this compound with a primary amine on a protein and a competing hydrolysis side reaction.
Caption: A troubleshooting workflow for addressing low or no conjugation yield with this compound.
Caption: The main conjugation reaction of this compound and a potential side reaction involving the azetidinone ring.
References
Best practices for storing and handling Azd-peg2-acid
Technical Support Center: Azd-peg2-acid
Disclaimer: Information on this compound is limited. This guide is based on best practices for similar compounds, such as PEGylated molecules and carboxylic acid derivatives. Researchers should always consult the manufacturer's specific recommendations and perform small-scale stability and solubility tests before proceeding with large-scale experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
This compound should be stored at -20°C for long-term stability.[1][2][3][4] For many PEG derivatives, it is also recommended to store them under an inert atmosphere, such as nitrogen or argon, and in the dark to prevent oxidation and light-induced degradation.[5] If the compound is sensitive to moisture, storing it with a desiccant is also advisable.
Q2: What is the recommended procedure for bringing this compound to room temperature before use?
When taking the container out of the freezer, it should be allowed to warm up slowly to room temperature before opening. This prevents condensation from forming inside the container, which could introduce moisture and potentially degrade the compound.
Q3: Is this compound soluble in aqueous solutions?
The hydrophilic PEG spacer in this compound is designed to increase its solubility in aqueous media. However, the overall solubility will depend on the specific aqueous solution (e.g., buffer, pH) and the concentration. It is recommended to perform a solubility test with a small amount of the compound in the desired solvent before preparing a stock solution.
Q4: What are the known reactive functional groups in this compound?
This compound contains a terminal carboxylic acid. This carboxylic acid can react with primary amine groups in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.
Q5: What safety precautions should I take when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse thoroughly with water. If you feel unwell after inhalation, move to fresh air. Always handle the compound in a well-ventilated area.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound is difficult to dissolve. | The solvent may not be appropriate, or the concentration is too high. The compound may have degraded due to improper storage. | Try sonicating the solution or gently warming it. Test solubility in different solvents (e.g., DMSO, DMF, then aqueous buffers). If degradation is suspected, use a fresh vial of the compound. |
| Inconsistent experimental results. | The compound may be degrading in the experimental conditions (e.g., pH, temperature, light exposure). The stock solution may not be stable. | Prepare fresh stock solutions for each experiment. Protect the compound and solutions from light. Evaluate the stability of the compound under your specific experimental conditions. |
| Low reactivity in conjugation experiments. | The carboxylic acid group may not be sufficiently activated. The compound may have degraded. The pH of the reaction may not be optimal. | Ensure the activating agents (e.g., EDC, HATU) are fresh and active. Confirm the pH of the reaction buffer is suitable for amide bond formation (typically pH 7-8). Use a fresh aliquot of this compound. |
| Precipitation observed during the experiment. | The compound may be coming out of solution due to changes in solvent composition, temperature, or pH. | Re-evaluate the solubility of the compound under the final experimental conditions. Consider using a co-solvent if appropriate for your experiment. |
Experimental Protocols & Workflows
General Workflow for Handling a New PEGylated Compound
Caption: General workflow for handling new PEGylated compounds.
Troubleshooting Logic for Solubility Issues
References
- 1. AZD-PEG2 -acid, 1807518-70-2 | BroadPharm [broadpharm.com]
- 2. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]
- 3. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 4. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
How to monitor the progress of Azd-peg2-acid reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of Azd-peg2-acid reactions. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: this compound is a heterobifunctional linker that contains a terminal carboxylic acid and an azetidinone (AZD) group. The terminal carboxylic acid is designed to react with primary amine groups, such as the lysine residues found on proteins, to form a stable amide bond.[1][2][3] This reaction is not spontaneous and requires the presence of activating agents like Carbodiimides (e.g., EDC) or uronium-based activators (e.g., HATU) to proceed efficiently.[1][2] The hydrophilic Polyethylene Glycol (PEG) spacer enhances the solubility of the molecule in aqueous solutions.
Q2: What are the primary methods for monitoring the progress of my this compound conjugation reaction?
A2: The progress of a PEGylation reaction can be monitored by tracking the consumption of reactants and the formation of the PEGylated product. Several analytical techniques are well-suited for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most common and effective.
Q3: How can I use HPLC to monitor the reaction?
A3: HPLC is a powerful technique for separating the components of your reaction mixture.
-
Size-Exclusion Chromatography (SEC): This is the most common HPLC method for PEGylation reactions. It separates molecules based on their size. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein and the this compound reagent. By monitoring the peak areas over time, you can determine the extent of the reaction.
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. It can be used to resolve different PEGylated species (e.g., mono-, di-, tri-PEGylated) and to separate them from the unreacted protein.
Q4: What detectors are recommended for HPLC analysis of this compound reactions?
A4: The choice of detector is critical for accurate monitoring.
-
UV-Vis Detector: This is a standard detector, but it relies on the presence of a chromophore in the molecules of interest. While proteins can be detected at 280 nm, this compound itself lacks a strong chromophore, making its quantification by UV difficult.
-
Charged Aerosol Detector (CAD): This is a universal detector that responds to all non-volatile analytes, making it ideal for quantifying reagents like this compound that lack a UV chromophore.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides detailed information about the molecular weights of the species present in your reaction mixture. This is the definitive method for confirming the identity of your PEGylated product and determining the degree of PEGylation.
Q5: How can I confirm that the conjugation was successful and determine the degree of PEGylation?
A5: Successful conjugation and the degree of PEGylation (the number of PEG molecules attached to each protein) can be confirmed using a combination of techniques:
-
SDS-PAGE: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis will show a shift in the molecular weight of the protein after PEGylation. The PEGylated protein will appear as a band or a smear at a higher molecular weight than the un-PEGylated protein.
-
HPLC-MS: As mentioned, this is the most accurate method. The mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the this compound.
-
SEC-HPLC: The appearance of a new, earlier-eluting peak corresponding to the larger, PEGylated molecule is a strong indication of a successful reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction yield | Inactive activating agent (e.g., EDC, HATU). | Use a fresh stock of the activating agent. Ensure it has been stored under the recommended conditions. |
| Incorrect reaction pH. | The reaction of the activated carboxylic acid with primary amines is pH-dependent. Optimize the pH of your reaction buffer (typically pH 7-9). | |
| Insufficient molar ratio of this compound to your molecule. | Increase the molar excess of the this compound reagent. | |
| Multiple PEGylated products (over-PEGylation) | High molar ratio of this compound. | Reduce the molar ratio of the this compound reagent to your target molecule. |
| Reaction time is too long. | Perform a time-course experiment to determine the optimal reaction time that yields the desired degree of PEGylation. | |
| Difficulty in detecting this compound by HPLC-UV | This compound lacks a strong chromophore. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). |
| Poor separation of reaction components by SEC | Inappropriate column choice or mobile phase. | Ensure the pore size of your SEC column is suitable for the size range of your molecules. Optimize the mobile phase composition and flow rate. |
| Presence of unexpected peaks in the chromatogram | Hydrolysis of the activated this compound or byproducts of the reaction. | Use fresh reagents and anhydrous solvents where necessary. Analyze byproducts using HPLC-MS to identify them. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by SEC-HPLC
-
Instrumentation: HPLC system with a Size-Exclusion Chromatography (SEC) column appropriate for the molecular weight range of your protein and PEGylated conjugate. A UV detector and preferably a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Mobile Phase: A buffer compatible with your protein and the column, typically a phosphate or TRIS buffer at a physiological pH.
-
Sample Preparation: At various time points during the reaction (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by adding a quenching agent (e.g., a primary amine like Tris or glycine) or by acidifying the mixture. Dilute the quenched sample in the mobile phase to a suitable concentration for injection.
-
Analysis: Inject the prepared samples onto the SEC column. Monitor the chromatogram for the appearance and increase of the peak corresponding to the higher molecular weight PEGylated product and the decrease of the peak corresponding to the unreacted protein.
-
Quantification: If using a CAD or if your protein has a strong UV absorbance, you can quantify the reaction progress by integrating the peak areas of the product and the starting material over time.
Protocol 2: Confirmation of PEGylation by HPLC-MS
-
Instrumentation: A high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography: Use either an SEC or RP-HPLC method to separate the reaction components before they enter the mass spectrometer.
-
Mass Spectrometry: Operate the mass spectrometer in a mode suitable for large molecules. Acquire the mass spectra of the eluting peaks.
-
Data Analysis: Deconvolute the mass spectra of the peaks of interest to determine their molecular weights. The mass of the PEGylated product should be equal to the mass of the starting protein plus the mass of the attached this compound molecule(s). The degree of PEGylation can be determined by identifying the masses of species with one, two, or more PEG linkers attached.
Visual Guides
References
Technical Support Center: Overcoming Solubility Issues in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my protein or antibody precipitate immediately after adding a hydrophobic payload or crosslinker?
A1: Sudden precipitation upon adding a hydrophobic molecule is often due to an increase in the overall hydrophobicity of the resulting conjugate, causing it to be no longer soluble in the aqueous buffer. This is especially common when working with highly hydrophobic cytotoxic drugs in the development of Antibody-Drug Conjugates (ADCs). Other contributing factors can include suboptimal buffer conditions, such as a pH close to the protein's isoelectric point (pI), and high protein concentrations which facilitate intermolecular interactions and aggregation.[1][2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of an Antibody-Drug Conjugate (ADC)?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly impacts the solubility of an ADC.[] As the DAR increases, more hydrophobic drug molecules are attached to the antibody, leading to a significant increase in the overall hydrophobicity of the conjugate. This can result in aggregation and precipitation. Enabling a higher DAR without causing aggregation is a key challenge and often requires the use of hydrophilic linkers or other solubility-enhancing strategies.
Q3: What is the role of the linker in preventing solubility issues?
A3: The linker plays a crucial role in modulating the physicochemical properties of a bioconjugate. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains, sulfonate groups, or other polar moieties, can significantly improve the solubility and stability of the final conjugate. These linkers can create a hydration shell around the conjugate, effectively masking the hydrophobicity of the payload and preventing aggregation. The length, flexibility, and chemical nature of the linker can all be optimized to enhance solubility.
Q4: Can the pH of my reaction buffer cause my bioconjugate to become insoluble?
A4: Yes, the pH of the buffer is a critical factor for protein solubility. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Performing a conjugation reaction at a pH close to the pI of the protein or the final conjugate can lead to aggregation and precipitation. It is generally recommended to work at a pH at least one unit away from the pI. Additionally, pH can affect the stability of both the protein and the crosslinker, so it's essential to choose a buffer that is optimal for both the stability of the biomolecule and the efficiency of the conjugation chemistry.
Q5: What are some common analytical techniques to detect and quantify aggregation in my bioconjugate sample?
A5: Several analytical techniques can be used to assess aggregation. Size Exclusion Chromatography (SEC) is widely used to separate and quantify monomers from aggregates and fragments. Dynamic Light Scattering (DLS) can detect the presence of large particles and aggregates in solution. Other methods include Hydrophobic Interaction Chromatography (HIC) to analyze hydrophobicity and drug-to-antibody ratio, and various mass spectrometry (MS) techniques to characterize the conjugate's molecular weight and heterogeneity. Polarized Excitation Emission Matrix (pEEM) spectroscopy is an emerging technique for assessing aggregation and DAR simultaneously.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon addition of the drug-linker or crosslinker.
| Possible Cause | Recommended Solution |
| High Hydrophobicity of Payload/Linker | • Use a Hydrophilic Linker: Incorporate a linker with solubility-enhancing properties, such as PEG, sulfonates, or chito-oligosaccharides. • Add an Organic Co-solvent: Introduce a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or DMF to the reaction buffer to help solubilize the hydrophobic component. Add the dissolved payload-linker solution dropwise to the protein solution with gentle stirring. |
| Suboptimal Buffer Conditions | • Adjust pH: Ensure the reaction buffer pH is at least 1 unit away from the isoelectric point (pI) of the protein. • Optimize Ionic Strength: Screen different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal ionic strength for your protein's stability. |
| High Protein Concentration | • Reduce Protein Concentration: Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL) to decrease the likelihood of intermolecular aggregation. |
| High Molar Excess of Reagent | • Optimize Molar Ratio: Reduce the molar excess of the crosslinker/payload. A high excess can lead to precipitation of the reagent itself or over-modification of the protein. |
Problem 2: The bioconjugate is initially soluble but aggregates over time during storage or purification.
| Possible Cause | Recommended Solution |
| Inherent Instability of the Conjugate | • Add Stabilizing Excipients: Formulate the final conjugate in a buffer containing stabilizers. Sugars, sugar alcohols, or amino acids like arginine and proline can be used. • Include Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01-0.1% Polysorbate 20 or 80) can prevent surface-induced aggregation and shield hydrophobic patches. |
| Incorrect Storage Conditions | • Optimize Temperature: Store the purified conjugate at an appropriate temperature, often at -80°C, and consider adding a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles. Note that some conjugates are best stored at 2-8°C. |
| Oxidation of Cysteine Residues | • Add Reducing Agents: If the protein contains free cysteine residues, include a mild reducing agent like TCEP or DTT in the storage buffer to prevent the formation of non-native disulfide bonds that can lead to aggregation. |
| Residual Impurities | • Improve Purification: Ensure that all unreacted reagents and byproducts are thoroughly removed, as they can sometimes contribute to instability. Size exclusion chromatography is a common method for this. |
Data Presentation: Enhancing Solubility
Table 1: Comparison of Hydrophilic Linker Technologies
| Linker Type | Mechanism of Solubility Enhancement | Key Advantages | Considerations |
| Polyethylene Glycol (PEG) | Creates a hydrophilic hydration shell around the conjugate, masking the hydrophobic payload. | Improves solubility and stability, can increase circulation half-life, and reduces immunogenicity. | The length and configuration (linear vs. branched) of the PEG chain can impact efficacy and pharmacokinetics. |
| Sulfonated Linkers | Incorporates negatively charged sulfonate groups, which increases the overall polarity and aqueous solubility of the conjugate. | Enables conjugation of hydrophobic drugs at a higher DAR without causing aggregation. | The charge may influence interactions with other biological molecules. |
| Chito-oligosaccharides | A chito-oligosaccharide is incorporated into the linker-payload construct, dramatically increasing the solubility of the ADC. | Can significantly reduce the hydrophobicity of ADCs, bringing their solubility properties closer to that of the unconjugated antibody. | May require specific synthesis and conjugation chemistry. |
| Peptide-based Linkers (with polar amino acids) | Incorporation of hydrophilic amino acids (e.g., serine, threonine, aspartic acid, glutamic acid) into the linker sequence. | Can be designed for specific enzymatic cleavage and can contribute to improved solubility. | The sequence needs to be carefully designed to avoid introducing immunogenicity. |
Table 2: Common Excipients for Improving Bioconjugate Solubility and Stability
| Excipient Class | Examples | Recommended Concentration | Mechanism of Action |
| Amino Acids | Arginine, Proline, Glycine, Glutamate | 50 - 250 mM | Can suppress aggregation by binding to hydrophobic patches and increasing the thermodynamic stability of the protein. |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 1% - 10% (w/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface, which strengthens the hydration shell. |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (v/v) | Prevent surface adsorption and aggregation by shielding exposed hydrophobic regions of the protein. |
| Reducing Agents | TCEP, DTT | 1 - 5 mM | Prevent oxidation of free sulfhydryl groups and the formation of intermolecular disulfide bonds. |
Experimental Protocols
Protocol 1: Buffer Exchange Using Spin Desalting Columns
This protocol is for exchanging the buffer of a protein or antibody solution prior to conjugation to ensure optimal reaction conditions.
Materials:
-
Protein/antibody solution
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Desired reaction buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
Column Preparation: Remove the column's bottom closure and loosen the cap. Place the column in a 1.5 mL collection tube.
-
Remove Storage Solution: Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.
-
Equilibration: Add 300 µL of the desired reaction buffer to the top of the resin. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step two more times.
-
Sample Loading: Place the equilibrated column into a new, clean 1.5 mL collection tube. Slowly apply your protein sample to the center of the resin bed.
-
Buffer Exchange: Centrifuge the column at 1,500 x g for 2 minutes to collect the desalted protein sample in the new collection tube.
-
Post-Processing: The protein is now in the desired reaction buffer and is ready for conjugation. Discard the used column.
Protocol 2: General Protocol for a Small-Scale Trial Conjugation
This protocol outlines a general procedure for a trial conjugation, with key checkpoints for assessing solubility.
Materials:
-
Buffer-exchanged protein/antibody (1-5 mg/mL)
-
Drug-linker or crosslinker stock solution (e.g., 10 mg/mL in DMSO)
-
Reaction Buffer (amine-free, e.g., PBS, pH 7.4, if performing NHS-ester chemistry)
-
Quenching Reagent (e.g., 1 M Tris-HCl or 1 M L-cysteine)
-
Organic co-solvent (e.g., DMSO), if needed
Methodology:
-
Preparation: Bring the protein solution and all reagents to room temperature. If the drug-linker is highly hydrophobic, prepare for the potential addition of an organic co-solvent.
-
Initial Protein Assessment: Before adding any reagents, visually inspect the protein solution for any existing precipitate. If necessary, clarify by centrifugation (14,000 x g for 5 minutes).
-
Reagent Addition:
-
Calculate the required volume of the drug-linker stock solution to achieve the desired molar excess (e.g., 5-20 fold excess for NHS-ester reactions).
-
If using a co-solvent, ensure the final concentration in the reaction mixture does not exceed a level that would denature the protein (typically <10%).
-
Slowly add the drug-linker solution to the protein solution dropwise while gently stirring or vortexing.
-
-
Solubility Check 1: Immediately after adding the reagent, visually inspect the solution for any signs of cloudiness or precipitation.
-
Incubation: Incubate the reaction mixture under appropriate conditions (e.g., room temperature for 1 hour or 4°C for 2-4 hours, with gentle agitation).
-
Solubility Check 2: After the incubation period, inspect the solution again for any precipitate that may have formed over time.
-
Quenching: Stop the reaction by adding the quenching reagent to consume any unreacted crosslinker. Incubate for an additional 15-30 minutes.
-
Purification: Purify the bioconjugate to remove unreacted reagents, co-solvent, and quenching molecules. Size exclusion chromatography (SEC) is a common method. During purification, monitor for any signs of aggregation (e.g., a peak in the void volume of the SEC column).
-
Final Formulation: Exchange the purified conjugate into a stable storage buffer, potentially containing excipients as identified in Table 2.
Visualizations
Caption: Troubleshooting workflow for bioconjugation solubility issues.
Caption: Key factors influencing bioconjugate solubility.
Caption: Experimental workflow with integrated solubility checkpoints.
References
Navigating Amine-Reactive Linkers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the refinement of protocols for using amine-reactive linkers, a cornerstone of bioconjugation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and ensure the success of your conjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during bioconjugation experiments using amine-reactive linkers, offering potential causes and actionable solutions.
Issue 1: Low or No Conjugation Yield
Symptoms: Your final product shows a low degree of labeling (DOL) or no detectable modification via SDS-PAGE, mass spectrometry, or other analytical methods.
| Possible Cause | Recommended Solution |
| Inactive/Hydrolyzed Linker | NHS esters are moisture-sensitive.[1] Ensure proper storage at -20°C with desiccant.[2] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use.[1] You can verify the linker's activity using a simple hydrolysis assay (see Experimental Protocol 3). |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the linker.[3] Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration before conjugation. |
| Suboptimal pH | The reaction is highly pH-dependent. The optimal range for NHS ester reactions is typically pH 7.2-8.5. Below this range, primary amines are protonated and less nucleophilic. Above this range, the rate of linker hydrolysis increases significantly. The ideal pH is often between 8.3 and 8.5. |
| Insufficient Molar Excess of Linker | For protein concentrations ≥ 5 mg/mL, a 10- to 20-fold molar excess of the linker is a good starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary to favor the conjugation reaction over hydrolysis. |
| Steric Hindrance | The target amine groups on your biomolecule may be inaccessible. Consider using a linker with a longer spacer arm to overcome steric hindrance. |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is more pronounced. If possible, concentrate your protein solution to 1-10 mg/mL before conjugation. |
Issue 2: Protein Precipitation or Aggregation During or After Conjugation
Symptoms: The reaction mixture becomes cloudy or you observe a precipitate. The purified conjugate is not soluble.
| Possible Cause | Recommended Solution |
| Over-labeling | Excessive modification of primary amines can alter the protein's isoelectric point (pI) and lead to a decrease in solubility. Reduce the molar excess of the linker or shorten the reaction time. Perform a titration to find the optimal linker concentration that does not cause precipitation. |
| Hydrophobicity of the Linker/Label | Conjugating a hydrophobic molecule can decrease the overall solubility of the protein. Use a linker with a hydrophilic spacer, such as polyethylene glycol (PEG), or opt for a water-soluble version of the linker (e.g., Sulfo-NHS ester). |
| Suboptimal Reaction Conditions | High temperatures can promote protein denaturation and aggregation. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the buffer is not close to the new, predicted pI of the modified protein. |
| High Concentration of Organic Solvent | If using a water-insoluble NHS ester, the final concentration of the organic solvent (DMSO or DMF) should generally not exceed 10% of the total reaction volume. Add the linker solution slowly to the protein solution while gently mixing to avoid localized high concentrations. |
Issue 3: Inconsistent Results Between Experiments
Symptoms: You observe significant variability in the degree of labeling or yield across different batches.
| Possible Cause | Recommended Solution |
| Inaccurate Reagent Concentration | Precisely determine the concentration of your protein and linker before each experiment. |
| Variable Reagent Quality | Use high-quality, fresh reagents. Store linkers properly to prevent degradation. Aliquoting the linker upon receipt can help maintain its activity by avoiding multiple freeze-thaw cycles. |
| pH Drift During Reaction | The hydrolysis of NHS esters releases N-hydroxysuccinimde, which can lead to a drop in the reaction mixture's pH, especially in large-scale reactions. Use a more concentrated buffer (0.1-0.2 M) to maintain a stable pH throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction of an amine-reactive linker?
Amine-reactive linkers, most commonly N-hydroxysuccinimide (NHS) esters, react with primary amines (-NH₂) to form stable amide bonds. This reaction, a nucleophilic acyl substitution, targets the N-terminus of proteins and the epsilon-amino group of lysine residues.
References
Technical Support Center: Optimizing Azd-peg2-acid Reactivity
Welcome to the technical support center for Azd-peg2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of buffer conditions on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional linker molecule. It contains two primary reactive groups: an azide group (-N₃) and a carboxylic acid group (-COOH), separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer. The azide group is used in "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the carboxylic acid can form stable amide bonds with primary amines using carbodiimide chemistry (e.g., with EDC and NHS).
Q2: Why are buffer conditions so critical for reactions with this compound?
A2: Buffer conditions, particularly pH, directly influence the efficiency and specificity of the conjugation reactions for both the azide and carboxylic acid functionalities. Optimal pH is required to ensure the reactive groups are in their most reactive state and to minimize side reactions, such as hydrolysis of activated intermediates.
Q3: Can I perform both the azide and carboxylic acid reactions in the same buffer at the same time?
A3: It is generally not recommended to perform both reactions simultaneously due to their different optimal pH requirements. The carboxylic acid activation with EDC is most efficient in acidic conditions (pH 4.5-6.0), whereas the subsequent amine coupling and the CuAAC reaction are favored at neutral to slightly basic pH (7.0-8.5). A sequential, two-step approach with buffer adjustment or exchange is the standard and recommended procedure.
Troubleshooting Guide
Issue 1: Low or No Yield in EDC/NHS Coupling Reaction
Possible Cause: Suboptimal pH for carboxylic acid activation or amine coupling.
Solution:
-
Verify Buffer pH: Use a calibrated pH meter to ensure the pH of your buffers is within the optimal ranges.
-
Two-Step pH Protocol: For the activation of the carboxylic acid group of this compound, use a buffer with a pH between 4.5 and 6.0, such as 0.1 M MES buffer.[1][2][3] Following activation, for the coupling reaction with a primary amine, adjust the pH to 7.2-8.0 using a non-amine-containing buffer like phosphate-buffered saline (PBS).[1][2]
Possible Cause: Incompatible buffer components.
Solution:
-
Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the intended reaction. Recommended buffers are MES for the activation step and PBS, borate, or bicarbonate for the coupling step.
Possible Cause: Hydrolysis of activated intermediates.
Solution:
-
Prompt Reaction: The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis. Proceed with the addition of the amine-containing molecule as soon as possible after the activation of this compound.
-
Work at Lower Temperatures: If hydrolysis is a significant issue, consider performing the reaction at 4°C overnight to slow down the rate of hydrolysis.
Issue 2: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Possible Cause: Suboptimal pH for the click reaction.
Solution:
-
Optimize pH: The CuAAC reaction is generally robust over a wide pH range (4-12). However, for bioconjugation with sensitive molecules, a pH range of 7.0 to 8.5 is recommended to balance reaction efficiency and biomolecule stability. A good starting point is a neutral pH of 7.0-7.5.
-
Use Compatible Buffers: Phosphate-buffered saline (PBS) and HEPES are suitable buffers for CuAAC reactions. Avoid Tris buffer, as it can interfere with the copper catalyst.
Possible Cause: Degradation of biomolecules by copper ions.
Solution:
-
Use a Copper-Chelating Ligand: Incorporate a copper-stabilizing ligand such as THPTA or TBTA into the reaction mixture. These ligands not only accelerate the reaction but also protect biomolecules from copper-mediated damage.
-
Minimize Reaction Time: Optimize the reaction time to achieve sufficient conjugation while minimizing the exposure of sensitive biomolecules to the copper catalyst.
Issue 3: Precipitation of Reagents or Biomolecules
Possible Cause: Poor solubility of this compound or the reaction substrate.
Solution:
-
Use a Co-solvent: this compound is generally soluble in aqueous buffers due to its PEG spacer. However, if you are working with a hydrophobic molecule, a small amount of a water-miscible organic solvent like DMSO or DMF can be added to the reaction mixture to improve solubility.
Possible Cause: Protein aggregation due to pH changes or high reagent concentrations.
Solution:
-
Buffer Exchange: Ensure your protein is stable and soluble in the chosen reaction buffers by performing a buffer exchange prior to the reaction.
-
Optimize Reagent Concentration: If you observe precipitation upon adding EDC or other reagents, try reducing their concentration. A large excess of EDC can sometimes cause protein precipitation.
Quantitative Data on Buffer Conditions
The following tables summarize the recommended buffer conditions for the two primary reactions of this compound. While exact quantitative yields can vary depending on the specific substrates, these tables provide a guide for optimizing your experimental setup.
Table 1: Buffer Conditions for EDC/NHS Carboxylic Acid Activation and Amine Coupling
| Parameter | Activation Step (this compound + EDC/NHS) | Coupling Step (Activated this compound + Amine) |
| Optimal pH Range | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffers | 0.1 M MES | Phosphate-Buffered Saline (PBS), Borate Buffer, Bicarbonate Buffer |
| Buffers to Avoid | Amine-containing (Tris, Glycine), Carboxylate-containing (Acetate) | Amine-containing (Tris, Glycine) |
| Typical Reaction Time | 15 - 30 minutes at room temperature | 1 - 2 hours at room temperature, or overnight at 4°C |
| Relative Efficiency | High activation at acidic pH | High coupling at neutral to basic pH, but hydrolysis of NHS-ester increases with pH |
Table 2: Buffer Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Condition |
| Optimal pH Range | 7.0 - 8.5 for bioconjugation |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES |
| Buffers to Avoid | Tris Buffer |
| Key Additives | Copper (II) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Copper-chelating ligand (e.g., THPTA, TBTA) |
| Typical Reaction Time | 1 - 4 hours at room temperature |
| Relative Efficiency | Generally high within the optimal pH range for bioconjugation |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol describes the conjugation of the carboxylic acid group of this compound to a protein containing primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amine-containing protein (e.g., antibody) in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS by passing the activated this compound solution through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine:
-
Immediately add the amine-containing protein to the activated this compound solution. A 10- to 20-fold molar excess of the activated linker is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (prepared using Protocol 1 or other methods)
-
Alkyne-containing molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper (II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.
-
-
Add Catalyst:
-
Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Initiate Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: Workflow for the two-step EDC/NHS coupling of this compound.
Caption: Reaction scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Validation & Comparative
A Comparative Guide to Heterobifunctional Linkers: Azd-peg2-acid versus Other Key Chemistries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the choice of a heterobifunctional linker is a critical determinant of the efficacy, stability, and overall success of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of Azd-peg2-acid with other commonly employed heterobifunctional linkers, supported by experimental data and detailed protocols to inform rational drug design.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are molecules that possess two distinct reactive functional groups, enabling the sequential and specific conjugation of two different molecules.[1] The linker is not merely a passive spacer but an active contributor to the biological activity of the conjugate, influencing its stability in circulation, the efficiency of payload release, and the formation of productive ternary complexes in the case of PROTACs. The selection of a linker with optimal length, flexibility, and chemical properties is therefore a pivotal step in the development of targeted therapies.
This compound is a heterobifunctional linker featuring an azide (-N3) group and a terminal carboxylic acid (-COOH) separated by a two-unit polyethylene glycol (PEG) spacer. The azide group facilitates bioorthogonal "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to form a stable triazole linkage.[2] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins, to form a stable amide bond.[3]
Performance Comparison of Linker Chemistries
The performance of a heterobifunctional linker is assessed by several key parameters, including conjugation efficiency, stability of the resulting conjugate, and the biological activity of the final product. This section compares this compound, which relies on azide-alkyne cycloaddition, with other prevalent linker technologies, such as those based on maleimide-thiol and N-hydroxysuccinimide (NHS) ester chemistry.
Data Presentation: A Comparative Overview
Table 1: Comparison of Linker Chemistries for Bioconjugation
| Linker Type | Reactive Groups | Target Functional Groups | Resulting Bond | Key Performance Characteristics |
| This compound | Azide, Carboxylic Acid | Alkyne/Strained Alkyne, Amine | Triazole, Amide | High specificity and efficiency of click chemistry; stable triazole linkage. The PEG spacer enhances solubility. |
| Maleimide-PEG-acid | Maleimide, Carboxylic Acid | Thiol, Amine | Thiosuccinimide, Amide | High reactivity towards thiols at neutral pH. The thiosuccinimide bond can be susceptible to retro-Michael reaction, leading to deconjugation.[4] |
| NHS-PEG-acid | NHS ester, Carboxylic Acid | Amine, Amine | Amide, Amide | Reacts with primary amines. NHS esters can be prone to hydrolysis in aqueous solutions. |
| Hydrazide-PEG-Azide | Hydrazide, Azide | Aldehyde, Alkyne/Strained Alkyne | Hydrazone, Triazole | Site-specific conjugation to oxidized glycans on antibodies. Hydrazone bond can be designed to be acid-labile for release in the lysosomal environment.[4] |
Table 2: Performance Metrics of PROTACs with Different Linker Types
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| HDAC3 | Amide-based | - | 0.44 ± 0.03 µM | 77% | |
| BTK | Non-covalent | - | 2.2 nM | 97% | |
| KRAS | CRBN-based | - | 0.03 µM | - | |
| KRAS | VHL-based | - | 0.1 µM | - |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. Data for this compound in a comparative PROTAC study was not available in the searched literature.
Table 3: Performance Metrics of ADCs with Different Linker Chemistries
| Linker Chemistry | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | In Vivo Stability | Reference |
| Silyl ether-based (acid-cleavable) | - | - | t1/2 > 7 days in human plasma | |
| N-phenyl maleimide (non-cleavable) | - | - | >90% conjugation retained after 7 days | |
| N-alkyl maleimide (non-cleavable) | - | - | ~65% conjugation retained after 7 days |
Note: Specific quantitative data for ADCs constructed with this compound was not found in the performed searches. The table presents data on the stability of different linker chemistries to highlight the importance of linker selection.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of heterobifunctional linkers.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize the data.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol measures the cytotoxic effect of an ADC on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., SK-BR-3, MCF7) in a 96-well plate at an appropriate density and allow them to attach overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72 or 96 hours).
3. Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Pharmacokinetic Study of ADCs in Rodents
This protocol is used to evaluate the in vivo stability and clearance of ADCs.
1. Animal Model:
-
Use healthy mice or rats for the study.
2. ADC Administration:
-
Administer the ADC intravenously at a defined dose.
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr) post-injection.
4. Sample Processing:
-
Isolate plasma from the blood samples.
5. Quantification of ADC:
-
Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma using methods such as ELISA or LC-MS/MS.
6. Data Analysis:
-
Plot the plasma concentration of the ADC over time.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The selection of a heterobifunctional linker is a critical decision in the design of ADCs and PROTACs, with profound implications for their therapeutic potential. This compound, with its azide and carboxylic acid functionalities, offers the advantages of bioorthogonal click chemistry, leading to the formation of a highly stable triazole linkage, and the versatility of amide bond formation. The inclusion of a PEG spacer enhances the hydrophilicity of the resulting conjugate.
While direct comparative data for this compound against other linkers in identical systems is not extensively available, the principles of the underlying chemistries provide a strong basis for rational linker selection. Click chemistry, as utilized by this compound, is known for its high efficiency and the stability of the resulting bond, which can be advantageous over chemistries like maleimide-thiol conjugation that may be prone to in vivo instability.
The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies. By carefully considering the desired properties of the final bioconjugate and conducting rigorous experimental comparisons, researchers can select the optimal linker to advance the development of novel and effective targeted therapies.
References
The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate interplay of its three core components: the antibody, the cytotoxic payload, and the linker. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a important tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical parameter, profoundly influencing an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the design of next-generation ADCs.
The incorporation of PEG linkers addresses a key challenge in ADC development: the hydrophobicity of many potent cytotoxic payloads. This hydrophobicity can lead to ADC aggregation and rapid clearance from circulation, diminishing therapeutic efficacy. Hydrophilic PEG linkers can counteract these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1][2] However, the choice of PEG linker length is not a one-size-fits-all solution; it represents a crucial balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1][2]
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[2]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Plasma Half-Life (t½) | Clearance (mL/day/kg) | Key Observations |
| No PEG | Shorter | Higher | Prone to aggregation and rapid clearance, especially with hydrophobic payloads. |
| Short PEG (e.g., PEG2, PEG4) | Moderate | Moderate | Offers some improvement in hydrophilicity but may not be sufficient to significantly alter PK. |
| Medium PEG (e.g., PEG8, PEG12) | Longer | Lower | A threshold is often observed around PEG8, beyond which clearance is minimally impacted. |
| Long PEG (e.g., PEG24) | Longest | Lowest | Generally provides the most favorable PK profile with extended circulation time. |
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy
| Linker | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Key Observations |
| No PEG | Potent | Variable | Efficacy can be limited by poor PK and tumor accumulation. |
| Short PEG (e.g., PEG2, PEG4) | Generally Potent | Moderate | Modest improvements in in vivo efficacy compared to non-PEGylated ADCs. |
| Medium PEG (e.g., PEG8, PEG12) | May decrease slightly | Significantly Enhanced | Improved PK leads to greater tumor exposure and enhanced anti-tumor activity. |
| Long PEG (e.g., PEG24) | Can be further reduced | Often Maximized | The extended circulation time can lead to the greatest accumulation of the ADC in the tumor. |
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.
Figure 1: General structure of a PEGylated Antibody-Drug Conjugate.
Figure 2: Experimental workflow for comparing ADCs with different PEG linker lengths.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of ADC efficacy. The following are representative protocols for the key experiments cited in this guide.
ADC Conjugation
This protocol describes the conjugation of a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker.
Materials:
-
Monoclonal antibody in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: The antibody is incubated with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups.
-
Linker-Payload Conjugation: The maleimide-PEG-payload is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group and the antibody's thiol groups.
-
Purification: The resulting ADC is purified using a size-exclusion chromatography column to remove unconjugated payload and other impurities.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) and confirm its integrity.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADCs.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Measurement: A cell viability reagent is added to each well, and the luminescence or fluorescence is measured to determine the percentage of viable cells.
-
Data Analysis: The data is plotted to generate a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADCs in a mouse model.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
Procedure:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the ADCs (and controls) intravenously.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic (PK) Study
This study determines the circulation half-life and clearance rate of the ADCs.
Animal Model:
-
Healthy mice or rats
Procedure:
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
Conclusion
The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of an ADC. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to Analytical Methods for Characterizing ADC Payload-Linker Conjugates
The characterization of antibody-drug conjugates (ADCs) is a critical aspect of their development, ensuring their safety, efficacy, and stability. This guide provides a comparative overview of key analytical methods for characterizing ADC payload-linker conjugates, with a focus on structures similar to a hypothetical "Azd-peg2-acid" conjugate. The methodologies and data presented are drawn from established practices in the field of ADC analysis.
Overview of Critical Quality Attributes for ADC Characterization
The analytical strategy for ADCs targets several critical quality attributes (CQAs) to ensure product quality. For a payload-linker conjugate, these include:
-
Drug-to-Antibody Ratio (DAR) : The average number of drug molecules conjugated to an antibody, which is crucial for potency and safety.
-
Conjugation Site Distribution : The specific locations on the antibody where the payload-linker is attached.
-
Purity and Impurities : The presence of unconjugated antibody, free payload-linker, and other impurities.
-
Aggregation and Fragmentation : The level of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Stability : The integrity of the ADC under various storage and stress conditions.
Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is necessary to characterize the complexity of ADCs. The following table compares common techniques used for this purpose.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Intact and reduced mass of ADC, DAR, conjugation site analysis, identification of impurities. | High sensitivity and specificity; provides detailed structural information. | Can be complex to implement; may require sample preparation that can introduce artifacts. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | DAR distribution, purity, and heterogeneity of the ADC population. | High resolution for different drug-loaded species; non-denaturing conditions. | Can be sensitive to mobile phase composition and temperature; may not be suitable for all ADCs. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size (hydrodynamic radius). | Aggregation, fragmentation, and purity of the ADC. | Simple and robust method; provides information on the native state of the ADC. | Limited resolution for species of similar size; does not provide information on DAR. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Analysis of ADC fragments (light chain and heavy chain), DAR, and impurities. | High resolution and compatibility with MS. | Denaturing conditions may alter the ADC structure; not suitable for intact ADC analysis. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility. | Purity, charge heterogeneity, and DAR of the ADC. | High efficiency and resolution; requires small sample volumes. | Can be sensitive to sample matrix effects; lower throughput compared to HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization of ADCs.
3.1. Mass Spectrometry for DAR and Intact Mass Analysis
-
Sample Preparation : The ADC sample is desalted using a suitable method, such as a desalting column, to remove non-volatile salts. The sample is then diluted to an appropriate concentration (e.g., 0.1-1 mg/mL) in a compatible buffer.
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system is typically used.
-
LC Conditions :
-
Column : A reversed-phase column suitable for large proteins.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A shallow gradient from low to high organic content is used to elute the ADC.
-
-
MS Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode.
-
Mass Range : A wide mass range is scanned to detect the intact ADC and its different drug-loaded forms.
-
Data Analysis : The raw data is deconvoluted to obtain the zero-charge mass spectrum, from which the intact mass and the relative abundance of different DAR species can be determined.
-
3.2. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
-
Sample Preparation : The ADC sample is diluted in the HIC mobile phase A to a suitable concentration.
-
Instrumentation : A standard HPLC or UHPLC system with a UV detector.
-
HIC Conditions :
-
Column : A HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B : Low salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
Gradient : A descending salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations due to their increased hydrophobicity.
-
-
Data Analysis : The chromatogram shows peaks corresponding to different DAR species. The area of each peak is used to calculate the relative abundance of each species and the average DAR.
Visualizing Workflows and Pathways
4.1. General Analytical Workflow for ADC Characterization
The following diagram illustrates a typical workflow for the analytical characterization of an ADC.
Caption: A typical analytical workflow for the comprehensive characterization of an ADC.
4.2. Hypothetical Signaling Pathway for an ADC Payload
Assuming the "Azd" component of the payload is a cytotoxic agent that induces apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by a cytotoxic ADC payload.
A Head-to-Head Comparison of Azd-peg2-acid and Azido-PEG2-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules to biomolecules is a cornerstone of innovation. The choice of a bifunctional linker is critical to the success of creating antibody-drug conjugates (ADCs), PROTACs, and other advanced bioconjugates. This guide provides an in-depth, objective comparison of two PEGylated linkers: Azd-peg2-acid and Azido-PEG2-acid, focusing on their chemical properties, reaction mechanisms, and performance in bioconjugation applications.
This comparison will clarify the distinct reactive moieties of each linker, present available quantitative data, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound | Azido-PEG2-acid |
| Reactive Group 1 | Azetidinone (β-lactam) | Azide (-N₃) |
| Reactive Group 2 | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Primary Reaction | Nucleophilic Ring-Opening | Azide-Alkyne "Click Chemistry" |
| Target for Group 1 | Primary Amines (e.g., Lysine) | Alkynes, Cyclooctynes (e.g., DBCO, BCN) |
| Resulting Linkage | Amide Bond | Triazole Ring |
| Biocompatibility | High | High (especially copper-free methods) |
Chemical Structures and Properties
A critical point of clarification is the chemical nature of "this compound". While the nomenclature might suggest the presence of an azide group, this is incorrect. "this compound" is a heterobifunctional linker featuring an azetidinone ring and a terminal carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. In contrast, Azido-PEG2-acid possesses a terminal azide group and a carboxylic acid, also separated by a PEG2 spacer.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | 3-(2-(3-oxo-3-(4-(3-oxo-3-(2-oxoazetidin-1-yl)propyl)anilino)propoxy)ethoxy)propanoic acid | C₂₀H₂₆N₂O₇ | 406.4 g/mol |
| Azido-PEG2-acid | 3-(2-(2-azidoethoxy)ethoxy)propanoic acid | C₇H₁₃N₃O₄ | 203.2 g/mol |
The PEG2 spacer in both molecules enhances hydrophilicity, which can improve the solubility and reduce the potential for aggregation of the resulting bioconjugate.
Mechanism of Action in Bioconjugation
The differing reactive groups on this compound and Azido-PEG2-acid dictate their distinct mechanisms of action for bioconjugation.
This compound: Nucleophilic Ring-Opening of a β-Lactam
The azetidinone ring of this compound is a strained four-membered lactam. This ring is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on the surface of a protein. This reaction results in the opening of the azetidinone ring to form a stable amide bond. The terminal carboxylic acid on the other end of the linker can be used for a separate conjugation step, typically after activation with reagents like EDC and NHS, to react with another amine-containing molecule.
In Vivo Stability of ADC Linkers: A Comparative Guide for Drug Development Professionals
An Objective Comparison of Linker Performance, Featuring Insights into Azd-peg2-acid and Alternatives
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs. While specific in vivo stability data for this compound linkers is not extensively published, this guide will draw comparisons based on structurally similar non-cleavable and PEGylated linkers.
Key Determinants of ADC Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. Common cleavage mechanisms include sensitivity to enzymes (e.g., cathepsins), pH, or redox potential.[1]
-
Non-Cleavable Linkers: These linkers, such as those based on a stable amide bond formed from an acid group like in this compound, rely on the degradation of the antibody backbone within the lysosome to release the drug payload. They generally exhibit higher stability in circulation.
The inclusion of polyethylene glycol (PEG) chains in the linker, as seen in this compound, can further enhance the stability, solubility, and pharmacokinetic properties of the ADC.[2][] PEGylation can shield the linker and payload from enzymatic degradation and reduce immunogenicity.
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linker types. This data provides a framework for estimating the performance of novel linkers like this compound.
Table 1: Comparison of Cleavable vs. Non-Cleavable Linker Stability in Plasma
| Linker Type | Cleavage Mechanism | Plasma Half-life of Intact ADC (hours) | Percentage of Payload Released in Plasma at 72h | Reference |
| Valine-Citrulline (vc) | Protease (Cathepsin B) | 90 - 120 | < 10% | |
| Hydrazone | pH-sensitive | 48 - 72 | 20 - 30% | |
| Disulfide | Redox-sensitive | 60 - 90 | 15 - 25% | |
| Thioether (Non-cleavable) | Antibody Degradation | > 150 | < 5% |
Table 2: Impact of PEG Chain Length on the Pharmacokinetics of Non-Cleavable Linkers
| Linker | PEG Units | ADC Clearance Rate (mL/hr/kg) | ADC Half-life (hours) | Reference |
| MC (Maleimidocaproyl) | 0 | 1.2 | 110 | |
| MC-PEG4 | 4 | 0.8 | 140 | |
| MC-PEG8 | 8 | 0.6 | 165 | |
| MC-PEG24 | 24 | 0.4 | 190 |
Note: The data presented are aggregated from multiple sources and represent typical values. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo linker stability is crucial for ADC development. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 1: ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to quantify the concentration.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant onto a liquid chromatography system to separate the free payload from other plasma components.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer. The payload is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: A standard curve of the pure payload is used to determine the concentration of the free payload in the plasma samples.
Visualizing ADC Stability and Assessment Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
Pharmacokinetic profile comparison of PEGylated vs non-PEGylated drugs
The covalent attachment of polyethylene glycol (PEG) to therapeutic agents, a process known as PEGylation, has emerged as a cornerstone in drug development, significantly altering the pharmacokinetic profiles of a wide range of molecules. This guide provides a comprehensive comparison of PEGylated and non-PEGylated drugs, supported by experimental data, to elucidate the profound effects of this technology on drug absorption, distribution, metabolism, and excretion (ADME).
PEGylation is a widely adopted strategy to enhance the therapeutic properties of drugs, ranging from small molecules to large biologics like proteins and peptides.[1] The primary rationale behind PEGylation is to improve a drug's pharmacokinetic behavior, leading to enhanced safety and efficacy.[2][3] This is achieved by the covalent attachment of PEG chains, which are hydrophilic, non-toxic, and non-immunogenic polymers, to the drug molecule.[4] The size and structure of the PEG molecule, whether linear or branched, play a crucial role in determining the extent of the pharmacokinetic and pharmacodynamic modifications.[5]
Enhanced Pharmacokinetic Profile of PEGylated Drugs
The addition of a PEG moiety to a drug molecule imparts several advantageous pharmacokinetic characteristics. These modifications collectively lead to a prolonged systemic circulation time and a more favorable therapeutic window.
Absorption: For subcutaneously administered drugs, PEGylation can lead to a slower and more sustained absorption from the injection site. This is attributed to the increased hydrodynamic size of the PEGylated molecule, which slows its diffusion into the bloodstream.
Distribution: PEGylation can significantly alter the tissue distribution of a drug. The increased size of the PEGylated drug often leads to a reduced volume of distribution, meaning the drug is more confined to the bloodstream and has less access to certain tissues. This can be advantageous in reducing off-target side effects. For instance, PEGylated liposomes have been shown to have a smaller volume of distribution and decreased clearance, leading to prolonged circulation.
Metabolism: One of the most significant benefits of PEGylation is the protection it offers against enzymatic degradation. The PEG chain acts as a steric shield, hindering the approach of proteolytic enzymes and other metabolic enzymes. This "stealth effect" reduces the rate of metabolism, thereby prolonging the drug's presence in the body.
Excretion: PEGylation dramatically reduces the renal clearance of drugs. The increased molecular weight of the PEG-drug conjugate prevents its filtration through the glomeruli in the kidneys. As the molecular weight of the PEG chain increases, the primary route of elimination can shift from renal to hepatic clearance.
The culmination of these effects is a significant increase in the terminal plasma half-life of the drug. This prolonged circulation time allows for less frequent dosing, which can improve patient compliance and quality of life.
Comparative Pharmacokinetic Data: Case Studies
To illustrate the impact of PEGylation, this section presents comparative pharmacokinetic data for two well-established therapeutic proteins: interferon-α and filgrastim (granulocyte colony-stimulating factor, G-CSF).
Interferon-α vs. Peginterferon-α
Interferon-α is a cytokine used in the treatment of chronic hepatitis C and some cancers. Its clinical utility is limited by a short half-life, necessitating frequent injections. PEGylation has led to the development of peginterferon-α, which has a significantly improved pharmacokinetic profile.
Table 1: Pharmacokinetic Parameter Comparison of Interferon-α2b vs. Peginterferon-α2b
| Parameter | Interferon-α2b | Peginterferon-α2b | Fold Change |
| Absorption Rate (tmax) | ~8 hours | 15 - 44 hours | ~2-5x slower |
| Elimination Half-life (t1/2) | 4.3 - 7.2 hours | 27.2 - 39.3 hours | ~6-5x longer |
| Apparent Clearance (CL/F) | ~10x higher | ~10x lower | ~10x decrease |
| Sustained Serum Concentration | Declines rapidly after peak | Sustained for 48-72 hours | Significantly prolonged |
Data compiled from a study in patients with chronic hepatitis C.
The data clearly demonstrates that PEGylation of interferon-α2b leads to a slower absorption rate, a substantially longer elimination half-life, and a tenfold reduction in clearance. This results in sustained serum concentrations, allowing for once-weekly administration instead of multiple times per week.
Filgrastim vs. Pegfilgrastim
Filgrastim is a recombinant form of G-CSF used to stimulate the production of neutrophils and reduce the incidence of neutropenia in patients undergoing chemotherapy. Pegfilgrastim is its PEGylated counterpart.
Table 2: Pharmacokinetic Parameter Comparison of Filgrastim vs. Pegfilgrastim in Children and Young Adults with Sarcoma
| Parameter | Filgrastim (5 mcg/kg daily) | Pegfilgrastim (100 mcg/kg once/cycle) |
| Median Cmax | 12 ng/mL (4–16 ng/mL) | 69 ng/mL (11–235 ng/mL) |
| Median Css | 7 ng/mL (2–9 ng/mL) | 43 ng/mL (7–151 ng/mL) |
| Median Tmax | 6 hours (4–8 hours) | 28 hours (4–168 hours) |
| Clearance | Primarily renal (40 mL/h/kg) | Neutrophil-mediated (14 mL/h/kg) |
Data from a randomized trial in children and young adults with sarcoma.
In the case of filgrastim, PEGylation not only extends the half-life but also changes the primary mechanism of clearance. Filgrastim is mainly cleared by the kidneys, whereas pegfilgrastim clearance is dependent on binding to neutrophils, a self-regulating mechanism where the drug is cleared as the neutrophil count recovers. This allows for a single administration per chemotherapy cycle, as opposed to daily injections of filgrastim.
Experimental Protocols
The data presented in this guide is derived from robust clinical and preclinical studies. The following outlines the general methodologies employed in these key experiments.
In Vivo Pharmacokinetic Studies in Humans
Study Design: These are typically randomized, open-label, active-controlled studies in healthy volunteers or patient populations. A crossover design may be used where each subject receives both the PEGylated and non-PEGylated drug with a washout period in between.
Drug Administration: Drugs are administered via the intended clinical route, often subcutaneous injection.
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
Analytical Method: Drug concentrations in serum or plasma are measured using a validated enzyme-linked immunosorbent assay (ELISA) or other sensitive bioanalytical methods.
Pharmacokinetic Analysis: The concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC (area under the curve), t1/2, and clearance.
In Vivo Pharmacokinetic Studies in Animals
Animal Models: Preclinical pharmacokinetic studies are often conducted in relevant animal species, such as mice or rats.
Drug Administration and Radiolabeling: To facilitate tracking, drugs may be radiolabeled (e.g., with 111In). Administration is typically via intravenous or subcutaneous injection.
Biodistribution Studies: Following administration, animals are euthanized at various time points, and radioactivity in different organs and tissues is measured to determine the drug's distribution. Blood samples are also collected to determine plasma pharmacokinetics.
Imaging: Techniques like single-photon emission computed tomography (SPECT) can be used to visualize the in vivo distribution and elimination pathways of radiolabeled drugs.
Visualizing the Impact of PEGylation
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Impact of PEGylation on Pharmacokinetic Properties.
References
A Comparative Analysis of Monodisperse vs. Polydisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process for therapeutic applications.
The fundamental difference between monodisperse and polydisperse PEG linkers lies in their structural homogeneity. Monodisperse PEGs are composed of a single, precisely defined chain length, resulting in a uniform molecular weight.[1][][3][4] In contrast, polydisperse PEGs consist of a mixture of polymer chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).[1] This inherent structural difference has profound implications for the performance, characterization, and clinical translation of PEGylated therapeutics.
Key Performance Differences: A Tabular Comparison
The choice between monodisperse and polydisperse PEG linkers significantly impacts several key attributes of a bioconjugate. The following tables summarize the quantitative and qualitative differences observed in their performance.
Table 1: Physicochemical and Manufacturing Properties
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers | Supporting Evidence |
| Molecular Weight | Single, defined molecular weight (PDI = 1.0) | Distribution of molecular weights (PDI > 1.0) | |
| Homogeneity | Homogeneous final conjugate | Heterogeneous mixture of conjugates | |
| Characterization | Simplified and reproducible | Complex and challenging | |
| Batch-to-Batch Reproducibility | High | Variable | |
| Synthesis | Stepwise synthesis or purification from polydisperse mixtures | Polymerization of ethylene oxide |
Table 2: Performance in Drug Development
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers | Supporting Evidence |
| Drug-to-Antibody Ratio (DAR) | Consistent and controlled | Variable distribution | |
| Solubility & Stability | High, reduces aggregation of hydrophobic payloads | High, reduces aggregation | |
| Pharmacokinetics (PK) | Prolonged circulation half-life, reduced clearance | Can improve half-life, but heterogeneity can lead to faster clearance of certain species | |
| Immunogenicity | Potentially lower risk of anti-PEG antibody formation | Higher potential for immunogenicity due to mixture of chain lengths | |
| In Vivo Efficacy | Enhanced tumor accumulation and therapeutic index | Efficacy can be compromised by heterogeneity and faster clearance | |
| Off-target Toxicity | Reduced, due to better-defined properties | Potential for increased off-target effects |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PEG linkers in drug conjugate development. Below are methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Purpose: To determine the average number of drug molecules conjugated to each antibody and to assess the distribution of different drug-loaded species.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
-
Chromatography Conditions:
-
Column: TSKgel Butyl-NPR or equivalent HIC column.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time to resolve species with different DARs.
-
-
Sample Preparation and Analysis:
-
Inject 10-20 µg of the ADC sample onto the equilibrated column.
-
Elute the different ADC species using the linear gradient.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
-
Data Analysis:
-
Integrate the area of each peak corresponding to the different drug-loaded species.
-
Calculate the weighted average DAR using the peak areas.
-
Stability Assessment by Size Exclusion Chromatography (SEC)
Purpose: To assess the presence of high molecular weight aggregates in the ADC preparation, which can impact efficacy and safety.
Methodology:
-
Mobile Phase Preparation: Phosphate-buffered saline (PBS), pH 7.4.
-
Chromatography Conditions:
-
Column: TSKgel G3000SWxl or equivalent SEC column.
-
Flow Rate: Isocratic elution at a flow rate appropriate for the column.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation and Analysis:
-
Inject 20-50 µg of the ADC sample onto the equilibrated column.
-
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Earlier eluting peaks represent high molecular weight aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Treat the cells with the ADC dilutions for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing the Differences and Mechanisms
Diagrams are provided below to illustrate the structural differences between monodisperse and polydisperse PEG linkers, a typical experimental workflow for ADC development, and the signaling pathway of a common ADC payload.
Structural comparison of monodisperse and polydisperse PEG linkers.
A representative workflow for ADC development and evaluation.
Mechanism of action for tubulin inhibitor payloads delivered by ADCs.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a critical consideration in the development of bioconjugates. Monodisperse PEG linkers offer significant advantages in terms of homogeneity, reproducibility, and improved pharmacokinetic profiles, which can translate to enhanced therapeutic efficacy and safety. While the synthesis of monodisperse PEGs can be more complex, the benefits of a well-defined and consistent product often outweigh this challenge, particularly for complex therapeutics like ADCs. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of PEG linkers to optimize the performance of next-generation biotherapeutics.
References
A Comparative Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates Featuring Azd-peg2-acid and Alternatives
For researchers, scientists, and drug development professionals, the meticulous evaluation of Antibody-Drug Conjugates (ADCs) is paramount for advancing novel cancer therapeutics. The choice of linker technology is a critical determinant of an ADC's efficacy and safety profile. This guide provides an objective comparison of the in vitro performance of ADCs synthesized with cleavable linkers, using Azd-peg2-acid as a representative example of a hydrophilic, cleavable linker system. While direct comparative data for this compound is not extensively available in the public domain, this guide utilizes data from ADCs with functionally similar cleavable linkers to provide a valuable comparative framework against non-cleavable alternatives. The information herein is supported by experimental data and includes detailed protocols for key cytotoxicity assays.
Antibody-Drug Conjugates are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker, which connects the antibody and the payload, is a crucial component that dictates the ADC's stability in circulation and the mechanism of payload release. This compound is a heterobifunctional linker containing an azide group for "click chemistry" conjugation and a carboxylic acid for attachment to the payload or antibody. Its polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC. As a cleavable linker, it is designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell, which can lead to a potent anti-tumor effect, including the bystander killing of neighboring cancer cells.[1][2]
Comparative Performance Data
The selection of a linker has a significant impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from studies comparing the performance of ADCs with cleavable and non-cleavable linkers.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50[3] |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-Cleavable | DM1 | ~60-150[3] |
| Anti-EpCAM-PEG-ADC | SKOV3 (Ovarian) | EpCAM | Cleavable (enzymatic) | DM1 | Significantly lower than non-cleavable[4] |
| Anti-EpCAM-PEG-ADC | SKOV3 (Ovarian) | EpCAM | Non-Cleavable | DM1 | Higher IC50 than cleavable counterpart |
Note: The data presented for the cleavable linker serves as a representative proxy for a cleavable PEGylated linker system like this compound. Direct comparison of IC50 values can be influenced by the specific payload and drug-to-antibody ratio (DAR).
Table 2: Quantitative Evaluation of the Bystander Effect for ADCs with a Cleavable Linker
The bystander effect, or the ability of a released payload to kill neighboring antigen-negative cells, is a key feature of many ADCs with cleavable linkers.
| ADC | Target | Linker Type | Payload | Bystander Effect |
| Brentuximab Vedotin | CD30 | Cleavable (vc) | MMAE | Yes |
| Trastuzumab Emtansine (T-DM1) | HER2 | Non-Cleavable | DM1 | No/Minimal |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (vc) | MMAE | Yes |
Table 3: Comparative Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers
Plasma stability is crucial to prevent premature payload release and associated off-target toxicities.
| ADC Configuration | Linker Type | Species | Stability Metric (% Intact ADC after 7 days) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Rat | ~25% |
| ADC with OHPAS linker | Cleavable (Aryl Sulfate) | Mouse | Stable |
| ADC with VC-PABC linker | Cleavable (vc) | Mouse | Unstable |
| Trastuzumab-MCC-DM1 | Non-Cleavable | Human | High |
Note: Stability can vary significantly based on the specific chemistry of the cleavable linker and the animal species used for testing.
Experimental Protocols
A comprehensive in vitro evaluation of ADCs involves a suite of assays to characterize their efficacy and mechanism of action.
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells labeled with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC with a cleavable linker
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. As a control, seed the fluorescently labeled Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Linker Stability Assay in Plasma
This assay assesses the stability of the linker in plasma and its susceptibility to premature cleavage.
Materials:
-
ADC
-
Human and/or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Visualizing ADC Mechanisms and Workflows
Experimental Workflow for In Vitro ADC Cytotoxicity Testing
Caption: Workflow for assessing ADC in vitro cytotoxicity.
Signaling Pathway for ADC-Induced Cell Death and Bystander Effect
Caption: ADC mechanism with a cleavable linker.
References
A Comparative Guide to Validating Conjugate Homogeneity: HPLC and Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, ensuring the homogeneity of bioconjugates is a critical quality attribute that directly impacts safety and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques used to validate the homogeneity of conjugates, with a particular focus on Antibody-Drug Conjugates (ADCs).
The conjugation of molecules, such as cytotoxic drugs to monoclonal antibodies, often results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), different conjugation sites, and potential aggregation.[1][2] Thorough characterization of this heterogeneity is paramount for manufacturing consistency and clinical performance.[3] This guide delves into the experimental protocols of key HPLC and MS methods, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate analytical strategy.
Experimental Protocols
Detailed methodologies for the primary HPLC and mass spectrometry techniques are outlined below. These protocols are generalized and may require optimization based on the specific characteristics of the conjugate being analyzed.
High-Performance Liquid Chromatography (HPLC) Methods
1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates and fragments.[4][5] Aggregation is a critical quality attribute as it can lead to immunogenicity and altered efficacy.
-
Instrumentation: A bio-inert HPLC system is recommended to prevent nonspecific interactions.
-
Column: An Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column or similar is suitable.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, is a common mobile phase. For some ADCs, the addition of a low percentage of organic solvent like isopropanol (e.g., 15%) may be necessary to reduce hydrophobic interactions with the stationary phase.
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.
-
Detection: UV absorbance at 280 nm is standard for protein detection.
-
Sample Preparation: The conjugate sample is diluted in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: The chromatogram is analyzed to determine the percentage of high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
2. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
HIC separates molecules based on their hydrophobicity and is the method of choice for determining the drug load distribution and average DAR for cysteine-linked ADCs. The separation is based on the principle that the addition of each drug-linker moiety increases the overall hydrophobicity of the ADC.
-
Instrumentation: A standard HPLC system is sufficient.
-
Column: A TSKgel Butyl-NPR column (4.6 × 35 mm, 2.5 µm) or similar is commonly used.
-
Mobile Phase:
-
Buffer A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0, often containing a small percentage of an organic modifier like isopropanol (e.g., 20%) to facilitate elution of highly hydrophobic species.
-
-
Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B) is used to elute the different drug-loaded species.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram shows peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 2, 4, 6, 8 for cysteine-linked ADCs). The area of each peak is used to calculate the relative distribution and the weighted average DAR.
3. Reversed-Phase HPLC (RP-HPLC) for DAR and Stability Analysis
RP-HPLC is a powerful technique that can provide orthogonal data for DAR determination, particularly for cysteine-linked ADCs after reduction. It separates molecules based on their hydrophobicity under denaturing conditions.
-
Instrumentation: A standard HPLC or UHPLC system.
-
Column: A column with a stationary phase suitable for proteins, such as Agilent AdvanceBio RP-mAb, is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used for elution.
-
Sample Preparation (for reduced ADC analysis): The ADC is treated with a reducing agent like dithiothreitol (DTT) to break the disulfide bonds and separate the light and heavy chains.
-
Detection: UV absorbance at 280 nm and/or 252 nm (if the drug has a chromophore).
-
Analysis: For reduced ADCs, the chromatogram will show peaks for the unconjugated light and heavy chains, as well as the drug-conjugated chains. The peak areas are used to calculate the average DAR.
Mass Spectrometry (MS) Methods
1. Native Mass Spectrometry for Intact Mass Analysis and DAR
Native MS allows for the analysis of intact non-covalent protein complexes, which is crucial for cysteine-conjugated ADCs where the light and heavy chains are held together by non-covalent interactions after reduction of interchain disulfides.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Sample Introduction: Typically coupled with SEC for online buffer exchange into a volatile buffer like ammonium acetate (e.g., 50-200 mM).
-
Ionization: Electrospray ionization (ESI) under non-denaturing ("native") conditions.
-
Analysis: The mass spectrum shows a distribution of charge states for the intact ADC species. Deconvolution of this spectrum provides the molecular weights of the different drug-loaded species, from which the DAR and drug load distribution can be determined. Native MS can provide better resolution of species with different glycosylation and conjugation patterns in a single run.
2. Denaturing Mass Spectrometry (LC-MS)
Intact or subunit mass analysis under denaturing conditions is suitable for lysine-conjugated ADCs and for analyzing the individual chains of reduced cysteine-linked ADCs.
-
Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system.
-
Chromatography: Typically RP-HPLC, as described above. The acidic mobile phase with organic solvent denatures the protein.
-
Ionization: ESI.
-
Analysis: The mass spectrometer provides accurate mass measurements of the eluting species (intact ADC, or reduced light and heavy chains). This data is used to confirm the identity of the species and determine the number of conjugated drugs. Less adduction is often observed under denaturing conditions, which can lead to improved mass accuracy.
3. Peptide Mapping for Conjugation Site Analysis
Peptide mapping is a "bottom-up" approach used to identify the specific sites of drug conjugation and determine the occupancy of each site.
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The ADC is denatured, disulfide bonds are reduced (e.g., with DTT), and free cysteines are alkylated (e.g., with iodoacetamide).
-
Enzymatic Digestion: A specific protease, most commonly trypsin, is used to digest the protein into smaller peptides.
-
-
Instrumentation: A high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Chromatography: RP-HPLC is used to separate the resulting peptides.
-
Mass Spectrometry: The mass spectrometer acquires both MS and MS/MS (fragmentation) data.
-
Data Analysis: The MS data is used to identify the peptides based on their mass-to-charge ratio. The MS/MS data provides sequence information, allowing for the precise localization of the drug-linker modification on a specific amino acid residue. The relative abundance of the modified versus unmodified peptides can be used to estimate the occupancy of each conjugation site.
Data Presentation: A Comparative Overview
The following tables summarize the key performance attributes of the different analytical techniques for validating conjugate homogeneity.
Table 1: Comparison of HPLC Methods
| Feature | Size Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Application | Aggregation and fragmentation analysis | Drug-to-Antibody Ratio (DAR) and drug load distribution | Orthogonal DAR determination, stability, and purity analysis |
| Principle of Separation | Hydrodynamic radius (size) | Hydrophobicity (native conditions) | Hydrophobicity (denaturing conditions) |
| Key Information Provided | % Aggregate, % Monomer, % Fragment | Average DAR, distribution of DAR species (DAR0, 2, 4, etc.) | Average DAR (reduced), free drug, degradation products |
| Resolution | Good for size variants | Moderate, can be challenging for high DAR species | High |
| MS Compatibility | Possible with volatile mobile phases | Not directly compatible due to high salt concentrations | Directly compatible |
| Limitations | Can have non-specific interactions with hydrophobic ADCs | Lower resolution than RP-HPLC, not ideal for lysine-linked ADCs | Denaturing conditions can disrupt non-covalent complexes |
Table 2: Comparison of Mass Spectrometry Methods
| Feature | Native Mass Spectrometry | Denaturing Mass Spectrometry (LC-MS) | Peptide Mapping (LC-MS/MS) |
| Primary Application | Intact mass of non-covalent complexes, DAR of Cys-linked ADCs | Intact mass of covalent conjugates, subunit analysis | Conjugation site identification and occupancy |
| Sample State | Native, folded | Denatured, unfolded | Digested into peptides |
| Key Information Provided | Accurate mass of intact drug-loaded species, DAR distribution | Accurate mass of intact ADC or subunits | Specific amino acid conjugation sites, site occupancy |
| Mass Accuracy | High, but can be affected by adduction | Very high, often with less adduction | High for peptides |
| Resolution | Can resolve glycoforms and drug-loaded species simultaneously | High resolution of individual chains | High resolution of peptides |
| Throughput | Moderate | High | Lower, due to complex sample prep and data analysis |
| Limitations | Requires specialized instrumentation and expertise | Not suitable for non-covalent complexes | Indirectly measures overall homogeneity, complex data analysis |
Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of an antibody-drug conjugate, integrating both HPLC and mass spectrometry techniques.
Caption: Workflow for ADC homogeneity validation.
This comprehensive approach, utilizing orthogonal techniques, provides a complete picture of the conjugate's homogeneity, ensuring product quality and consistency. The choice of methods will depend on the specific characteristics of the conjugate, the stage of development, and the regulatory requirements.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. agilent.com [agilent.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Efficacy of Drug Conjugates with Short Polyethylene Glycol (PEG) Linkers in Preclinical Models: A Comparative Guide
Azd-peg2-acid is a heterobifunctional linker utilized in the development of bioconjugates, such as antibody-drug conjugates (ADCs), to connect a targeting moiety to a therapeutic payload. It features a polyethylene glycol (PEG) spacer with two ethylene glycol units (PEG2), an azide group for "click chemistry" conjugation, and a carboxylic acid for amide bond formation. While the chemical properties of this compound are well-documented for its role in enhancing solubility and enabling modular conjugate assembly, publicly available preclinical efficacy studies specifically detailing the in vivo or in vitro performance of drug conjugates using this particular linker are not readily found in the reviewed literature.[1]
Therefore, this guide provides a comparative overview of the efficacy of drug conjugates, particularly ADCs, that utilize short PEG linkers, including those with two or more PEG units, in preclinical settings. The principles and data presented here offer valuable insights for researchers and drug development professionals interested in the impact of short PEG linkers, like this compound, on the overall performance of targeted therapeutics.
The Role of PEG Linkers in Drug Conjugate Efficacy
The linker component of an ADC is critical, directly influencing its stability, pharmacokinetics, efficacy, and toxicity.[2][3] PEG linkers are incorporated to increase the hydrophilicity of the ADC, which can be beneficial when working with hydrophobic payloads, and to modulate the overall pharmacological properties of the conjugate.[2] The length of the PEG chain is a key variable, affecting the balance between pharmacokinetic enhancement and the potency of the cytotoxic payload.[4]
Comparative Efficacy of ADCs with Varying PEG Linker Lengths
Preclinical studies have demonstrated that the length of the PEG linker can significantly impact the anti-tumor activity of ADCs. While longer PEG chains can extend the serum half-life of the conjugate, potentially leading to greater tumor accumulation, they can also sometimes reduce in vitro cytotoxicity. Conversely, shorter PEG linkers are explored to optimize the balance between these properties.
The following table summarizes preclinical data on the impact of PEG linker length on ADC efficacy from representative studies.
| Conjugate/Target | Linker | Preclinical Model | Efficacy Outcome | Reference |
| Anti-CD30 ADC | mc-PEG(n)-PBD (n=2, 4, 8, 12, 24) | Karpas-299 xenograft | All conjugates showed similar, potent anti-tumor activity. | Burke et al., 2017 |
| Anti-HER2 Affibody-MMAE | No PEG (SMCC) | NCI-N87 xenograft | Significant tumor growth inhibition. | Li et al., 2021 |
| Anti-HER2 Affibody-MMAE | 4 kDa PEG | NCI-N87 xenograft | Improved tumor growth inhibition compared to no PEG. | Li et al., 2021 |
| Anti-HER2 Affibody-MMAE | 10 kDa PEG | NCI-N87 xenograft | Most effective tumor growth inhibition among the tested conjugates. | Li et al., 2021 |
| Site-specific non-cleavable ADC | PEG6-C2-MMAD | BxPC3 xenograft | Showed reduced in vivo efficacy compared to a more stable conjugate. | Boswell et al., 2015 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs with different linkers. Below are representative protocols for key experiments in preclinical efficacy studies.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³), after which the mice are randomized into treatment groups.
-
Treatment Administration: The ADC, vehicle control, and other control antibodies are administered intravenously at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Workflow for preclinical efficacy evaluation of ADCs.
References
Safety Operating Guide
Proper Disposal of Azd-peg2-acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Azd-peg2-acid, a pegylated compound containing a terminal carboxylic acid. The following procedures are based on general laboratory safety protocols for non-hazardous chemical waste and information derived from similar PEGylated compounds.
Chemical Profile and Hazard Assessment
Based on available data for structurally related compounds, this compound is not classified as a hazardous substance. However, it is crucial to handle all laboratory chemicals with appropriate care and personal protective equipment (PPE).
| Chemical Name | CAS Number | Molecular Formula | Key Features | Hazard Classification |
| This compound | 1807518-70-2 | Not specified | PEG linker with an AZD group and terminal carboxylic acid. Increases solubility in aqueous media.[1] | Not classified as hazardous. |
| Azido-PEG2-acid | 1312309-63-9 | C7H13N3O4 | PEG linker with an azide group and terminal carboxylic acid.[2] | Not specified, but similar compounds are not classified as hazardous. |
| HO-PEG2-Azide | 86520-52-7 | Not specified | Substance not yet fully tested. Not classified as hazardous according to Regulation (EC) No 1272/2008.[3] | Not classified as hazardous. |
| N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid | Not specified | C24H47N5O11 | Not a hazardous substance or mixture.[4] | Not a hazardous substance or mixture. |
| Azido-PEG2-Amine・Tos-OH | 2173092-98-1 | Not specified | Not a hazardous substance or mixture.[5] | Not a hazardous substance or mixture. |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Characterization:
-
Although this compound itself is not classified as hazardous, consider any solvents or other chemicals mixed with it. If the waste mixture contains hazardous components, it must be disposed of as hazardous waste according to your institution's guidelines.
3. Neutralization of Acidic Waste:
-
As this compound contains a carboxylic acid group, the waste solution may be acidic.
-
If the solution is acidic and does not contain any other hazardous materials, it can be neutralized.
-
In a designated fume hood, slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the this compound waste while stirring.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the basic solution until the pH is within the neutral range of 6.0 to 8.0.
4. Aqueous Waste Disposal:
-
Once neutralized and confirmed to be free of other hazardous materials, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
5. Solid Waste Disposal:
-
If this compound is in solid form, it should be dissolved in a suitable solvent before neutralization and disposal as aqueous waste.
-
If dissolution is not feasible, the solid waste should be collected in a clearly labeled container and disposed of through your institution's chemical waste program.
6. Empty Container Disposal:
-
Thoroughly rinse the empty container with water.
-
The first rinse should be collected and disposed of as chemical waste.
-
After thorough rinsing, deface the label on the container and dispose of it with regular laboratory glass or plastic waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most up-to-date Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is unavailable, treat the substance with caution and follow the procedures for a new or uncharacterized compound as per your laboratory's standard operating procedures.
References
Essential Safety and Operational Guide for Handling Azd-peg2-acid
This guide provides immediate and essential safety, handling, and disposal information for Azd-peg2-acid, tailored for researchers, scientists, and drug development professionals. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, prudent laboratory practices necessitate a comprehensive approach to safety.[1] This document outlines detailed procedures to ensure the safe handling and disposal of this compound, minimizing risk and establishing clear operational protocols.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, compiled from best practices for handling acidic and pegylated compounds.[2][3][4][5]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect eyes from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, consider double-gloving or using neoprene gloves. | To prevent skin contact with the chemical. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated and ventilation is inadequate, consult your institution's safety officer about the need for a respirator. | To prevent inhalation of any aerosols or dust. |
Experimental Protocol: Safe Handling of this compound
Adherence to a standardized handling protocol is critical for minimizing exposure and preventing contamination. The following step-by-step guide outlines the safe handling of this compound from receipt to use.
1. Preparation and Work Area Setup:
-
Before handling, ensure that you have read and understood the Safety Data Sheet.
-
Designate a specific area for handling this compound.
-
All work with the compound, especially when in powdered form or when preparing solutions, should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Ensure that a chemical spill kit is readily accessible.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling and Weighing:
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to prevent the dispersion of dust.
-
Use dedicated spatulas and weighing papers.
3. Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly.
-
If working with an acidic solution, always add acid to water or another solvent, never the other way around, to prevent a potentially exothermic reaction and splashing.
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials. Although specific incompatibilities for this compound are not listed, as a general precaution for acidic compounds, store it separately from bases and reactive metals.
5. Disposal Plan:
As this compound is not classified as a hazardous substance, disposal is more straightforward than for hazardous chemicals. However, it is crucial to adhere to local and institutional regulations.
Waste Segregation:
-
Do not mix non-hazardous waste with hazardous waste streams, as this will require the entire mixture to be treated as hazardous.
Solid Waste Disposal:
-
Uncontaminated paper towels, gloves, and other disposable materials used during handling can typically be disposed of in the regular trash.
-
Empty containers should be thoroughly rinsed with a suitable solvent (e.g., water) before disposal. The rinsate should be disposed of as liquid waste. Deface the label of the empty container before placing it in the appropriate recycling or waste bin.
Liquid Waste Disposal:
-
Small quantities of dilute, non-hazardous acidic solutions can often be neutralized and then disposed of down the sanitary sewer with copious amounts of water.
-
To neutralize, slowly add a dilute basic solution (e.g., sodium bicarbonate) while stirring and monitoring the pH. The final pH should be between 5 and 9 before drain disposal.
-
Always check your institution's specific guidelines for drain disposal. Some institutions may require all chemical waste, regardless of hazard classification, to be collected for professional disposal.
Chemical Spill Response Workflow
In the event of a spill, a quick and organized response is essential to ensure safety. The following diagram outlines the procedural flow for managing a small-scale spill of this compound. For large spills, evacuate the area and contact your institution's emergency response team.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
